Py-BODIPY-NHS ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H17BF2N4O4 |
|---|---|
Molecular Weight |
426.2 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2,2-difluoro-12-(1H-pyrrol-2-yl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoate |
InChI |
InChI=1S/C20H17BF2N4O4/c22-21(23)25-13(6-10-20(30)31-27-18(28)8-9-19(27)29)3-4-14(25)12-15-5-7-17(26(15)21)16-2-1-11-24-16/h1-5,7,11-12,24H,6,8-10H2 |
InChI Key |
CRGDXALGAHKHRS-UHFFFAOYSA-N |
Canonical SMILES |
[B-]1(N2C(=CC=C2CCC(=O)ON3C(=O)CCC3=O)C=C4[N+]1=C(C=C4)C5=CC=CN5)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
The Definitive Guide to the Photophysical Properties of Py-BODIPY-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core photophysical properties of Py-BODIPY-NHS ester, a versatile fluorescent probe essential for labeling and imaging in biological systems. This document details the key spectroscopic characteristics, outlines the experimental protocols for their determination, and presents a visual workflow for its application in protein conjugation.
Core Photophysical Characteristics
Pyrrole-substituted boron-dipyrromethene (Py-BODIPY) dyes are renowned for their sharp absorption and emission peaks, high molar extinction coefficients, and robust photostability. The incorporation of an N-hydroxysuccinimide (NHS) ester functional group allows for the covalent labeling of primary amines on biomolecules, such as proteins and peptides.
| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ, ns) |
| Dimethyl Sulfoxide (DMSO) | 532 | 552 | 118,500 | 0.32 | 3.3 |
| Chloroform | 528 | 546 | 97,400 | 0.61 | 4.3 |
| Toluene | 526 | 542 | 90,800 | 0.69 | 4.6 |
| Dichloromethane | 528 | 545 | 96,100 | 0.63 | 4.4 |
| Acetonitrile | 526 | 545 | 108,100 | 0.54 | 3.9 |
| Ethanol | 528 | 548 | 100,500 | 0.56 | 3.9 |
Data sourced from a comprehensive study on an amine-reactive NHS-Ph-BODIPY dye, which serves as a close structural analog.[1][2][3][4]
Experimental Protocols
The accurate determination of the photophysical properties of fluorescent dyes is paramount for their effective application. Below are the detailed methodologies for measuring the key parameters of this compound.
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a particular wavelength. It is determined using the Beer-Lambert law.
Methodology:
-
Preparation of Stock Solution: A concentrated stock solution of this compound is prepared by dissolving a precisely weighed amount of the dye in a known volume of a spectroscopic-grade solvent (e.g., DMSO).
-
Serial Dilutions: A series of dilutions are prepared from the stock solution to obtain a range of concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
UV-Vis Spectroscopy: The absorbance of each dilution is measured at the absorption maximum (λ_max) using a UV-Vis spectrophotometer. A cuvette with a standard path length (typically 1 cm) is used. The solvent used for the dilutions serves as the blank.
-
Data Analysis: A plot of absorbance versus concentration is generated. According to the Beer-Lambert law (A = εcl), the slope of the resulting linear regression is the molar extinction coefficient (ε) when the path length (l) is 1 cm.
Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ_F) represents the efficiency of the fluorescence process and is defined as the ratio of photons emitted to photons absorbed. The relative method, using a well-characterized standard, is commonly employed.
Methodology:
-
Selection of a Standard: A fluorescent standard with a known quantum yield and with absorption and emission spectra that overlap with the sample is chosen. For a green-emitting BODIPY dye, fluorescein in 0.1 M NaOH (Φ_F = 0.95) is a suitable standard.
-
Preparation of Solutions: A series of dilute solutions of both the this compound and the standard are prepared in the same solvent. The concentrations are adjusted so that the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.
-
Spectroscopic Measurements:
-
The UV-Vis absorption spectra of all solutions are recorded.
-
The fluorescence emission spectra are recorded for all solutions using the same excitation wavelength and instrument settings.
-
-
Data Analysis: The integrated fluorescence intensity is plotted against the absorbance at the excitation wavelength for both the sample and the standard. The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_standard × (m_sample / m_standard) × (η_sample² / η_standard²)
where m is the slope of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.
Determination of Fluorescence Lifetime
The fluorescence lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. Time-Correlated Single Photon Counting (TCSPC) is a common technique for its measurement.
Methodology:
-
Instrument Setup: A TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode) with an excitation wavelength close to the absorption maximum of the this compound is used.
-
Sample Preparation: A dilute solution of the dye is prepared in the desired solvent.
-
Data Acquisition: The sample is excited by the pulsed laser, and the arrival times of the emitted photons are recorded relative to the excitation pulse. This process is repeated for a large number of excitation-emission cycles to build up a histogram of photon arrival times.
-
Data Analysis: The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime (τ). For a single fluorescent species, a mono-exponential decay is expected.
Application Workflow: Protein Labeling
This compound is primarily used for the covalent labeling of proteins and other biomolecules containing primary amines. The following diagram illustrates the general workflow for this application.
Caption: General workflow for protein labeling using this compound.
Signaling Pathways and Logical Relationships
This compound is a labeling reagent and does not directly participate in or modulate specific signaling pathways. Its utility lies in its ability to be conjugated to a protein of interest, thereby allowing the visualization and tracking of that protein within a biological system. The logical relationship is one of tool (the dye) to target (the protein), enabling the study of the target's role in various cellular processes and signaling cascades. The experimental workflow for its use is depicted in the diagram above.
The following diagram illustrates the logical relationship between the dye, the target protein, and the subsequent analysis of the protein's function or localization, which may be part of a signaling pathway.
Caption: Logical relationship of this compound in studying signaling pathways.
References
Py-BODIPY-NHS Ester: A Technical Guide to Spectral Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Py-BODIPY-NHS ester, a versatile fluorescent probe. It covers its core spectral properties, experimental protocols for its use in bioconjugation and cellular imaging, and the fundamental principles of its application.
Core Concepts: The BODIPY Platform
BODIPY (boron-dipyrromethene) dyes are a class of fluorescent probes known for their exceptional photophysical properties.[1] These include high fluorescence quantum yields, strong extinction coefficients, and remarkable photostability.[1] A key feature of the BODIPY core is its versatility; its absorption and emission spectra can be tuned by chemical modifications to the dye structure.[2][3] BODIPY dyes are also relatively insensitive to the polarity and pH of their environment, making them robust probes for biological applications.[4] The hydrophobic nature of the BODIPY core makes it particularly well-suited for staining lipids, membranes, and other lipophilic structures within cells.
The addition of a pyrene moiety to the BODIPY core in Py-BODIPY creates a dyad that can exhibit Fluorescence Resonance Energy Transfer (FRET), with pyrene acting as the donor and the BODIPY core as the acceptor. This energy transfer is highly efficient. The NHS (N-hydroxysuccinimidyl) ester functional group is an amine-reactive moiety that enables the covalent conjugation of the Py-BODIPY dye to primary amines on proteins, peptides, and other biomolecules.
Spectral and Photophysical Properties
This compound is characterized by its strong absorption in the green region of the visible spectrum and a correspondingly bright green fluorescence emission. The specific absorption and emission maxima can vary slightly depending on the solvent environment.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~502 nm | |
| Emission Maximum (λem) | ~511 nm | |
| Extinction Coefficient | ~30,000 M-1cm-1 | |
| Fluorescence Quantum Yield | High (approaching 1.0 in some cases for general BODIPY dyes) | |
| Solubility | DMSO, DMF | |
| Molecular Formula | C₂₀H₁₇BF₂N₄O₄ | |
| Molecular Weight | 426.18 g/mol |
Experimental Protocols
Protein and Antibody Labeling with this compound
This protocol outlines the general procedure for conjugating this compound to proteins and antibodies. The NHS ester reacts with primary amines (e.g., the ε-amino group of lysine residues) to form a stable amide bond.
Materials:
-
This compound
-
Protein or antibody to be labeled
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.4 or 1 M Glycine
-
Purification column (e.g., gel filtration)
Procedure:
-
Prepare the Dye Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a final concentration of 10 mM.
-
Prepare the Protein Solution: Dissolve the protein or antibody in the reaction buffer at a concentration of 2-3 mg/mL.
-
Conjugation Reaction:
-
While gently vortexing, add the dye stock solution to the protein solution. The molar ratio of dye to protein may need to be optimized, but a starting point of a 10-15 fold molar excess of the dye is recommended.
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
-
Quench the Reaction (Optional): Add the quenching buffer to a final concentration of 50-100 mM and incubate for an additional 10-15 minutes at room temperature.
-
Purification: Separate the labeled protein from the unreacted dye using a gel filtration column or another suitable chromatographic method.
-
Determination of Degree of Labeling (DOL): The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined using UV-Vis spectrophotometry.
Cellular Imaging with this compound
This compound can be used to stain both live and fixed cells. Its lipophilic nature allows it to readily cross cell membranes and stain intracellular structures, particularly lipid droplets.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Serum-free cell culture medium or Phosphate Buffered Saline (PBS)
-
Cells (adherent or in suspension)
-
Fluorescence microscope or flow cytometer
Procedure for Suspension Cells:
-
Cell Preparation: Centrifuge cells and wash twice with PBS. Resuspend cells to a density of 1 x 106 cells/mL.
-
Staining:
-
Prepare a working solution of this compound by diluting the stock solution in serum-free medium or PBS to a final concentration of 1-10 µM.
-
Add 1 mL of the working solution to the cell suspension and incubate for 5-30 minutes at room temperature.
-
-
Washing: Centrifuge the cells and discard the supernatant. Wash the cells twice with PBS.
-
Imaging: Resuspend the cells in serum-free medium or PBS and observe using a fluorescence microscope or flow cytometer.
Procedure for Adherent Cells:
-
Cell Preparation: Culture adherent cells on sterile coverslips.
-
Staining:
-
Remove the culture medium and add 100 µL of a 1-10 µM this compound working solution to completely cover the cells.
-
Incubate for 5-30 minutes at room temperature.
-
-
Washing: Aspirate the staining solution and wash the cells 2-3 times with culture medium.
-
Imaging: Observe the stained cells using a fluorescence microscope.
Signaling Pathways and Applications
The primary application of this compound in the context of signaling pathways is as a labeling agent to track proteins of interest. Once conjugated to an antibody or a specific protein, the fluorescent properties of the dye allow for the visualization and quantification of the target molecule's localization, expression levels, and interactions within cellular signaling cascades.
For example, a researcher could use an antibody labeled with this compound to perform immunofluorescence staining to visualize the translocation of a transcription factor from the cytoplasm to the nucleus upon pathway activation.
Conclusion
This compound is a powerful and versatile tool for researchers in life sciences and drug development. Its excellent photophysical properties, coupled with its amine-reactive functionality, make it an ideal choice for a wide range of applications, from protein labeling and tracking to high-resolution cellular imaging. The protocols and data presented in this guide provide a solid foundation for the successful implementation of this compound in the laboratory.
References
Py-BODIPY-NHS Ester: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of the Chemical Structure, Synthesis, and Applications of a Versatile Fluorescent Probe
Introduction
Py-BODIPY-NHS ester is a fluorescent dye belonging to the boron-dipyrromethene (BODIPY) family, recognized for its exceptional photophysical properties.[1] These dyes are characterized by high fluorescence quantum yields, sharp emission peaks, and a relative insensitivity to environmental polarity and pH.[1] The N-hydroxysuccinimide (NHS) ester functional group makes it particularly useful for covalently labeling primary amines on biomolecules such as proteins, peptides, and amine-modified oligonucleotides. This guide provides a comprehensive overview of the chemical structure, a detailed synthesis protocol, key quantitative data, and a typical experimental workflow for this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
This compound is a small molecule dye with a strong ultraviolet absorption.[2][3] Its core structure is the BODIPY fluorophore, which is a complex of a dipyrromethene ligand with a boron difluoride moiety. The "Py" designation indicates the presence of a pyrrole group, which influences its spectral properties. The NHS ester group is a reactive moiety that readily forms stable amide bonds with primary amines under mild conditions.
Key Identifiers and Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₂₀H₁₇BF₂N₄O₄ | [3] |
| Molecular Weight | 426.18 g/mol | |
| CAS Number | 201998-61-0 | |
| Appearance | Yellow solid | |
| Solubility | Soluble in DMSO, DMF | |
| Storage Conditions | Store at -20°C, protected from light |
Photophysical Properties
While specific photophysical data for this compound can vary slightly depending on the solvent and conjugation state, the following table summarizes typical values for similar BODIPY-NHS esters.
| Parameter | Value | Reference |
| Excitation Maximum (λex) | ~502 nm | |
| Emission Maximum (λem) | ~511 nm | |
| Extinction Coefficient (ε) | ~30,000 M⁻¹cm⁻¹ | |
| Quantum Yield (Φ) | High (often approaching 1.0 in organic solvents) |
Synthesis of this compound
The synthesis of this compound is typically a two-step process. The first step involves the synthesis of the core Py-BODIPY carboxylic acid (Py-BODIPY-COOH). The second step is the activation of the carboxylic acid group with N-hydroxysuccinimide to form the reactive NHS ester.
Step 1: Synthesis of Py-BODIPY-COOH (Conceptual Pathway)
The synthesis of the Py-BODIPY core generally involves the condensation of a pyrrole derivative with an appropriate aldehyde or acyl chloride, followed by oxidation and complexation with boron trifluoride etherate. For a pyrrolyl-BODIPY, a one-pot synthesis from an acid chloride and excess pyrrole has been described, which proceeds through an oxidative nucleophilic substitution.
References
Technical Guide: Photophysical and Application Insights of Py-BODIPY-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Core Photophysical Properties
BODIPY (boron-dipyrromethene) dyes are renowned for their sharp fluorescence peaks, high quantum yields, and relative insensitivity to environmental polarity and pH.[1][2] These characteristics make them robust fluorescent labels in a variety of biological applications.
Data Presentation
The following table summarizes the photophysical properties of a closely related amine-reactive BODIPY dye, NHS-Ph-BODIPY, to serve as a proxy for Py-BODIPY-NHS ester.
| Property | Value | Solvent/Conditions |
| Molar Extinction Coefficient (ε) | 46,500 – 118,500 M⁻¹·cm⁻¹ | Various organic solvents |
| Fluorescence Quantum Yield (Φ) | 0.32 – 0.73 | Various organic solvents |
| Absorption Maximum (λ_abs_) | 521–532 nm | Various organic solvents |
| Emission Maximum (λ_em_) | 538–552 nm | Various organic solvents |
Data obtained for the structurally similar compound NHS-Ph-BODIPY.
Experimental Protocols
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law, A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.
Protocol:
-
Preparation of a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of a suitable solvent (e.g., DMSO, spectroscopic grade) to create a stock solution of known concentration.
-
Serial Dilutions: Perform a series of accurate dilutions of the stock solution to obtain a range of concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
Spectrophotometric Measurement:
-
Use a UV-Vis spectrophotometer and a cuvette with a known path length (commonly 1 cm).
-
Use the same solvent for the blank as was used to prepare the solutions.
-
Measure the absorbance of each dilution at the wavelength of maximum absorbance (λ_max_).
-
-
Data Analysis:
-
Plot a graph of absorbance (A) versus concentration (c).
-
Perform a linear regression on the data points. The slope of the resulting line will be the molar extinction coefficient (ε) if the path length is 1 cm.[3]
-
Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ) of a compound is the ratio of photons emitted to photons absorbed. The relative quantum yield can be determined by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.[4][5]
Protocol:
-
Selection of a Reference Standard: Choose a reference standard with a well-characterized quantum yield and with absorption and emission spectra that overlap with the sample (e.g., Rhodamine 6G in ethanol, Φ = 0.95).
-
Preparation of Solutions: Prepare a series of dilute solutions of both the this compound and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.
-
Measurement of Absorbance and Fluorescence:
-
Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectrum of each solution using a fluorometer, exciting at the same wavelength used for the absorbance measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the reference standard.
-
The quantum yield of the sample (Φ_sample_) can be calculated using the following equation:
Φ_sample_ = Φ_ref_ * (m_sample_ / m_ref_) * (n_sample_² / n_ref_²)
where:
-
Φ_ref_ is the quantum yield of the reference.
-
m_sample_ and m_ref_ are the slopes of the lines from the plots of integrated fluorescence intensity versus absorbance for the sample and reference, respectively.
-
n_sample_ and n_ref_ are the refractive indices of the sample and reference solutions (if different solvents are used).
-
-
Applications and Workflows
This compound is a valuable tool for labeling biomolecules containing primary amines, such as proteins and antibodies. A significant application is its use as a fluorescent tracer in NanoBRET™ Target Engagement (TE) Intracellular Kinase Assays. This assay allows for the quantitative measurement of drug-target interactions within living cells.
NanoBRET™ Target Engagement Assay Workflow
This workflow illustrates the principle of using a fluorescent tracer like this compound to measure the engagement of a test compound with a target kinase.
References
Navigating the Properties of Py-BODIPY-NHS Ester: A Technical Guide to Solubility and Stability
For researchers, scientists, and drug development professionals, understanding the nuanced behavior of fluorescent probes is paramount to experimental success. This in-depth technical guide focuses on Py-BODIPY-NHS ester, a versatile fluorophore, detailing its solubility in various solvents and its stability under common laboratory conditions. This document provides structured data, detailed experimental protocols, and logical workflows to ensure the effective application of this reagent in your research.
Core Concepts: An Overview of this compound
This compound is a fluorescent dye characterized by its strong ultraviolet absorption, a sharp fluorescence peak, and a high quantum yield.[1][2][3][4][5] The BODIPY (boron-dipyrromethene) core of the molecule is known for its relative insensitivity to environmental polarity and pH changes, contributing to its robust performance under various physiological conditions. The N-hydroxysuccinimidyl (NHS) ester functional group allows for the covalent labeling of primary amines on biomolecules such as proteins and peptides, making it a valuable tool for creating fluorescently tagged conjugates.
Solubility Profile of this compound
The solubility of this compound is a critical factor in the preparation of stock and working solutions. Based on available data, the compound exhibits good solubility in common organic solvents.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 25 | 58.66 | Ultrasonic assistance may be required. |
| Dimethyl Sulfoxide (DMSO) | 20 | 46.93 | Sonication is recommended. |
| Dimethylformamide (DMF) | Soluble | - |
It is important to note that using newly opened, anhydrous DMSO is recommended as the presence of water can significantly impact the solubility of the product and the stability of the NHS ester.
Stability Considerations: From Storage to Application
The stability of this compound is twofold: the general stability of the BODIPY fluorophore and the specific reactivity of the NHS ester group.
Fluorophore Stability: The BODIPY core is recognized for its high photostability and chemical stability, remaining fluorescent across a range of conditions.
NHS Ester Stability: The NHS ester is susceptible to hydrolysis, a reaction that competes with the desired amine-labeling reaction. The rate of hydrolysis is significantly influenced by pH and temperature.
-
pH: The rate of hydrolysis increases as the pH rises.
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.
-
Aqueous Solutions: NHS esters hydrolyze rapidly in aqueous solutions. For instance, the half-life of a typical NHS ester is 4-5 hours at pH 7 and 0°C, but this decreases to just 10 minutes at pH 8.6 and 4°C.
Storage Recommendations:
-
Solid Form: Store the solid compound at -20°C in a dark, desiccated environment.
-
Stock Solutions: Prepare stock solutions in an anhydrous organic solvent like DMSO. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. Stock solutions in DMSO are generally stable for up to 6 months when stored at -80°C and for 1 month at -20°C.
Experimental Protocols
Protocol for Preparation of Stock and Working Solutions
This protocol outlines the steps for preparing a concentrated stock solution and a diluted working solution of this compound.
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Stock Solution Preparation:
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., to prepare a 10 mM stock solution from 1 mg of the compound, add 234.64 µL of DMSO).
-
Vortex or sonicate the solution until the dye is completely dissolved.
-
-
Stock Solution Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store at -20°C or -80°C, protected from light.
-
Working Solution Preparation:
-
Immediately before use, dilute the stock solution to the final working concentration (typically in the 1-10 µM range) using an appropriate buffer (e.g., PBS or serum-free cell culture medium).
-
Note: Do not use buffers containing primary amines, such as Tris or glycine, as they will react with the NHS ester.
-
General Workflow for Amine Labeling
The following diagram illustrates a typical workflow for labeling primary amines on a target molecule with this compound.
Protocol for Assessing NHS Ester Hydrolysis
This protocol provides a method to qualitatively assess the degree of hydrolysis of the NHS ester group by monitoring the change in UV absorbance. N-hydroxysuccinimide, the byproduct of hydrolysis, has a characteristic absorbance between 260-280 nm.
-
Initial Absorbance Measurement:
-
Prepare a solution of the this compound in an appropriate amine-free buffer (e.g., phosphate buffer, pH 7-8).
-
Measure the absorbance spectrum of the solution, paying attention to the 260-280 nm region.
-
-
Forced Hydrolysis:
-
Induce complete hydrolysis of the NHS ester by adding a small volume of a mild base (e.g., 0.5-1.0 N NaOH) to the solution.
-
Mix thoroughly.
-
-
Final Absorbance Measurement:
-
Promptly measure the absorbance spectrum of the base-treated solution.
-
-
Analysis:
-
An increase in absorbance in the 260-280 nm range after the addition of the base indicates the presence of unhydrolyzed, reactive NHS ester in the original solution. A minimal change in absorbance suggests that the NHS ester has already undergone significant hydrolysis.
-
By following these guidelines and protocols, researchers can effectively utilize this compound in their experimental designs, ensuring optimal performance and reproducible results.
References
The Chemistry and Application of Py-BODIPY-NHS Ester in Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism, application, and technical considerations of using Py-BODIPY-NHS ester for the fluorescent labeling of primary amines. This document provides a detailed overview of the underlying chemistry, experimental protocols, and data presentation to assist researchers in the successful application of this powerful bioconjugation technique.
Introduction to this compound
The Py-BODIPY (Pyrrole Boron-Dipyrromethene) fluorophore is a class of fluorescent dye known for its exceptional photophysical properties, including high fluorescence quantum yields, sharp emission peaks, and good photostability.[1][2] These characteristics make BODIPY dyes highly valuable as fluorescent labels in a variety of biological applications, from cellular imaging to immunoassays.[3][4] The N-hydroxysuccinimide (NHS) ester functional group is one of the most common and effective moieties for selectively reacting with primary aliphatic amines, such as those found on the N-terminus of proteins and the side chains of lysine residues, to form stable amide bonds.[5] The combination of the Py-BODIPY fluorophore with an NHS ester creates a powerful tool for the fluorescent labeling of proteins, antibodies, peptides, and other biomolecules.
The Reaction Mechanism: Amine Acylation
The reaction between a this compound and a primary amine proceeds via a nucleophilic acyl substitution mechanism. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate which then collapses, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a leaving group.
This reaction is highly selective for primary amines under controlled pH conditions. While NHS esters can also react with other nucleophiles like hydroxyl and sulfhydryl groups, the resulting ester and thioester bonds are significantly less stable and prone to hydrolysis, especially in aqueous environments.
Factors Influencing the Reaction:
Several factors critically influence the efficiency and specificity of the labeling reaction:
-
pH: The pH of the reaction buffer is the most critical parameter. The primary amine must be in its unprotonated form (-NH2) to be nucleophilic. At acidic pH, the amine is protonated (-NH3+), rendering it unreactive. Conversely, at high pH, the rate of hydrolysis of the NHS ester increases significantly, where water acts as a competing nucleophile. This hydrolysis reaction results in an unreactive carboxylic acid, thereby reducing the labeling efficiency. The optimal pH range for NHS ester reactions is generally between 7.2 and 8.5.
-
Concentration of Reactants: The concentration of both the biomolecule and the this compound can influence the reaction kinetics and the degree of labeling. Higher concentrations can favor the aminolysis reaction over hydrolysis.
-
Temperature and Time: The reaction is typically carried out at room temperature for 1-4 hours or at 4°C overnight. Lower temperatures can be used to minimize the degradation of sensitive biomolecules and to slow the competing hydrolysis reaction.
-
Solvent: this compound is often dissolved in a dry, water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before being added to the aqueous reaction buffer. It is crucial to use high-purity, amine-free solvents to prevent unwanted side reactions.
Quantitative Data
| Property | BODIPY FL NHS Ester | NHS-Ph-BODIPY Conjugate (with BSA) | General BODIPY Dyes |
| Excitation Max (λex) | ~502 nm | ~521-532 nm | 500-700 nm |
| Emission Max (λem) | ~511 nm | ~538-552 nm | Varies |
| Molar Extinction Coeff. (ε) | >80,000 M⁻¹cm⁻¹ | 46,500–118,500 M⁻¹cm⁻¹ | >80,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φ) | Approaching 1.0 | 0.32 - 0.73 (quenching observed) | Often > 0.9 |
| Fluorescence Lifetime (τ) | ~5.7 ns (in MeOH) | Shorter than precursor | Varies |
Data compiled from sources:
Note: Conjugation of BODIPY dyes to proteins can sometimes lead to fluorescence quenching, as observed with the NHS-Ph-BODIPY-BSA conjugate. The degree of labeling (DOL) should be optimized to achieve the desired fluorescence signal without compromising the function of the biomolecule.
Experimental Protocols
The following provides a generalized protocol for the labeling of proteins with this compound. This protocol should be optimized for the specific biomolecule and desired degree of labeling.
Materials
-
Protein or other amine-containing biomolecule
-
This compound
-
Amine-free buffer (e.g., 0.1 M sodium bicarbonate or phosphate buffer, pH 8.0-8.5)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Gel filtration column (e.g., Sephadex G-25) for purification
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
Labeling Procedure
-
Prepare the Biomolecule Solution: Dissolve the protein in the amine-free reaction buffer at a concentration of 2-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as these will compete with the labeling reaction.
-
Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Perform the Conjugation Reaction:
-
Slowly add the desired molar excess of the this compound solution to the protein solution while gently stirring. A molar ratio of dye to protein of around 10:1 is a common starting point.
-
Incubate the reaction mixture at room temperature for 1 hour or at 4°C for 4 hours to overnight, protected from light.
-
-
Quench the Reaction (Optional): To stop the reaction, add a small amount of a primary amine-containing buffer, such as 1 M Tris-HCl, to a final concentration of 50-100 mM.
-
Purify the Conjugate: Separate the labeled protein from the unreacted dye and NHS by-product using a gel filtration column equilibrated with an appropriate buffer (e.g., PBS).
-
Determine the Degree of Labeling (DOL): The DOL can be determined spectrophotometrically by measuring the absorbance of the conjugate at the maximum absorbance of the protein (typically 280 nm) and the Py-BODIPY dye.
Visualizations
Reaction Mechanism
Caption: Reaction mechanism of this compound with a primary amine.
Experimental Workflow
Caption: A typical experimental workflow for labeling proteins with this compound.
Conclusion
This compound is a versatile and highly effective reagent for the fluorescent labeling of primary amines in a wide range of biomolecules. A thorough understanding of the reaction mechanism and the critical parameters that govern its efficiency is essential for successful bioconjugation. By carefully controlling the pH, reactant concentrations, and reaction conditions, researchers can achieve specific and efficient labeling, enabling a broad spectrum of applications in drug discovery, diagnostics, and fundamental biological research. The protocols and data presented in this guide provide a solid foundation for the development and optimization of labeling strategies using this powerful fluorescent probe.
References
A Beginner's Guide to Fluorescence Labeling with Py-BODIPY-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Py-BODIPY-NHS ester, a versatile fluorescent dye for labeling biomolecules. This document is intended for researchers, scientists, and professionals in drug development who are new to fluorescence labeling techniques. We will cover the core principles of Py-BODIPY dyes, the chemistry of NHS ester conjugation, detailed experimental protocols, and applications in studying cellular signaling pathways.
Introduction to Py-BODIPY Dyes
Boron-dipyrromethene (BODIPY) dyes are a class of fluorescent probes known for their exceptional photophysical properties.[1][2] The "Py" designation in Py-BODIPY refers to the pyrrole rings that form the core of the chromophore. These dyes exhibit high fluorescence quantum yields, sharp emission peaks, and good photostability, making them ideal for a wide range of fluorescence-based applications.[2][3] A key advantage of many BODIPY dyes is their relative insensitivity to environmental factors such as pH and solvent polarity, which ensures consistent fluorescence in diverse experimental conditions.[3]
The N-hydroxysuccinimidyl (NHS) ester functional group is a reactive moiety that enables the covalent attachment of the Py-BODIPY dye to primary amines (-NH₂) present on biomolecules, most notably the lysine residues and the N-terminus of proteins. This reaction forms a stable amide bond, securely labeling the target molecule for visualization and analysis.
Core Principles of this compound Labeling
The fundamental principle behind using this compound for fluorescence labeling lies in the specific and efficient reaction between the NHS ester and primary amines on the target biomolecule.
The Chemistry of NHS Ester Conjugation
The labeling reaction is a nucleophilic acyl substitution. The primary amine on the biomolecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.
This reaction is highly dependent on pH. The optimal pH range for the conjugation is typically between 8.0 and 9.0. At lower pH, the primary amines are protonated and thus less nucleophilic, reducing the reaction efficiency. At higher pH, the NHS ester is prone to hydrolysis, which also decreases the labeling yield.
Quantitative Data of Common Py-BODIPY-NHS Esters
The choice of a specific Py-BODIPY dye depends on the experimental setup, particularly the available excitation sources and detection channels of the fluorescence microscope. The table below summarizes the key photophysical properties of several commercially available Py-BODIPY-NHS esters.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Molecular Weight ( g/mol ) |
| Py-BODIPY FL, SE | 502 | 511 | > 80,000 | > 0.9 | 389.16 |
| Py-BODIPY 558/568, SE | 558 | 568 | ~84,400 | ~0.68 | 443.23 |
| Py-BODIPY 630/650, SE | 625 | 640 | > 80,000 | High | 575.39 |
Data compiled from manufacturer datasheets and may vary slightly depending on the solvent and conjugation state.
Experimental Protocols
This section provides a detailed protocol for labeling an antibody with this compound and a subsequent immunofluorescence protocol to visualize the internalization of the Epidermal Growth Factor Receptor (EGFR), a key receptor in cell signaling.
Protocol for Labeling Anti-EGFR Antibody with this compound
This protocol is a general guideline and may require optimization depending on the specific antibody and this compound used.
Materials:
-
Anti-EGFR antibody
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., desalting column)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Antibody Preparation:
-
Dissolve the anti-EGFR antibody in the reaction buffer to a final concentration of 1-2 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris) and stabilizers like bovine serum albumin (BSA) that would compete with the labeling reaction.
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
-
Labeling Reaction:
-
Add the dissolved this compound to the antibody solution. A 10-20 fold molar excess of the dye is a good starting point.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Labeled Antibody:
-
Separate the labeled antibody from the unreacted dye and byproducts using a desalting column equilibrated with PBS.
-
Collect the fractions containing the labeled antibody.
-
-
Determination of Degree of Labeling (DOL):
-
The DOL, which is the average number of dye molecules per antibody, can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at the absorbance maximum of the dye and at 280 nm (for the protein).
-
Immunofluorescence Protocol for Visualizing EGFR Internalization
This protocol describes how to use the Py-BODIPY-labeled anti-EGFR antibody to visualize receptor internalization in cultured cells.
Materials:
-
Cells expressing EGFR (e.g., A431 cells) cultured on coverslips
-
Py-BODIPY-labeled anti-EGFR antibody
-
Fixation Solution: 4% paraformaldehyde in PBS
-
Permeabilization Solution: 0.1% Triton X-100 in PBS
-
Blocking Solution: 1% BSA in PBS
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Microscope slides
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to an appropriate confluency on coverslips.
-
To induce EGFR internalization, treat the cells with Epidermal Growth Factor (EGF) for a desired time course (e.g., 0, 5, 15, 30 minutes) at 37°C.
-
-
Fixation:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization (for visualizing intracellular receptors):
-
Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate the cells with blocking solution for 30-60 minutes to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the cells with the Py-BODIPY-labeled anti-EGFR antibody (diluted in blocking solution) for 1 hour at room temperature or overnight at 4°C.
-
-
Washing:
-
Wash the cells three times with PBS.
-
-
Nuclear Counterstaining:
-
Incubate the cells with DAPI solution for 5 minutes.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope with appropriate filter sets for the Py-BODIPY dye and DAPI.
-
Visualizing a Signaling Pathway: EGFR Endocytosis and Downstream Signaling
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and differentiation. Upon binding of its ligand, such as EGF, the receptor dimerizes and becomes activated through autophosphorylation of its intracellular tyrosine kinase domain. This activation triggers a cascade of downstream signaling events.
A key mechanism for regulating EGFR signaling is receptor-mediated endocytosis. Following activation, EGFR is internalized from the cell surface into endosomes. From the endosomes, the receptor can either be recycled back to the plasma membrane or targeted for degradation in lysosomes. This trafficking of EGFR is crucial for modulating the duration and intensity of its signaling.
The following diagram illustrates a simplified overview of the EGFR signaling pathway, focusing on its endocytosis and major downstream signaling cascades.
// Nodes EGF [label="EGF", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Activated_EGFR [label="Activated EGFR\n(Dimerized & Phosphorylated)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Endocytosis [label="Endocytosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Early_Endosome [label="Early Endosome", fillcolor="#F1F3F4", fontcolor="#202124"]; Recycling [label="Recycling", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Lysosome [label="Lysosome\n(Degradation)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Grb2_Sos [label="Grb2/Sos", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#F1F3F4", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; Cellular_Response [label="Cellular Response\n(Proliferation, Survival)", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges EGF -> EGFR [label=" binds"]; EGFR -> Activated_EGFR [label=" activates"]; Activated_EGFR -> Endocytosis; Endocytosis -> Early_Endosome; Early_Endosome -> Recycling; Recycling -> EGFR [label=" returns to\ncell surface"]; Early_Endosome -> Lysosome;
Activated_EGFR -> Grb2_Sos [label=" recruits"]; Grb2_Sos -> Ras [label=" activates"]; Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> Cellular_Response;
Activated_EGFR -> PI3K [label=" recruits"]; PI3K -> Akt [label=" activates"]; Akt -> Cellular_Response; } caption: "Simplified EGFR Signaling and Endocytosis Pathway"
By labeling EGFR with a Py-BODIPY dye, researchers can visually track its movement from the cell surface into endosomes and follow its fate, providing valuable insights into the regulation of this critical signaling pathway.
Conclusion
Py-BODIPY-NHS esters are powerful tools for fluorescence labeling, offering bright and stable signals for the visualization of biomolecules. The straightforward and efficient NHS ester chemistry allows for the reliable conjugation of these dyes to proteins and other amine-containing molecules. This guide has provided the foundational knowledge and detailed protocols for beginners to successfully label their biomolecules of interest and apply these fluorescent probes to study important cellular processes like receptor trafficking and signaling. As with any technique, optimization of the protocols for specific applications is key to achieving the best results.
References
The Illuminating World of BODIPY Dyes: A Technical Guide for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Versatile Fluorophore
In the dynamic field of cellular imaging, the quest for brighter, more stable, and highly specific fluorescent probes is perpetual. Among the arsenal of available fluorophores, the boron-dipyrromethene (BODIPY) dyes have emerged as a particularly versatile and powerful class of compounds.[1][2] First synthesized in 1968, these dyes have garnered significant attention for their exceptional photophysical properties, which are often superior to traditional fluorophores like fluorescein and rhodamine.[3][4] Their core structure, 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene, provides a robust scaffold that can be extensively modified, allowing for the fine-tuning of their spectral properties and the introduction of functionalities for specific biological targeting.[5]
BODIPY dyes are characterized by their high fluorescence quantum yields, large molar extinction coefficients, sharp emission peaks, and remarkable photostability. Unlike many other dyes, their fluorescence is relatively insensitive to solvent polarity and pH, making them reliable probes in the complex and varied microenvironments within a cell. These properties, combined with their good cell permeability, have made BODIPY dyes invaluable tools for a wide range of cellular imaging applications, from visualizing organelles and tracking biomolecules to sensing intracellular ions and reactive oxygen species. This technical guide provides an in-depth overview of BODIPY dyes, their properties, and their application in cellular imaging, complete with experimental protocols and visual aids to facilitate their use in research and drug development.
The Core Structure of BODIPY Dyes
The fundamental structure of a BODIPY dye is a dipyrromethene ligand complexed with a boron difluoride moiety. This rigid, bicyclic structure is responsible for many of its desirable photophysical properties. The numbering of the atoms in the core is crucial for understanding the sites of chemical modification that allow for the generation of a vast library of BODIPY derivatives with diverse spectral and functional characteristics.
Photophysical Properties of Common BODIPY Dames
The versatility of BODIPY dyes lies in the ability to modify their core structure to achieve a wide range of absorption and emission profiles, spanning the visible and near-infrared spectrum. The following table summarizes the key photophysical properties of some commonly used BODIPY derivatives.
| BODIPY Derivative | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Primary Applications |
| BODIPY FL | ~503 | ~512 | >80,000 | ~0.90 | General labeling, green channel imaging |
| BODIPY 493/503 | 493 | 503 | ~84,000 | 0.92 | Staining neutral lipids and lipid droplets |
| BODIPY 505/515 | 505 | 515 | ~90,000 | 0.97 | General labeling, green/yellow channel |
| BODIPY R6G | ~528 | ~547 | ~95,000 | ~0.95 | Orange channel imaging |
| BODIPY TMR-X | ~543 | ~569 | ~100,000 | ~0.60 | Red-orange channel imaging |
| BODIPY 581/591 | 581 | 591 | ~140,000 | 0.93 | Red channel imaging, lipid peroxidation sensor |
| BODIPY TR-X | ~592 | ~618 | ~100,000 | ~0.60 | Red channel imaging |
| BODIPY 630/650 | 630 | 650 | ~100,000 | ~0.90 | Far-red imaging |
| BODIPY 650/665 | 650 | 665 | ~100,000 | ~0.70 | Far-red/NIR imaging |
Experimental Protocols for Cellular Imaging
The following sections provide a general workflow for cellular imaging using BODIPY dyes, followed by specific protocols for common applications.
General Experimental Workflow
The successful application of BODIPY dyes in cellular imaging relies on a systematic approach from sample preparation to data analysis. The following diagram outlines a general workflow that can be adapted for various specific experimental needs.
Detailed Protocol: Staining Lipid Droplets with BODIPY 493/503
BODIPY 493/503 is a lipophilic dye that is widely used to stain neutral lipids within lipid droplets. This protocol is suitable for both live and fixed cells.
Materials:
-
BODIPY 493/503 stock solution (e.g., 1 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
4% Paraformaldehyde (PFA) in PBS (for fixed cells)
-
Mounting medium
Procedure for Live Cell Imaging:
-
Cell Culture: Plate cells on coverslips or in imaging dishes and culture until they reach the desired confluency (typically 70-80%).
-
Preparation of Staining Solution: Prepare a working solution of BODIPY 493/503 at a final concentration of 1-2 µM in pre-warmed cell culture medium or PBS. It is recommended to first dilute the stock solution in a small volume of PBS before adding it to the larger volume of medium to prevent precipitation.
-
Staining: Remove the cell culture medium and wash the cells once with warm PBS. Add the BODIPY 493/503 working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: Remove the staining solution and wash the cells 2-3 times with warm PBS to remove any unbound dye.
-
Imaging: Immediately image the cells using a fluorescence microscope with appropriate filter sets for green fluorescence (e.g., excitation ~488 nm, emission ~515 nm).
Procedure for Fixed Cell Imaging:
-
Cell Culture and Fixation: Culture cells as described for live-cell imaging. After removing the culture medium and washing with PBS, fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Washing: Wash the cells 2-3 times with PBS to remove the fixative.
-
Staining: Add a 1-5 µM working solution of BODIPY 493/503 in PBS to the fixed cells and incubate for 20-60 minutes at room temperature, protected from light.
-
Washing: Remove the staining solution and wash the cells 2-3 times with PBS.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image the cells using a fluorescence or confocal microscope.
Visualizing Signaling Pathways: BODIPY-based Sensors
The versatility of BODIPY dyes extends to their use as fluorescent sensors for various intracellular analytes and signaling molecules. By conjugating the BODIPY core to a specific recognition moiety, "turn-on" or ratiometric probes can be designed to report on the presence and concentration of target molecules.
Nitric Oxide Detection using a BODIPY-based "Turn-On" Probe
Nitric oxide (NO) is a crucial signaling molecule involved in numerous physiological and pathological processes. Several BODIPY-based fluorescent probes have been developed for the detection of intracellular NO. A common strategy involves a "turn-on" mechanism where the non-fluorescent probe reacts with NO to yield a highly fluorescent product. This is often achieved by attaching an o-phenylenediamine group to the BODIPY core, which quenches the fluorescence through photoinduced electron transfer (PeT). In the presence of NO, the diamine is converted to a triazole, which blocks the PeT process and restores the bright fluorescence of the BODIPY dye.
Advanced Applications and Future Perspectives
The utility of BODIPY dyes extends beyond standard cellular imaging. Their unique photophysical properties have led to their application in advanced microscopy techniques such as super-resolution microscopy and single-molecule tracking. Furthermore, their ability to generate reactive oxygen species upon irradiation has made them promising candidates for photodynamic therapy (PDT) in cancer treatment. The ongoing development of novel BODIPY derivatives with tailored properties, including near-infrared emission for deep-tissue imaging and enhanced water solubility, continues to expand the horizons of their application in biomedical research and diagnostics. The modular nature of their synthesis ensures that BODIPY dyes will remain at the forefront of fluorescent probe development for the foreseeable future, enabling researchers to illuminate the intricate workings of the cell with ever-increasing clarity and precision.
References
The Cornerstone of Bioconjugation: An In-depth Technical Guide to NHS Ester Chemistry
For Researchers, Scientists, and Drug Development Professionals
N-hydroxysuccinimide (NHS) esters have long been a cornerstone in the field of bioconjugation, enabling the covalent attachment of molecules to proteins, antibodies, and other biomolecules.[1] Their widespread adoption is a testament to their efficiency and selectivity in reacting with primary amines, a common functional group in biological macromolecules.[2] This technical guide provides a comprehensive exploration of the chemical principles, practical applications, and experimental considerations of NHS ester chemistry for professionals in research and drug development.
The Chemical Foundation of NHS Ester Reactivity
The utility of NHS esters lies in their ability to form stable amide bonds with primary amines, such as the N-terminus of a polypeptide chain and the side chain of lysine residues.[1][3] The reaction proceeds via a nucleophilic acyl substitution mechanism. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate that subsequently collapses, releasing N-hydroxysuccinimide (NHS) as a leaving group and forming the desired stable amide bond.[3]
A critical factor governing the efficiency of this reaction is the pH of the reaction medium. The optimal pH range for NHS ester conjugation is typically between 7.2 and 8.5. At a lower pH, primary amines are predominantly protonated (-NH₃⁺), rendering them non-nucleophilic and thus unreactive. Conversely, at a higher pH, the rate of a competing reaction, hydrolysis, increases significantly.
The Competing Reaction: Hydrolysis
Hydrolysis is the primary competing reaction that deactivates the NHS ester. In this reaction, the NHS ester reacts with water instead of the target amine, resulting in the formation of an unreactive carboxylic acid and the release of NHS. This process reduces the overall yield of the desired bioconjugate. The rate of hydrolysis is highly dependent on both pH and temperature.
The interplay between aminolysis (the desired reaction with the amine) and hydrolysis is a key consideration in optimizing NHS ester bioconjugation reactions. While a higher pH increases the concentration of the reactive deprotonated amine, it also accelerates the rate of hydrolysis. Therefore, a careful balance must be struck to achieve maximal conjugation efficiency.
Quantitative Data on NHS Ester Stability and Reactivity
The stability of the NHS ester under the reaction conditions is paramount for successful bioconjugation. The following tables summarize key quantitative data regarding the stability of NHS esters and the kinetics of the competing aminolysis and hydrolysis reactions.
Table 1: Half-life of NHS Esters at Various pH Values
This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis accelerates, leading to a significant decrease in the half-life of the reactive ester.
| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |
| 7.0 | 0 | 4-5 hours | |
| 8.0 | 25 | 1 hour | |
| 8.5 | Not Specified | Not Specified | |
| 8.6 | 4 | 10 minutes | |
| 9.0 | Room Temperature | Minutes |
Table 2: Comparison of Aminolysis and Hydrolysis of Porphyrin-NHS Esters at Room Temperature
This table provides a direct comparison of the kinetics of the desired amidation (aminolysis) reaction versus the competing hydrolysis reaction for two different porphyrin-NHS esters at various pH values. The data demonstrates that while the rate of hydrolysis increases with pH, the rate of amidation is more significantly accelerated, leading to a higher yield of the conjugate at a more alkaline pH.
| Compound | pH | t½ Hydrolysis (min) | t½ Amidation (min) | Amide Yield (%) | Reference(s) |
| P3-NHS | 8.0 | 210 | 80 | 80-85 | |
| P3-NHS | 8.5 | 180 | 20 | 80-85 | |
| P3-NHS | 9.0 | 125 | 10 | 80-85 | |
| P4-NHS | 8.0 | 190 | 25 | 87-92 | |
| P4-NHS | 8.5 | 130 | 10 | 87-92 | |
| P4-NHS | 9.0 | 110 | 5 | 87-92 |
Types of NHS Esters: Standard vs. Sulfo-NHS
A key distinction in NHS ester chemistry is between standard NHS esters and their water-soluble counterparts, sulfo-NHS esters.
-
Standard NHS Esters: These are generally hydrophobic and require dissolution in an anhydrous organic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), before being added to the aqueous reaction mixture.
-
Sulfo-NHS Esters: These contain a sulfonate group on the N-hydroxysuccinimide ring, which imparts water solubility. This allows for a completely aqueous reaction, which can be advantageous when working with sensitive biomolecules that may be denatured by organic solvents. Sulfo-NHS esters also tend to exhibit slightly greater stability in aqueous solutions compared to their non-sulfonated counterparts.
The choice between a standard and a sulfo-NHS ester will depend on the solubility of the molecule to be conjugated and the sensitivity of the biomolecule to organic solvents.
Experimental Protocols
The following protocols provide detailed methodologies for the activation of a carboxyl-containing molecule and a general protein labeling procedure using an NHS ester.
Protocol: Activation of a Carboxyl-Containing Molecule with EDC and Sulfo-NHS
This two-step protocol is designed to conjugate a carboxyl-containing molecule to an amine-containing molecule.
Materials:
-
Carboxyl-containing molecule (Molecule B)
-
Amine-containing molecule (Molecule A)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-Hydroxysulfosuccinimide)
-
Activation Buffer (e.g., MES buffer, pH 4.7-6.0)
-
Reaction Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching reagent (e.g., 2-mercaptoethanol, hydroxylamine, Tris, or glycine)
-
Desalting column
Procedure:
Step 1: NHS Ester Activation of Molecule B
-
Dissolve Molecule B in the Activation Buffer.
-
Add EDC (e.g., to a final concentration of ~2 mM) and Sulfo-NHS (e.g., to a final concentration of ~5 mM) to the solution of Molecule B.
-
Mix the reaction components well and incubate for 15 minutes at room temperature.
-
(Optional) To inactivate the EDC, add 2-mercaptoethanol to a final concentration of 20 mM.
-
(Optional) To remove excess EDC, byproducts, and Sulfo-NHS, pass the reaction mixture through a desalting column equilibrated with the Reaction Buffer. Collect the fractions containing the activated Molecule B.
Step 2: Reaction with Amine-Containing Molecule A
-
If a desalting column was not used, raise the pH of the reaction mixture to 7.2-7.5 with a concentrated, non-amine-containing buffer.
-
Add the Amine-containing Molecule A to the solution of activated Molecule B.
-
Mix the solution well and allow the reaction to proceed for 2 hours at room temperature.
-
(Optional) Quench the reaction by adding a quenching reagent such as hydroxylamine, Tris, or glycine to consume any unreacted NHS esters.
Protocol: General Protein Labeling with an NHS Ester
This protocol provides a general guideline for conjugating an NHS ester-activated molecule (e.g., a fluorescent dye or biotin) to a protein.
Materials:
-
Protein of interest
-
NHS ester-activated labeling reagent
-
Amine-free buffer (e.g., 0.1 M sodium bicarbonate or 0.1 M sodium phosphate, pH 8.3-8.5)
-
Anhydrous DMF or DMSO
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Size-exclusion chromatography column or dialysis cassette for purification
Procedure:
-
Prepare a solution of the protein at a concentration of 1-10 mg/mL in the amine-free buffer.
-
Immediately before use, prepare a stock solution of the NHS ester in anhydrous DMF or DMSO (e.g., 10 mg/mL).
-
Add the NHS ester stock solution to the protein solution while gently stirring. A 10- to 20-fold molar excess of the NHS ester is a common starting point, but the optimal ratio may need to be determined empirically.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours. If using a fluorescent dye, protect the reaction from light.
-
Quench the reaction by adding the quenching reagent to a final concentration of 20-50 mM to consume any unreacted NHS ester. Incubate for an additional 15-30 minutes.
-
Purify the labeled protein from excess reagent and byproducts using size-exclusion chromatography or dialysis.
Visualizing the Chemistry and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the core concepts of NHS ester chemistry.
Application in Signaling Pathway Analysis: The PTEN-PI3K/AKT Pathway
NHS ester chemistry is a valuable tool for studying cellular signaling pathways. For instance, it can be used to label proteins involved in the PI3K/AKT pathway, which is a critical regulator of cell growth, proliferation, and survival. The tumor suppressor protein PTEN is a key negative regulator of this pathway.
By conjugating a fluorescent dye or a biotin tag to an antibody specific for PTEN or other proteins in the pathway using NHS ester chemistry, researchers can visualize the localization of these proteins within the cell, quantify their expression levels, and study their interactions with other molecules. This provides valuable insights into the regulation of the PI3K/AKT pathway and its dysregulation in diseases such as cancer.
References
Methodological & Application
Py-BODIPY-NHS Ester Protein Labeling for Fluorescence Microscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the labeling of proteins with Py-BODIPY-NHS ester for fluorescence microscopy applications. Py-BODIPY dyes are a class of fluorescent molecules known for their sharp excitation and emission peaks, high quantum yields, and relative insensitivity to environmental polarity and pH.[1] The N-hydroxysuccinimide (NHS) ester functional group allows for the covalent conjugation of the dye to primary amines on proteins, forming a stable amide bond. This protocol is designed to guide researchers through the process of preparing fluorescently labeled proteins for use in various imaging and drug development assays.
BODIPY dyes, in general, are characterized by their strong ultraviolet absorption, high photostability, and tunable spectral properties.[1][2] These characteristics make them valuable tools for cellular imaging, allowing for the visualization of cellular structures and dynamics.[3]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and the protein labeling reaction.
| Parameter | Value | Reference |
| This compound Properties | ||
| Molecular Formula | C₂₀H₁₇BF₂N₄O₄ | [4] |
| Molecular Weight | 426.18 g/mol | |
| Excitation Maximum (approx.) | 496 - 570 nm (Green Emission) | |
| Emission Maximum (approx.) | 496 - 570 nm (Green Emission) | |
| Protein Labeling Parameters | ||
| Recommended Buffer | 0.1 M Sodium Bicarbonate or Phosphate Buffer | |
| Optimal Reaction pH | 8.3 - 8.5 | |
| Recommended Protein Concentration | 1 - 10 mg/mL | |
| Recommended Dye:Protein Molar Ratio | 2:1 to 15:1 (optimization recommended) | |
| Reaction Time | 1 hour | |
| Reaction Temperature | Room Temperature |
Experimental Protocols
Reagent Preparation
a. Protein Solution:
-
Dissolve the protein to be labeled in an amine-free buffer such as 0.1 M sodium bicarbonate or 0.1 M phosphate buffer.
-
The recommended pH is between 8.3 and 8.5 to ensure that the primary amines on the protein are deprotonated and available for reaction.
-
The protein concentration should ideally be between 1 and 10 mg/mL.
-
Crucially, avoid buffers containing primary amines, such as Tris, as they will compete with the protein for reaction with the NHS ester. If the protein is in such a buffer, it must be dialyzed against a suitable amine-free buffer before labeling.
b. This compound Stock Solution:
-
Immediately before use, dissolve the this compound in a high-quality, anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a stock concentration of 1-10 mg/mL.
-
For example, to prepare a 10 mM stock solution, dissolve 1 mg of this compound (MW: 426.18) in 234.6 µL of DMSO.
-
NHS esters are moisture-sensitive, so it is critical to use anhydrous solvents and to avoid storing the dye in solution for extended periods.
Protein Labeling Reaction
-
Calculate the required amount of dye: The optimal dye-to-protein molar ratio can vary depending on the protein and the desired degree of labeling. A starting point is a molar excess of dye ranging from 2 to 15-fold. The following formula can be used to calculate the required volume of the dye stock solution:
Volume of Dye (µL) = [(Protein conc. (mg/mL) / Protein MW (kDa)) * Protein vol. (mL) * Molar excess of dye] * (Dye stock MW ( g/mol ) / Dye stock conc. (mg/mL)) * 1000
-
Reaction Setup: While gently vortexing the protein solution, add the calculated volume of the this compound stock solution.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
Purification of the Labeled Protein
It is essential to remove any unreacted dye from the labeled protein to avoid high background fluorescence. Common purification methods include:
-
Gel Filtration Chromatography: Use a desalting column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS). The labeled protein will elute in the void volume, while the smaller, unreacted dye molecules will be retained.
-
Dialysis: Dialyze the reaction mixture against a large volume of a suitable buffer (e.g., PBS) with several buffer changes to remove the free dye.
-
Ultrafiltration: Use a centrifugal filter unit with a molecular weight cutoff (MWCO) appropriate for the protein of interest (typically 3-5 times smaller than the protein's molecular weight) to separate the labeled protein from the free dye.
Determination of the Degree of Labeling (DOL)
The Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.
-
Measure Absorbance: Measure the absorbance of the purified, labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of the Py-BODIPY dye (A_max, approximately 496-570 nm).
-
Calculate DOL: The DOL can be calculated using the following equation:
DOL = (A_max * ε_protein) / [(A₂₈₀ - (A_max * CF₂₈₀)) * ε_dye]
Where:
-
A_max = Absorbance of the conjugate at the dye's λ_max.
-
A₂₈₀ = Absorbance of the conjugate at 280 nm.
-
ε_protein = Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹).
-
ε_dye = Molar extinction coefficient of the Py-BODIPY dye at its λ_max.
-
CF₂₈₀ = Correction factor for the dye's absorbance at 280 nm (A₂₈₀ of the dye / A_max of the dye).
-
Mandatory Visualizations
Caption: Experimental workflow for protein labeling.
Caption: Chemical reaction of labeling.
References
Application Notes and Protocols for Labeling Antibodies with Py-BODIPY-NHS Ester
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorescently labeled antibodies are indispensable tools in a wide range of biological research and diagnostic applications, including flow cytometry, immunofluorescence microscopy, and immunoassays.[][2] The conjugation of a fluorescent dye to an antibody allows for the specific detection and visualization of target antigens.[] Py-BODIPY dyes are a class of fluorophores known for their sharp emission peaks, high quantum yields, and relative insensitivity to environmental polarity and pH.[3][4] The N-hydroxysuccinimide (NHS) ester functional group is one of the most common reactive moieties used for labeling proteins. It efficiently reacts with primary amines, such as the side chain of lysine residues and the N-terminus of the antibody, to form a stable amide bond.
This document provides a detailed, step-by-step guide for the successful conjugation of Py-BODIPY-NHS ester to antibodies, including protocols for the labeling reaction, purification of the conjugate, and characterization by determining the degree of labeling (DOL).
I. Materials and Reagents
-
Antibody to be labeled (purified, in an amine-free buffer)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Purification/Storage Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Quenching Solution (optional): 1 M Tris-HCl or Glycine, pH 7.4
-
Purification resin (e.g., Sephadex G-25) or spin desalting columns
-
Spectrophotometer
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Rocking platform or orbital shaker
II. Experimental Protocols
A. Antibody and Dye Preparation
-
Antibody Preparation:
-
The antibody should be purified and at a concentration of 1-10 mg/mL. For optimal results, a concentration of at least 2 mg/mL is recommended.
-
The antibody must be in an amine-free buffer, as primary amines will compete with the antibody for reaction with the NHS ester. Buffers containing Tris or glycine are not recommended.
-
If the antibody is in an incompatible buffer, perform a buffer exchange into the Reaction Buffer (0.1 M sodium bicarbonate, pH 8.3-8.5) using dialysis, a spin desalting column, or ultrafiltration.
-
-
This compound Stock Solution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF. For example, to prepare a 10 mM stock from 1 mg of this compound (MW: 426.18 g/mol ), dissolve it in 235 µL of anhydrous DMSO.
-
Vortex briefly to ensure the dye is fully dissolved. This stock solution should be prepared fresh immediately before use.
-
B. Antibody Conjugation Reaction
The following workflow outlines the key steps of the antibody conjugation process.
-
Determine Molar Ratio: Calculate the volume of the this compound stock solution to add to the antibody solution. A molar excess of dye to antibody is required. A good starting point is a 10:1 to 15:1 molar ratio of dye to antibody. This ratio may need to be optimized for your specific antibody and desired degree of labeling.
-
Reaction Setup:
-
While gently stirring or vortexing the antibody solution, add the calculated volume of the this compound stock solution dropwise.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Gentle agitation on a rocking platform is recommended.
-
-
Quench Reaction (Optional):
-
To stop the reaction, you can add a quenching solution (e.g., 1 M Tris-HCl or Glycine) to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
-
C. Purification of the Labeled Antibody
It is crucial to remove any unreacted this compound from the labeled antibody.
-
Size Exclusion Chromatography: This is the most common method for separating the larger antibody-dye conjugate from the smaller, unreacted dye molecules.
-
Use a pre-packed desalting column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.2-7.4).
-
Apply the reaction mixture to the column.
-
Elute the labeled antibody with PBS. The first colored fraction to elute will be the antibody-dye conjugate.
-
-
Dialysis: This method can also be used to remove low-molecular-weight impurities but is generally less efficient than chromatography.
D. Characterization: Determining the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each antibody molecule. For most antibodies, an optimal DOL is between 2 and 10.
-
Spectrophotometric Measurement:
-
Measure the absorbance of the purified antibody-dye conjugate at 280 nm (A280) and at the maximum absorbance wavelength of the Py-BODIPY dye (Amax).
-
If the absorbance is greater than 2.0, dilute the sample with PBS and record the dilution factor.
-
-
DOL Calculation: The DOL can be calculated using the following formula:
DOL = (Amax × M_protein) / ([Protein] × ε_dye)
Where:
-
Amax is the absorbance of the conjugate at the dye's maximum absorbance wavelength.
-
M_protein is the molecular weight of the antibody (e.g., ~150,000 g/mol for IgG).
-
[Protein] is the molar concentration of the antibody.
-
ε_dye is the molar extinction coefficient of the Py-BODIPY dye at its Amax.
The protein concentration can be calculated using the following formula, which corrects for the dye's absorbance at 280 nm:
[Protein] (mg/mL) = [A280 – (Amax × CF)] / ε_protein
Where:
-
A280 is the absorbance of the conjugate at 280 nm.
-
CF is the correction factor (A280 of the free dye / Amax of the free dye).
-
ε_protein is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).
-
III. Data Presentation
| Parameter | Recommended Value/Range | Reference |
| Antibody Concentration | 1-10 mg/mL | |
| Reaction Buffer | 0.1 M Sodium Bicarbonate | |
| Reaction pH | 8.3 - 8.5 | |
| Dye:Antibody Molar Ratio | 5:1 to 20:1 | |
| Reaction Time | 1-2 hours | |
| Reaction Temperature | Room Temperature | |
| Optimal Degree of Labeling (DOL) | 2 - 10 |
IV. Storage of Labeled Antibody
-
Store the purified antibody-dye conjugate at 4°C, protected from light. Fluorescently conjugated antibodies should not be frozen.
-
For long-term storage, consider adding a stabilizing agent like bovine serum albumin (BSA) at 5-10 mg/mL and a preservative such as 0.01-0.03% sodium azide. Note that sodium azide is an inhibitor of horseradish peroxidase (HRP) and should be avoided if the conjugate will be used with HRP-based systems.
V. Troubleshooting
| Issue | Possible Cause | Recommendation |
| Low or No Signal | Low Degree of Labeling: Inefficient conjugation. | Optimize the dye:antibody molar ratio, ensure the reaction pH is between 8.3-8.5, and confirm the antibody buffer is amine-free. |
| Antibody Inactivity: Labeling may have occurred at or near the antigen-binding site. | Reduce the dye:antibody molar ratio to decrease the DOL. | |
| Photobleaching: Excessive exposure to light. | Protect the conjugate from light during all steps and storage. | |
| High Background Staining | Unreacted Dye: Incomplete purification. | Ensure thorough purification of the conjugate using size exclusion chromatography or extensive dialysis. |
| Antibody Aggregation: High DOL can lead to aggregation. | Ultracentrifuge the conjugate to remove aggregates. Reduce the dye:antibody molar ratio in future conjugations. | |
| Precipitation During Labeling | High Dye Concentration: The dye may have limited solubility in the aqueous buffer. | Ensure the volume of DMSO/DMF added does not exceed 10% of the total reaction volume. |
| Antibody Instability: The antibody may be sensitive to the reaction conditions. | Perform the labeling reaction at 4°C, which may require a longer incubation time. |
VI. Visualization of the Labeling Chemistry
The following diagram illustrates the chemical reaction between the primary amine of an antibody and the this compound.
References
Application Notes and Protocols for Py-BODIPY-NHS Ester in Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Py-BODIPY-NHS ester is a versatile, amine-reactive fluorescent dye belonging to the boron-dipyrromethene (BODIPY) class of fluorophores. These dyes are renowned for their sharp absorption and emission peaks, high fluorescence quantum yields, and relative insensitivity to environmental polarity and pH.[1][2] The N-hydroxysuccinimide (NHS) ester functional group allows for the covalent labeling of primary amines on proteins and other biomolecules, forming stable amide bonds. This property makes this compound an excellent tool for labeling cell surface proteins in live-cell imaging applications.[1]
A significant application of this compound is its use as a fluorescent tracer in NanoBRET™ Target Engagement Assays. In this context, it is also known as NanoBRET™ 590-SE.[3] These assays enable the quantitative analysis of intracellular kinase target engagement in real-time within living cells, providing valuable insights for drug discovery and development.
Photophysical and Chemical Properties
The key characteristics of this compound are summarized in the table below, providing essential data for experimental design and data interpretation.
| Property | Value | Reference |
| Synonym | NanoBRET™ 590-SE | [3] |
| Excitation Maximum (λex) | 576 nm | |
| Emission Maximum (λem) | 589 nm | |
| Extinction Coefficient (ε) | 83,000 M⁻¹cm⁻¹ at 590 nm | |
| Quantum Yield (Φ) | High | |
| Molecular Weight | 426.18 g/mol | |
| Reactivity | Primary amines |
Staining Principle
The staining mechanism of this compound relies on the reaction of the NHS ester group with primary amine groups (-NH₂) present on the side chains of lysine residues and the N-terminus of proteins. This reaction results in the formation of a stable, covalent amide bond, effectively tagging the protein with the fluorescent Py-BODIPY dye. In live-cell imaging, this is particularly useful for labeling cell-surface proteins.
References
Py-BODIPY-NHS Ester for Flow Cytometry Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Py-BODIPY-NHS ester is a fluorescent dye belonging to the BODIPY (boron-dipyrromethene) family, known for their exceptional photophysical properties.[1][2][3] This amine-reactive dye is particularly well-suited for labeling proteins, antibodies, and other biomolecules for a variety of applications, including flow cytometry. Its N-hydroxysuccinimide (NHS) ester functional group reacts efficiently with primary amines on target molecules to form stable covalent bonds.[4] The Py-BODIPY dye exhibits strong UV absorption, a sharp fluorescence peak, and a high quantum yield, making it a bright and photostable choice for cellular analysis.[1] Furthermore, BODIPY dyes are relatively insensitive to changes in pH and polarity, ensuring consistent performance in various biological buffers and environments. These characteristics make this compound an excellent tool for tracking cell proliferation, monitoring immune cell activation, and other flow cytometry-based assays.
Advantages of this compound in Flow Cytometry
This compound offers several advantages over traditional fluorescent dyes like fluorescein (FITC):
-
High Photostability: BODIPY dyes are significantly more resistant to photobleaching than fluorescein, allowing for longer exposure to excitation light and more robust data collection, especially in sorting experiments.
-
High Quantum Yield: With a quantum yield approaching 1.0 in some cases, BODIPY dyes are exceptionally bright, leading to a high signal-to-noise ratio and the ability to detect low-abundance targets.
-
Narrow Emission Spectra: The sharp emission peak of BODIPY dyes minimizes spectral overlap with other fluorochromes, making it ideal for multicolor flow cytometry panels.
-
pH Insensitivity: Unlike fluorescein, the fluorescence of Py-BODIPY is not quenched at acidic pH, providing more reliable staining in various cellular compartments and experimental conditions.
-
Cell Permeability: As a small molecule, this compound can readily cross the cell membrane to label intracellular proteins.
Quantitative Data Summary
| Property | This compound | Fluorescein (FITC) | Reference |
| Excitation Wavelength (Ex) | ~496-570 nm | ~492 nm | |
| Emission Wavelength (Em) | ~496-570 nm | ~517 nm | |
| Quantum Yield | High (approaching 1.0 for some BODIPY dyes) | ~0.36 | |
| Molar Extinction Coefficient (ε) | High (e.g., ~92,000 M⁻¹cm⁻¹ for a similar BODIPY FL dye) | ~80,000 M⁻¹cm⁻¹ | |
| Photostability | High | Low | |
| pH Sensitivity | Low | High (fluorescence decreases at acidic pH) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Serum-free cell culture medium
Procedure:
-
Stock Solution Preparation (10 mM):
-
Allow the vial of this compound to warm to room temperature before opening.
-
Dissolve 1 mg of this compound in 382 µL of anhydrous DMSO to create a 10 mM stock solution.
-
Vortex briefly to ensure the dye is fully dissolved.
-
Store the stock solution in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation (1-10 µM):
-
On the day of the experiment, dilute the 10 mM stock solution in pre-warmed, serum-free cell culture medium or PBS to the desired working concentration (typically between 1-10 µM).
-
The optimal concentration should be determined empirically for each cell type and application.
-
Protocol 2: Staining of Suspension Cells for Flow Cytometry
Materials:
-
Suspension cells (e.g., lymphocytes)
-
Complete cell culture medium
-
This compound working solution (1-10 µM)
-
PBS
-
Flow cytometry tubes
Procedure:
-
Cell Preparation:
-
Harvest cells and count them. Adjust the cell density to 1 x 10⁶ cells/mL in pre-warmed, serum-free medium.
-
Wash the cells once with PBS by centrifuging at 300-400 x g for 5 minutes and resuspending the pellet in PBS.
-
-
Staining:
-
Resuspend the cell pellet in the this compound working solution at a concentration of 1 x 10⁶ cells/mL.
-
Incubate for 15-30 minutes at 37°C, protected from light. The optimal incubation time may vary depending on the cell type.
-
(Optional) To stop the staining reaction, add an equal volume of complete medium containing serum and incubate for 5-10 minutes.
-
-
Washing:
-
Add 5 volumes of complete medium to the stained cell suspension.
-
Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.
-
Repeat the wash step two more times with PBS.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in an appropriate buffer for flow cytometry (e.g., PBS with 1% BSA).
-
Analyze the cells on a flow cytometer equipped with a blue laser (488 nm) for excitation and a standard FITC emission filter (e.g., 530/30 nm).
-
Protocol 3: Staining of Adherent Cells for Flow Cytometry
Materials:
-
Adherent cells cultured in a flask or on a plate
-
Trypsin-EDTA or other cell dissociation reagent
-
Complete cell culture medium
-
This compound working solution (1-10 µM)
-
PBS
-
Flow cytometry tubes
Procedure:
-
Cell Preparation:
-
Wash the adherent cells once with PBS.
-
Add Trypsin-EDTA and incubate until the cells detach.
-
Neutralize the trypsin with complete medium and transfer the cells to a conical tube.
-
Count the cells and adjust the density to 1 x 10⁶ cells/mL in pre-warmed, serum-free medium.
-
-
Staining:
-
Follow steps 2 and 3 from Protocol 2.
-
-
Flow Cytometry Analysis:
-
Follow step 4 from Protocol 2.
-
Application Example: Tracking T-Cell Proliferation
This compound can be used to track the proliferation of T-cells following activation. The dye covalently labels intracellular proteins. With each cell division, the dye is distributed equally between the two daughter cells, resulting in a halving of the fluorescence intensity. This allows for the visualization of multiple generations of proliferating cells by flow cytometry.
Signaling Pathway: T-Cell Activation and Proliferation
T-cell activation is initiated by the interaction of the T-cell receptor (TCR) with an antigen presented by an antigen-presenting cell (APC). Co-stimulatory signals, such as the interaction between CD28 on the T-cell and CD80/CD86 on the APC, are also required for full activation. This leads to a signaling cascade that results in the transcription of genes encoding for cytokines, such as Interleukin-2 (IL-2), and the IL-2 receptor. IL-2 then acts in an autocrine and paracrine manner to drive T-cell proliferation.
Experimental Workflow for T-Cell Proliferation Assay
Conclusion
This compound is a versatile and robust fluorescent dye for flow cytometry applications. Its superior photophysical properties, including high brightness and photostability, make it an excellent choice for cell labeling, particularly for cell proliferation and tracking studies. The detailed protocols and application example provided here offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this compound in their flow cytometry workflows.
References
Application Notes: Py-BODIPY-NHS Ester for Cellular Lipid Tracking
For Researchers, Scientists, and Drug Development Professionals
Introduction
Py-BODIPY-NHS ester is a highly efficient fluorescent probe for labeling and tracking lipids within live and fixed cells. This lipophilic dye belongs to the BODIPY family, known for their bright, stable fluorescence and low sensitivity to environmental polarity and pH.[1][2][3][4] The N-hydroxysuccinimidyl (NHS) ester functional group allows for covalent conjugation to primary amines on proteins and other biomolecules, though its primary application in lipid tracking often relies on its intrinsic lipophilicity, which directs it to neutral lipid-rich structures like lipid droplets. Its strong UV absorption, high quantum yield, and sharp emission peak make it an excellent tool for fluorescence microscopy, flow cytometry, and high-content screening applications in metabolic research, drug discovery, and cell biology.
Physicochemical and Fluorescent Properties
The utility of this compound in cellular imaging is underpinned by its robust photophysical characteristics. Below is a summary of its key properties.
| Property | Value | References |
| Molecular Formula | C₂₀H₁₇BF₂N₄O₄ | |
| Molecular Weight | 426.18 g/mol | |
| Excitation Maximum (Ex) | ~502 nm | |
| Emission Maximum (Em) | ~511 nm | |
| Solubility | DMSO, DMF | |
| Reactive Group | N-Hydroxysuccinimidyl (NHS) Ester | |
| Reactivity | Primary Amines |
Key Applications
-
Visualization and Quantification of Lipid Droplets: Specifically stains neutral lipids within lipid droplets, allowing for the analysis of their number, size, and distribution.
-
Real-Time Tracking of Lipid Dynamics: Suitable for live-cell imaging to monitor the dynamics of lipid droplet formation, fusion, and degradation in response to various stimuli.
-
High-Throughput Screening: Can be used in flow cytometry-based assays to quantify cellular neutral lipid content in large cell populations for drug screening and metabolic studies.
-
Colocalization Studies: Its narrow emission spectrum makes it suitable for multicolor imaging with other fluorescent probes to study the interaction of lipid droplets with other organelles.
Experimental Protocols
I. Preparation of Staining Solutions
Stock Solution (10 mM):
-
Dissolve 1 mg of this compound in 382 µL of anhydrous DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution at -20°C to -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
Working Solution (0.5-10 µM):
-
On the day of the experiment, dilute the 10 mM stock solution in a serum-free culture medium or Phosphate-Buffered Saline (PBS) to the desired final concentration. A starting concentration of 1-3 µM is recommended.
-
The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.
II. Staining Protocol for Adherent Cells
-
Plate cells on sterile coverslips or in a multi-well plate and culture until they reach the desired confluency (typically 30-50% for microscopy).
-
Remove the culture medium and gently wash the cells once with PBS.
-
Add the this compound working solution to the cells, ensuring the entire surface is covered (e.g., 100 µL for a well in a 96-well plate).
-
Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Aspirate the staining solution and wash the cells 2-3 times with PBS or fresh culture medium to remove unbound dye and reduce background fluorescence.
-
For Live-Cell Imaging: Add fresh culture medium or imaging buffer to the cells. The cells are now ready for observation under a fluorescence microscope.
-
For Fixed-Cell Imaging: After washing, fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-30 minutes at room temperature. Wash the cells 2-3 times with PBS. Mount the coverslip onto a glass slide with an appropriate mounting medium.
III. Staining Protocol for Suspension Cells
-
Harvest the cells by centrifugation (e.g., 250-400 x g for 5 minutes).
-
Discard the supernatant and wash the cell pellet twice with PBS, centrifuging after each wash.
-
Resuspend the cells in the this compound working solution at a density of approximately 1x10⁶ cells/mL.
-
Incubate for 15-30 minutes at 37°C (or room temperature), protected from light.
-
Centrifuge the cells to pellet them and discard the staining solution.
-
Wash the cell pellet 2-3 times with PBS to remove excess dye.
-
Resuspend the final cell pellet in a suitable buffer (e.g., PBS or flow cytometry buffer) for analysis. The cells are now ready for fluorescence microscopy or flow cytometry.
Data and Visualization
Quantitative Staining Parameters
| Parameter | Recommended Range | References |
| Working Concentration | 0.5 - 10 µM (1-3 µM is a good starting point) | |
| Incubation Time | 15 - 30 minutes | |
| Incubation Temperature | 37°C (or Room Temperature) | |
| Cell Density (Suspension) | ~1x10⁶ cells/mL | |
| Storage (Stock Solution) | -20°C to -80°C |
Diagrams and Workflows
Caption: Experimental workflow for staining cells with this compound.
References
Py-BODIPY-NHS ester for FRET (Förster Resonance Energy Transfer) assays
For Researchers, Scientists, and Drug Development Professionals
Introduction to Py-BODIPY-NHS Ester for FRET Assays
This compound, also known as NanoBRET 590-SE, is a versatile fluorescent probe with applications in Förster Resonance Energy Transfer (FRET) assays. This small molecule dye possesses a strong ultraviolet (UV) absorption, a sharp fluorescence peak, and a high quantum yield, making it an excellent acceptor fluorophore in FRET pairs.[1][2] Its relative insensitivity to environmental polarity and pH ensures stable performance under various physiological conditions.[1][2] The N-hydroxysuccinimide (NHS) ester functional group allows for straightforward covalent labeling of primary amines on proteins and other biomolecules, facilitating the creation of specific FRET probes for studying molecular interactions.[3]
A prominent application of this compound is in NanoBRET™ Target Engagement (TE) assays. In this system, it serves as the fluorescent energy acceptor for the NanoLuc® luciferase, a small, bright engineered luciferase that acts as the energy donor. This donor-acceptor pair allows for the quantitative measurement of compound binding to target proteins in living cells, providing valuable insights into drug efficacy and target engagement.
Quantitative Data for this compound
The following table summarizes the key quantitative properties of this compound (NanoBRET 590-SE) and its FRET pairing with NanoLuc® Luciferase.
| Property | Value | Notes |
| This compound (NanoBRET 590-SE) | ||
| Excitation Maximum (λex) | ~590 nm | The extinction coefficient is measured at this wavelength. |
| Emission Maximum (λem) | ~610 nm | This is the peak of the fluorescence emission. |
| Molar Extinction Coefficient (ε) | 83,000 M⁻¹cm⁻¹ | At 590 nm. |
| Quantum Yield (Φ) | High | Specific value not available in the searched literature, but BODIPY dyes are known for high quantum yields. |
| NanoLuc® Luciferase (Donor) | ||
| Emission Maximum (λem) | ~460 nm | This is the peak of the bioluminescence emission. |
| NanoLuc®-Py-BODIPY FRET Pair | ||
| Förster Distance (R₀) | ~6-7 nm | Experimentally determined Förster distances for NanoBRET with red-shifted acceptors like TMR and NCT are 6.17 nm and 7.09 nm, respectively, providing a strong estimate. |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the principles of FRET and the experimental workflow of a NanoBRET Target Engagement Assay.
Caption: Principle of Förster Resonance Energy Transfer (FRET).
References
Application Notes and Protocols for Labeling Amine-Modified Oligonucleotides with Py-BODIPY-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent labeling of oligonucleotides with fluorescent dyes is a cornerstone technique in molecular biology, diagnostics, and drug development. This document provides a detailed guide for the labeling of amine-modified oligonucleotides with Py-BODIPY-NHS ester, a bright and photostable green fluorescent dye. The protocols outlined below cover the labeling reaction, purification of the conjugate, and characterization methods. Additionally, this guide presents an application of Py-BODIPY-labeled oligonucleotides in a Förster Resonance Energy Transfer (FRET) assay for monitoring nucleic acid hybridization.
BODIPY dyes are renowned for their sharp emission spectra, high fluorescence quantum yields, and insensitivity to pH and solvent polarity.[1][2] These properties make Py-BODIPY an excellent choice for sensitive detection and quantification of oligonucleotides in various applications, including cellular imaging, in situ hybridization, and DNA-protein interaction studies.[3][4] The N-hydroxysuccinimide (NHS) ester reactive group of Py-BODIPY readily couples with primary aliphatic amines on modified oligonucleotides to form a stable amide bond.[5]
Materials and Reagents
| Material/Reagent | Supplier (Example) | Notes |
| Amine-modified oligonucleotide | Custom Synthesis Provider | 5' or 3' amino-modifier (e.g., Amino Modifier C6) |
| This compound | Commercial Supplier | Store at -20°C, protected from light and moisture |
| Anhydrous Dimethylsulfoxide (DMSO) | Sigma-Aldrich | Ensure it is of high quality and anhydrous |
| 0.1 M Sodium Bicarbonate Buffer (pH 8.5) | In-house preparation | Buffer should be freshly prepared and free of amines |
| 3 M Sodium Acetate, pH 5.2 | Thermo Fisher Scientific | For ethanol precipitation |
| 100% Ethanol, ice-cold | VWR | For ethanol precipitation |
| 70% Ethanol, ice-cold | In-house preparation | For washing the oligonucleotide pellet |
| Nuclease-free water | Thermo Fisher Scientific | For resuspending oligonucleotides |
| Desalting columns (e.g., NAP-10) | Cytiva | For purification |
| HPLC system with a reverse-phase column | Agilent, Waters | For high-purity purification |
Experimental Protocols
Protocol 1: Labeling of Amine-Modified Oligonucleotide with this compound
This protocol describes the covalent attachment of this compound to an amine-modified oligonucleotide.
1. Preparation of Reagents:
-
Amine-Modified Oligonucleotide: Dissolve the lyophilized amine-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.
-
This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a final concentration of 10 mM. Protect the solution from light.
2. Labeling Reaction: a. In a microcentrifuge tube, combine the following:
- 20 µL of 1 mM amine-modified oligonucleotide (20 nmol)
- 160 µL of 0.1 M sodium bicarbonate buffer (pH 8.5) b. Add 20 µL of 10 mM this compound stock solution (200 nmol, 10-fold molar excess). c. Vortex the reaction mixture gently and incubate for 2-4 hours at room temperature in the dark.
3. Quenching the Reaction (Optional):
-
To quench the reaction, add 1/10th volume of 1 M Tris-HCl, pH 8.0, and incubate for 30 minutes at room temperature. Note that this step is generally not necessary if proceeding directly to purification.
Protocol 2: Purification of the Labeled Oligonucleotide
Purification is crucial to remove unreacted dye and unlabeled oligonucleotides. A combination of ethanol precipitation and HPLC is recommended for high purity.
1. Ethanol Precipitation (Initial Cleanup): a. To the 200 µL labeling reaction, add 20 µL of 3 M sodium acetate, pH 5.2. b. Add 600 µL of ice-cold 100% ethanol. c. Mix thoroughly and incubate at -20°C for at least 1 hour. d. Centrifuge at 14,000 x g for 30 minutes at 4°C. e. Carefully decant the supernatant, which contains the majority of the unreacted dye. f. Wash the pellet with 500 µL of ice-cold 70% ethanol. g. Centrifuge at 14,000 x g for 10 minutes at 4°C. h. Decant the supernatant and air-dry the pellet for 5-10 minutes to remove residual ethanol. Do not over-dry. i. Resuspend the pellet in 100 µL of nuclease-free water.
2. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification: a. System: An HPLC system equipped with a UV-Vis detector and a C18 reverse-phase column is recommended. b. Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0 c. Mobile Phase B: Acetonitrile d. Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes. e. Detection: Monitor the elution at 260 nm (for the oligonucleotide) and at the absorbance maximum of Py-BODIPY (approximately 500 nm). f. Fraction Collection: The labeled oligonucleotide will be more hydrophobic than the unlabeled oligonucleotide and will thus have a longer retention time. Collect the peak that absorbs at both 260 nm and ~500 nm. g. Desalting: After HPLC purification, the collected fractions should be desalted using a desalting column (e.g., NAP-10) or by another round of ethanol precipitation to remove the TEAA salt.
Protocol 3: Characterization of the Labeled Oligonucleotide
1. Quantification:
-
Measure the absorbance of the purified conjugate at 260 nm and the absorbance maximum of Py-BODIPY (~500 nm) using a spectrophotometer.
-
The concentration of the oligonucleotide can be calculated using its extinction coefficient at 260 nm.
-
The concentration of the dye can be calculated using the extinction coefficient of Py-BODIPY at its absorbance maximum.
-
The labeling efficiency can be determined as the ratio of the molar concentration of the dye to the molar concentration of the oligonucleotide. A labeling efficiency of 50-90% can be expected.
2. Purity Analysis:
-
Analyze the purified product by analytical RP-HPLC or by denaturing polyacrylamide gel electrophoresis (PAGE). A single major peak in the HPLC chromatogram or a single band on the gel that is fluorescent indicates a high degree of purity.
Quantitative Data Summary
| Parameter | This compound (Free Dye) | Py-BODIPY-Oligonucleotide Conjugate | Reference |
| Excitation Maximum (λex) | ~502 nm | ~505 nm | |
| Emission Maximum (λem) | ~511 nm | ~515 nm | |
| Molar Extinction Coefficient (ε) | ~80,000 M⁻¹cm⁻¹ at ~502 nm | Dye contribution remains similar | (Value for a similar BODIPY FL dye) |
| Fluorescence Quantum Yield (ΦF) | High (e.g., >0.9) | Expected to remain high | (General property of BODIPY dyes) |
| Molecular Weight | 426.18 g/mol | Dependent on oligonucleotide sequence |
Experimental Workflows and Signaling Pathways
Experimental Workflow: Labeling and Purification
The following diagram illustrates the key steps in the labeling of an amine-modified oligonucleotide with this compound and subsequent purification.
Application Workflow: FRET-Based Hybridization Assay
This diagram illustrates the use of a Py-BODIPY-labeled oligonucleotide in a FRET-based assay to detect hybridization to a target sequence labeled with a suitable acceptor dye (e.g., TAMRA).
Conclusion
The protocol described provides a reliable method for labeling amine-modified oligonucleotides with this compound. The resulting fluorescently labeled oligonucleotides are valuable tools for a wide range of applications in research and diagnostics. The high quantum yield and photostability of the Py-BODIPY dye ensure high sensitivity in assays such as FRET-based detection of nucleic acid hybridization. Proper purification of the labeled oligonucleotide is critical for obtaining accurate and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Fluorescent Energy Transfer Probe | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 3. Conventional BODIPY Conjugates for Live-Cell Super-Resolution Microscopy and Single-Molecule Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of BODIPY-Peptide Conjugates for Fluorescence Labeling of EGFR over-expressing Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Py-BODIPY-NHS Ester: Application Notes and Protocols for In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Py-BODIPY-NHS ester is a versatile fluorescent dye belonging to the boron-dipyrromethene (BODIPY) class of fluorophores. These dyes are renowned for their sharp excitation and emission peaks, high fluorescence quantum yields, and relative insensitivity to environmental polarity and pH.[1][2] The N-hydroxysuccinimide (NHS) ester functional group allows for the covalent conjugation of the Py-BODIPY dye to primary amines on biomolecules, such as proteins, antibodies, and peptides, making it an excellent tool for in vivo imaging applications. This document provides detailed application notes and protocols for the use of this compound in preclinical in vivo imaging studies.
Physicochemical and Spectroscopic Properties
Proper characterization of a fluorescent probe is critical for successful in vivo imaging. The following table summarizes the key properties of a representative amine-reactive BODIPY derivative, which can be used as a reference for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₁₇BF₂N₄O₄ | [3] |
| Molecular Weight | 426.18 g/mol | [4] |
| Excitation Wavelength (λex) | 521–532 nm (in organic solvents) | [1] |
| Emission Wavelength (λem) | 538–552 nm (in organic solvents) | |
| Molar Extinction Coefficient | 46,500–118,500 M⁻¹·cm⁻¹ (in organic solvents) | |
| Fluorescence Quantum Yield (Φ) | 0.32–0.73 (in organic solvents) | |
| Solubility | Soluble in DMSO, DMF | |
| Reactive Group | N-hydroxysuccinimide (NHS) ester | |
| Reactivity | Primary amines |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Targeting Antibody
This protocol details the steps for covalently labeling an antibody with this compound. The resulting fluorescently labeled antibody can be used for targeted in vivo imaging.
Materials:
-
This compound
-
Targeting antibody (e.g., anti-EGFR)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
1 M Sodium bicarbonate (NaHCO₃), pH 8.3
-
Phosphate-Buffered Saline (PBS)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Bovine Serum Albumin (BSA)
-
Sodium azide (NaN₃)
Procedure:
-
Antibody Preparation:
-
Dissolve the antibody in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 2.5 mg/mL.
-
Ensure the antibody solution is free of any amine-containing buffers (e.g., Tris) and stabilizers like BSA, as these will compete with the labeling reaction.
-
-
Dye Preparation:
-
Allow the vial of this compound to warm to room temperature.
-
Prepare a 10 mM stock solution of the dye in anhydrous DMSO. Briefly vortex to ensure complete dissolution. This stock solution should be used immediately.
-
-
Labeling Reaction:
-
Add 15-25 µL of the 10 mM dye stock solution for every 1 mL of the antibody solution. The optimal dye-to-antibody molar ratio may need to be determined empirically but a starting point of 10:1 to 20:1 is common.
-
Gently mix the reaction and incubate for 1 hour at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.
-
Collect the fractions containing the fluorescently labeled antibody, which will elute first.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the Py-BODIPY dye (approximately 530 nm).
-
Calculate the DOL using the following formula: DOL = (A_dye × ε_protein) / [(A_280 - (A_dye × CF)) × ε_dye] Where:
-
A_dye is the absorbance at the dye's maximum absorbance.
-
A_280 is the absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the antibody at 280 nm.
-
ε_dye is the molar extinction coefficient of the Py-BODIPY dye.
-
CF is the correction factor for the dye's absorbance at 280 nm.
-
-
-
Storage:
-
For long-term storage, add 5-10 mg/mL BSA and 0.01-0.03% sodium azide to the purified conjugate solution.
-
Store at 4°C, protected from light. For storage at -20°C, glycerol can be added to a final concentration of 50%.
-
Protocol 2: In Vivo Fluorescence Imaging of a Tumor Xenograft Model
This protocol outlines the procedure for in vivo imaging of a tumor-bearing mouse using a Py-BODIPY-labeled targeting antibody.
Materials:
-
Tumor-bearing mice (e.g., with subcutaneous xenografts)
-
Py-BODIPY-labeled targeting antibody (from Protocol 1)
-
Sterile PBS
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system with appropriate filters for Py-BODIPY
-
Animal warming system
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance).
-
Place the anesthetized mouse on the imaging stage, which should be heated to maintain the animal's body temperature.
-
If the mouse is not hairless, remove the fur from the area to be imaged to reduce light scattering.
-
-
Probe Administration:
-
Dilute the Py-BODIPY-labeled antibody to the desired concentration in sterile PBS. A typical starting dose is 50 µg per mouse.
-
Inject the probe intravenously (e.g., via the tail vein) in a volume of 100-200 µL.
-
-
Image Acquisition:
-
Place the mouse in the in vivo imaging system.
-
Acquire a baseline (pre-injection) image.
-
Acquire images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to determine the optimal imaging window for tumor targeting and background clearance.
-
Use the appropriate excitation and emission filters for the Py-BODIPY dye (e.g., excitation ~530 nm, emission ~550 nm). The imaging system software can often help select the optimal settings.
-
-
Image Analysis:
-
Use the imaging software to draw regions of interest (ROIs) around the tumor and a contralateral, non-tumor-bearing area (for background).
-
Quantify the fluorescence intensity (e.g., in radiant efficiency) within the ROIs.
-
Calculate the tumor-to-background ratio to assess the specific targeting of the probe.
-
-
Ex Vivo Confirmation (Optional but Recommended):
-
At the final time point, euthanize the mouse.
-
Dissect the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart).
-
Image the dissected tissues to confirm the in vivo signal localization and assess the biodistribution of the probe.
-
Application Example: Targeting the EGFR Signaling Pathway in Cancer
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to its ligands (e.g., EGF), activates downstream signaling pathways that regulate cell proliferation, survival, and migration. EGFR is often overexpressed in various cancers, making it an attractive target for both therapy and imaging. An antibody targeting EGFR, conjugated with this compound, can be used to visualize tumors that overexpress this receptor.
The following diagram illustrates a simplified EGFR signaling pathway.
Conclusion
This compound is a valuable tool for in vivo fluorescence imaging, offering bright and stable signals for tracking biomolecules. The protocols provided herein offer a comprehensive guide for the conjugation of this dye to targeting antibodies and their subsequent use in preclinical imaging models. By targeting specific biomarkers, such as those in the EGFR signaling pathway, researchers can gain critical insights into disease progression and the efficacy of novel therapeutics.
References
Troubleshooting & Optimization
How to solve Py-BODIPY-NHS ester aggregation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Py-BODIPY-NHS ester. The following information addresses common challenges, with a focus on solving aggregation in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a fluorescent dye belonging to the BODIPY class, known for its bright fluorescence, high quantum yield, and relative insensitivity to environmental polarity and pH.[1][2] The NHS ester functional group allows for covalent labeling of primary amines (-NH2) on biomolecules such as proteins, antibodies, and amine-modified oligonucleotides.[] Its primary applications include fluorescence microscopy, flow cytometry, and immunoassays.[1]
Q2: Why does my this compound solution appear cloudy or precipitated after adding it to my aqueous buffer?
This is likely due to the aggregation of the hydrophobic this compound molecules in the aqueous environment. BODIPY dyes, in general, are known to be hydrophobic and have a tendency to aggregate in water-based solutions, which can lead to fluorescence quenching and inaccurate experimental results.
Q3: How can I prevent the aggregation of this compound in my aqueous reaction?
Several strategies can be employed to prevent aggregation:
-
Use of a Co-solvent: this compound is highly soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Preparing a concentrated stock solution in anhydrous DMSO and adding it to the aqueous reaction buffer in a small volume can help maintain its solubility. It is crucial to keep the final concentration of the organic solvent low (typically <10%) to avoid denaturation of proteins.
-
Optimize Buffer Conditions: The pH of the reaction buffer is critical. For NHS ester coupling reactions, a pH between 7.2 and 8.5 is optimal. At lower pH, the primary amines are protonated and less reactive, while at higher pH, the NHS ester is prone to hydrolysis.
-
Control Dye Concentration: High concentrations of the dye can promote aggregation. It is advisable to use the lowest effective concentration of the dye for your application.
-
Consider Surfactants: In some cases, non-ionic surfactants can help to prevent the aggregation of hydrophobic molecules in aqueous solutions. However, the compatibility of any surfactant with your specific experimental system must be validated.
Q4: What is the recommended solvent for preparing a stock solution of this compound?
Anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is important to use a high-purity, anhydrous grade of DMSO to prevent premature hydrolysis of the NHS ester. A stock solution can be prepared at a concentration of up to 25 mg/mL in DMSO.
Q5: What buffers are compatible with NHS ester labeling reactions?
Amine-free buffers are essential for NHS ester labeling reactions to avoid competition with the target molecule. Recommended buffers include:
-
Phosphate-buffered saline (PBS)
-
Carbonate-bicarbonate buffers
-
HEPES buffers
-
Borate buffers
Buffers containing primary amines, such as Tris and glycine, should be strictly avoided as they will react with the NHS ester.
Troubleshooting Guides
Problem: Low Labeling Efficiency
| Possible Cause | Troubleshooting Steps |
| Aggregation of this compound | Visually inspect the solution for turbidity. Prepare a fresh, lower concentration stock solution in anhydrous DMSO. Ensure the final DMSO concentration in the reaction mixture is below 10%. |
| Hydrolysis of NHS ester | Use anhydrous DMSO for the stock solution. Allow the reagent vial to warm to room temperature before opening to prevent moisture condensation. Prepare the stock solution immediately before use. |
| Incorrect buffer pH | Verify the pH of your reaction buffer is between 7.2 and 8.5. |
| Presence of primary amines in the buffer | Ensure your buffer is amine-free (e.g., PBS, HEPES, Borate). Avoid buffers like Tris or glycine. |
| Inactive reagent | Test the reactivity of the NHS ester. Store the reagent properly at -20°C, protected from light and moisture. |
Problem: Precipitate Formation in the Reaction Mixture
| Possible Cause | Troubleshooting Steps |
| High concentration of this compound | Reduce the molar excess of the dye in the reaction. Perform a titration to find the optimal dye-to-protein ratio. |
| Low solubility in the aqueous buffer | Increase the percentage of co-solvent (e.g., DMSO) slightly, ensuring it remains below the tolerance level of your protein (typically <10%). |
| Protein precipitation | Ensure the protein concentration is within a stable range. The addition of the organic solvent might be causing the protein to precipitate. Add the dye stock solution slowly while gently vortexing. |
Quantitative Data
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | 25 mg/mL (58.66 mM) |
Table 2: Recommended Reaction Conditions for NHS Ester Labeling
| Parameter | Recommended Range | Reference |
| pH | 7.2 - 8.5 | |
| Temperature | Room Temperature or 4°C | |
| Reaction Time | 1 - 4 hours at RT, or overnight at 4°C | |
| Molar Excess of NHS Ester | 5-20 fold over the biomolecule | |
| Protein Concentration | 1-10 mg/mL | |
| Organic Co-solvent (DMSO/DMF) | < 10% (v/v) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the required volume of anhydrous DMSO to the vial to achieve a desired concentration (e.g., 10 mM). MedChemExpress suggests dissolving 1 mg of this compound in 382 µL of DMSO for a 10 mM stock solution.
-
Vortex the solution until the dye is completely dissolved. Sonication may be required.
-
Use the stock solution immediately. It is not recommended to store the stock solution for extended periods due to the risk of hydrolysis. If short-term storage is necessary, store at -20°C or -80°C in a desiccated environment and avoid repeated freeze-thaw cycles.
Protocol 2: General Procedure for Labeling a Protein with this compound
-
Prepare the Protein Solution: Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.
-
Prepare the Dye Solution: Prepare a fresh stock solution of this compound in anhydrous DMSO as described in Protocol 1.
-
Perform the Labeling Reaction:
-
Slowly add the calculated amount of the this compound stock solution to the protein solution while gently stirring or vortexing. The final concentration of DMSO should be kept below 10%.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Stop the Reaction (Optional): The reaction can be quenched by adding a small molecule containing a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.
-
Purify the Conjugate: Remove the unreacted dye and byproducts by size-exclusion chromatography (e.g., a desalting column), dialysis, or gel filtration.
Visualizations
Caption: Experimental workflow for labeling a protein with this compound.
Caption: Logical relationship between experimental conditions and the prevention of this compound aggregation.
References
Troubleshooting low fluorescence signal with Py-BODIPY-NHS ester conjugates
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Py-BODIPY-NHS ester conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage and handling conditions for this compound?
A1: Proper storage and handling are critical to maintaining the reactivity of your this compound.[1][2][3]
-
Long-term Storage: For long-term stability, store the powdered dye at -20°C for up to three years, protected from light and moisture.[1][4]
-
Stock Solutions: Prepare a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO or DMF. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to one year or -20°C for one month.
-
Handling: Before opening the vial, allow it to equilibrate to room temperature to prevent condensation. After use, purge the vial with an inert gas like nitrogen or argon before resealing to minimize exposure to moisture and air.
Q2: What is the recommended buffer and pH for the conjugation reaction?
A2: The pH of the reaction buffer is a critical factor for successful conjugation.
-
Optimal pH: The recommended pH range for NHS ester reactions with primary amines is 8.3-8.5. This pH represents a compromise between ensuring the primary amine is deprotonated and nucleophilic, and minimizing the hydrolysis of the NHS ester.
-
Buffer Choice: Use amine-free buffers such as sodium bicarbonate or sodium borate. Buffers containing primary amines, like Tris, will compete with your target molecule for reaction with the NHS ester and should be avoided.
Q3: My this compound conjugate has a low fluorescence signal. What are the potential causes?
A3: Low fluorescence can stem from several factors, from issues with the conjugation reaction to inherent properties of the dye and its environment.
-
Inefficient Labeling: The conjugation reaction may not have been efficient, resulting in a low degree of labeling (DOL). This could be due to suboptimal pH, hydrolyzed dye, or the presence of competing nucleophiles in the buffer.
-
Fluorescence Quenching: BODIPY dyes can be susceptible to fluorescence quenching. This can occur through various mechanisms, including:
-
Aggregation-Caused Quenching (ACQ): At high concentrations or when conjugated to certain molecules, BODIPY dyes can aggregate, leading to self-quenching.
-
Photoinduced Electron Transfer (PET): Electron transfer within the molecule or between the dye and its conjugate can lead to non-radiative decay.
-
Förster Resonance Energy Transfer (FRET): If another molecule with an overlapping absorption spectrum is in close proximity, energy can be transferred from the BODIPY dye, quenching its fluorescence.
-
-
Photobleaching: Although BODIPY dyes are generally photostable, prolonged exposure to high-intensity light can lead to photobleaching and a decrease in fluorescence.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Low Degree of Labeling (DOL)
| Possible Cause | Troubleshooting Step |
| Hydrolyzed NHS Ester | Confirm the reactivity of your this compound. A simple method is to measure the absorbance of the NHS leaving group at 260-280 nm before and after intentional hydrolysis with a mild base. Always use freshly prepared dye solutions for conjugation. |
| Suboptimal Reaction pH | Ensure the pH of your reaction buffer is between 8.3 and 8.5. Use a calibrated pH meter to verify. |
| Presence of Competing Amines | Use an amine-free buffer (e.g., sodium bicarbonate or borate). Ensure your protein or molecule of interest has been purified to remove any residual amine-containing buffers from previous steps. |
| Insufficient Molar Excess of Dye | The optimal molar ratio of dye to protein can vary. Start with a 10- to 20-fold molar excess of the NHS ester and optimize as needed. |
Issue 2: Significant Fluorescence Quenching
| Possible Cause | Troubleshooting Step |
| Aggregation-Caused Quenching (ACQ) | Reduce the concentration of your conjugate. If possible, try to increase the distance between dye molecules on your target by using a lower dye-to-protein molar ratio during conjugation. |
| Environmental Effects | The local environment of the dye can influence its fluorescence. Consider if the dye is in a hydrophobic pocket or near quenching residues (e.g., tryptophan) on the protein. |
| Photoinduced Electron Transfer (PET) | This is an intrinsic property of the dye and its interaction with the conjugated molecule. If PET is suspected, altering the linker between the dye and the molecule or choosing a different labeling site might help. |
| FRET to an Acceptor | Ensure that no other fluorescent molecules or quenchers with appropriate spectral overlap are present in your sample. |
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound Molecular Weight | 426.18 g/mol | |
| BODIPY FL Excitation/Emission Maxima | ~502/511 nm | |
| NHS Ester Hydrolysis Half-life (pH 7.0, 0°C) | 4-5 hours | |
| NHS Ester Hydrolysis Half-life (pH 8.6, 4°C) | 10 minutes |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
-
Prepare the Protein Solution:
-
Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) at a concentration of 2-10 mg/mL.
-
Ensure the protein solution is free of any ammonium ions or amine-containing buffers (e.g., Tris).
-
-
Prepare the Dye Stock Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
-
Perform the Conjugation Reaction:
-
While gently stirring, add a 10- to 20-fold molar excess of the dye stock solution to the protein solution.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purify the Conjugate:
-
Separate the labeled protein from the unreacted dye using a desalting column (e.g., Sephadex G-25) or dialysis.
-
Protocol 2: Staining of Live Adherent Cells
-
Prepare the Staining Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution in serum-free cell culture medium or PBS to a final working concentration of 1-10 µM. Prepare this solution fresh.
-
-
Cell Staining:
-
Culture adherent cells on sterile coverslips.
-
Remove the culture medium and wash the cells gently with PBS.
-
Add enough staining solution to completely cover the cells and incubate for 5-30 minutes at room temperature, protected from light.
-
-
Wash and Image:
-
Aspirate the staining solution and wash the cells 2-3 times with fresh, pre-warmed culture medium.
-
Image the cells using a fluorescence microscope with appropriate filters for BODIPY FL (Excitation/Emission ~502/511 nm).
-
Visualizations
Caption: Experimental workflow for protein conjugation with this compound.
Caption: Troubleshooting logic for low fluorescence signal with Py-BODIPY conjugates.
References
Technical Support Center: Optimizing Py-BODIPY-NHS Ester Protein Labeling
Welcome to the technical support center for optimizing the labeling of proteins with Py-BODIPY-NHS ester. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve optimal labeling results in your research.
Troubleshooting Guide
This section addresses common problems encountered during the protein labeling process with this compound.
Issue: Low or No Labeling Efficiency
If you observe a low degree of labeling (DOL) or no labeling at all, consider the following potential causes and solutions:
| Potential Cause | Recommended Solution |
| Incorrect pH of Reaction Buffer | The reaction of NHS esters with primary amines is highly pH-dependent. At low pH, the amine groups are protonated and non-reactive.[1][2][3] The optimal pH for the reaction is between 8.3 and 8.5.[1][2] Ensure your reaction buffer is within this range. |
| Presence of Amine-Containing Buffers | Buffers containing primary amines, such as Tris, will compete with the protein for reaction with the NHS ester, reducing labeling efficiency. Use amine-free buffers like phosphate-buffered saline (PBS), sodium bicarbonate, or borate buffer. |
| Hydrolyzed this compound | NHS esters are moisture-sensitive and can hydrolyze over time, rendering them inactive. Always use fresh, high-quality anhydrous DMSO or DMF to prepare the dye stock solution immediately before use. Store the solid NHS ester desiccated at -20°C. |
| Insufficient Molar Ratio of Dye to Protein | The concentration of the this compound may be too low to achieve the desired level of labeling. Increase the molar excess of the dye in the reaction. It is recommended to perform a titration with varying molar ratios to find the optimal condition for your specific protein. |
| Low Protein Concentration | A low protein concentration can favor the competing hydrolysis reaction of the NHS ester. It is recommended to use a protein concentration of 2-10 mg/mL. |
Issue: Protein Aggregation or Precipitation During/After Labeling
Protein aggregation can occur due to the conjugation process. Here are some solutions to mitigate this issue:
| Potential Cause | Recommended Solution |
| High Degree of Labeling (Over-labeling) | Attaching too many hydrophobic BODIPY dye molecules can lead to a loss of protein solubility and subsequent aggregation. Reduce the molar ratio of this compound to protein in the reaction to achieve a lower degree of labeling. |
| Suboptimal Buffer Conditions | The buffer composition may not be ideal for maintaining the stability of your specific protein during the labeling reaction. Ensure the buffer conditions are optimal for your protein's stability. |
| Presence of Organic Solvent | The addition of DMSO or DMF to the reaction can sometimes induce protein precipitation. Keep the final concentration of the organic solvent in the reaction mixture below 10%. |
Issue: this compound Precipitates in Reaction Buffer
If the dye precipitates when added to the aqueous reaction buffer, consider the following:
| Potential Cause | Recommended Solution |
| Poor Aqueous Solubility | Many NHS esters, particularly those that are not sulfonated, have low solubility in aqueous buffers. |
| Solution | First, dissolve the this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM). Then, add this stock solution dropwise to the protein solution while gently vortexing to ensure rapid mixing and prevent localized high concentrations of the dye. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of this compound to protein for labeling?
A common starting point is a 5- to 20-fold molar excess of the NHS ester to the protein. However, the ideal ratio depends on the number of available primary amines on your protein and the desired degree of labeling (DOL). It is highly recommended to perform a titration with different molar ratios (e.g., 5:1, 10:1, 20:1) to determine the optimal ratio for your specific application.
Q2: What are the best buffer conditions for the labeling reaction?
The reaction should be performed in an amine-free buffer at a pH of 8.3-8.5. Commonly used buffers include 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer. Avoid buffers containing primary amines like Tris, as they will compete with the labeling reaction.
Q3: What is the recommended reaction time and temperature?
The reaction can typically be carried out for 1 to 4 hours at room temperature or overnight at 4°C. For more sensitive proteins, performing the reaction at 4°C for a longer duration is advisable.
Q4: How do I remove unconjugated this compound after the reaction?
Unconjugated dye must be removed to accurately determine the degree of labeling and for subsequent applications. The most common methods for separating the labeled protein from the free dye are size-exclusion chromatography (e.g., a Sephadex G-25 column) or extensive dialysis.
Q5: How do I calculate the Degree of Labeling (DOL)?
The DOL, or the average number of dye molecules per protein molecule, can be calculated using absorbance measurements of the purified conjugate. You will need to measure the absorbance of the labeled protein at 280 nm (for the protein) and at the absorbance maximum (λmax) of the Py-BODIPY dye. A correction factor is needed because the dye also absorbs at 280 nm.
Summary of Key Reaction Parameters
| Parameter | Recommended Range/Value |
| pH | 8.3–8.5 |
| Temperature | 4°C to Room Temperature (~25°C) |
| Reaction Time | 1–4 hours (can be extended to overnight at 4°C) |
| Buffer | Amine-free buffers (e.g., Phosphate, Bicarbonate, Borate) |
| NHS Ester Solvent | Anhydrous DMSO or DMF |
| Starting Molar Ratio (Dye:Protein) | 5:1 to 20:1 (optimization is recommended) |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
-
Prepare the Protein Solution: Dissolve or dialyze your protein into an amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 2-10 mg/mL.
-
Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Perform the Labeling Reaction: While gently stirring or vortexing the protein solution, add the desired molar excess of the this compound stock solution. The final volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your buffer of choice (e.g., PBS). Alternatively, perform extensive dialysis against the same buffer.
Protocol 2: Calculation of the Degree of Labeling (DOL)
-
Measure Absorbance: After purification, measure the absorbance of the labeled protein solution in a cuvette with a 1 cm pathlength at 280 nm (A280) and at the absorbance maximum of the Py-BODIPY dye (Amax). If the absorbance is greater than 2.0, dilute the sample and record the dilution factor.
-
Calculate Protein Concentration:
-
Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein × Dilution Factor
-
Where:
-
CF is the correction factor for the dye's absorbance at 280 nm (A280 / Amax for the free dye).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
-
-
Calculate Degree of Labeling:
-
DOL (moles of dye per mole of protein) = (Amax × Dilution Factor) / (ε_dye × Protein Concentration (M))
-
Where:
-
ε_dye is the molar extinction coefficient of the Py-BODIPY dye at its λmax.
-
-
An ideal DOL is often between 0.5 and 1 for many applications to avoid over-labeling, which can affect protein function.
Visual Guides
Caption: Workflow for this compound protein labeling.
Caption: Troubleshooting decision tree for low labeling efficiency.
References
How to reduce non-specific binding of Py-BODIPY-NHS ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using Py-BODIPY-NHS ester, with a focus on reducing non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a fluorescent dye belonging to the BODIPY class, which is known for its bright and sharp fluorescence peaks, high quantum yield, and relative insensitivity to environmental polarity and pH.[1][2] The N-hydroxysuccinimide (NHS) ester functional group makes it reactive towards primary amines (-NH₂), allowing for the covalent labeling of proteins, antibodies, and other biomolecules.[3] It is commonly used in applications such as immunofluorescence, flow cytometry, and fluorescence microscopy to visualize and track labeled molecules.
Q2: What are the main causes of non-specific binding with this compound?
Non-specific binding of this compound can arise from several factors:
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Hydrophobicity of the BODIPY core: The BODIPY dye itself is hydrophobic, which can lead to non-specific interactions with cellular components like lipids and hydrophobic regions of proteins.[3]
-
Dye Aggregation: At high concentrations, BODIPY dyes can form aggregates, which are prone to non-specific binding and can result in punctate background staining.[4]
-
Hydrolysis of the NHS Ester: The NHS ester is susceptible to hydrolysis in aqueous solutions, especially at higher pH. The resulting carboxylate group can increase non-specific electrostatic interactions.
-
Excess Unbound Dye: Insufficient removal of unconjugated dye after the labeling reaction is a major source of background signal.
-
Inadequate Blocking: Failure to block non-specific binding sites on cells or tissues can lead to high background fluorescence.
-
Suboptimal Antibody/Protein Concentration: Using too high a concentration of the labeled protein can increase non-specific binding.
Q3: What is the optimal pH for the conjugation reaction with this compound?
The optimal pH for NHS ester conjugation is a compromise between maximizing the reactivity of primary amines and minimizing the hydrolysis of the NHS ester. The ideal pH range is typically between 7.2 and 8.5. Below pH 7, the primary amines are protonated and less nucleophilic, leading to a slower reaction. Above pH 8.5, the rate of NHS ester hydrolysis increases significantly, reducing the conjugation efficiency. For many applications, a pH of 8.3 is a good starting point.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common problems encountered during experiments with this compound.
Problem 1: High Background Fluorescence
High background fluorescence can obscure the specific signal and make data interpretation difficult.
| Possible Cause | Troubleshooting Steps |
| Autofluorescence | Image an unstained sample to determine the level of endogenous fluorescence. If autofluorescence is high, consider using a different imaging channel (e.g., a red-shifted dye) or a commercial autofluorescence quenching reagent. |
| Non-specific binding of the dye-conjugate | 1. Optimize Blocking: Use an appropriate blocking agent and optimize the incubation time and concentration. See the "Experimental Protocols" section for a detailed blocking protocol. 2. Optimize Washing: Increase the number and duration of washing steps. Consider adding a non-ionic detergent like Tween-20 to the wash buffer. 3. Titrate the Conjugate: Perform a titration experiment to find the optimal concentration of your Py-BODIPY-labeled protein that gives a good signal-to-noise ratio. |
| Excess unbound dye | Ensure thorough purification of the dye-protein conjugate after the labeling reaction. Size exclusion chromatography is a common and effective method. |
| Dye Aggregation | Prepare fresh dilutions of the this compound stock solution before each use. Avoid repeated freeze-thaw cycles of the stock solution. |
Problem 2: Weak or No Signal
A weak or absent signal can be due to several factors related to the labeling reaction or the experimental procedure.
| Possible Cause | Troubleshooting Steps |
| Inefficient Labeling | 1. Verify NHS Ester Activity: Ensure the this compound has been stored correctly (at -20°C, protected from moisture and light). Hydrolyzed NHS ester will not react with amines. 2. Optimize Reaction pH: Confirm that the pH of your reaction buffer is within the optimal range of 7.2-8.5. 3. Check for Competing Amines: Ensure your protein solution does not contain amine-containing buffers (e.g., Tris) or other primary amine contaminants. |
| Low Target Abundance | If the target protein is expressed at low levels, consider using a signal amplification strategy, such as a secondary antibody conjugated with multiple fluorophores. |
| Photobleaching | Minimize the exposure of your sample to the excitation light. Use an anti-fade mounting medium for microscopy. |
Data Presentation
The following tables summarize key quantitative data to aid in experimental design and troubleshooting.
Table 1: Influence of pH on the Half-life of NHS Ester Hydrolysis
This table illustrates the stability of the NHS ester at different pH values. As the pH increases, the rate of hydrolysis accelerates, leading to a shorter half-life of the reactive ester.
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.0 | Room Temp | ~210 minutes |
| 8.5 | Room Temp | ~180 minutes |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temp | ~125 minutes |
Data adapted from multiple sources, providing a general guideline. Actual half-life may vary depending on the specific NHS ester and buffer conditions.
Table 2: Qualitative Comparison of Common Blocking Agents
This table provides a general comparison of commonly used blocking agents for immunofluorescence. The effectiveness of a blocking agent can be cell and tissue type dependent, and empirical testing is recommended.
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Inexpensive, readily available. | Can contain endogenous immunoglobulins that may cross-react with secondary antibodies. May not be as effective as serum for some tissues. |
| Normal Serum (from the secondary antibody host species) | 5-10% (v/v) | Highly effective at reducing non-specific binding of the secondary antibody. | More expensive than BSA. Must match the host species of the secondary antibody. |
| Non-fat Dry Milk | 1-5% (w/v) | Inexpensive and effective for many applications. | Contains phosphoproteins and biotin, which can interfere with certain assays. |
| Fish Gelatin | 0.1-1% (w/v) | Less likely to cross-react with mammalian antibodies. | May be less effective than serum for tissues with high non-specific binding. |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound
-
Prepare the Protein Solution: Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.
-
Prepare the Dye Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Conjugation Reaction: Add the dye solution to the protein solution while gently stirring. A common starting molar excess of dye to protein is 10:1 to 20:1, but this should be optimized for your specific protein and desired degree of labeling.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching (Optional): Stop the reaction by adding a small amount of an amine-containing buffer (e.g., 1 M Tris, pH 8.0) to a final concentration of 50-100 mM. Incubate for 15-30 minutes.
-
Purification: Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column (e.g., a desalting column) equilibrated with a suitable storage buffer (e.g., PBS).
Protocol 2: Recommended Blocking and Washing Procedure for Immunofluorescence
-
Fixation and Permeabilization: Fix and permeabilize your cells or tissue sections according to your standard protocol.
-
Blocking:
-
Prepare a blocking buffer (e.g., PBS with 5% normal goat serum and 1% BSA, if using a goat secondary antibody).
-
Incubate the sample in the blocking buffer for at least 1 hour at room temperature or overnight at 4°C.
-
-
Primary Antibody Incubation: Dilute your primary antibody in the blocking buffer and incubate as per your optimized protocol.
-
Washing:
-
Prepare a wash buffer (e.g., PBS with 0.1% Tween-20).
-
Wash the sample three times for 5-10 minutes each with the wash buffer, with gentle agitation.
-
-
Secondary Antibody (or Labeled Protein) Incubation: Dilute your Py-BODIPY-labeled secondary antibody or protein in the blocking buffer and incubate for 1 hour at room temperature, protected from light.
-
Final Washes: Repeat the washing step (step 4) to remove any unbound labeled protein.
-
Mounting: Mount the sample with an anti-fade mounting medium for imaging.
Mandatory Visualization
Caption: Chemical pathways of this compound conjugation and competing hydrolysis.
Caption: Logical workflow for troubleshooting high non-specific binding.
References
Preventing photobleaching of Py-BODIPY-NHS ester during microscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent photobleaching of Py-BODIPY-NHS ester during fluorescence microscopy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general photostability properties?
This compound is a fluorescent dye belonging to the BODIPY family, known for its bright signal and high quantum yield.[][2] Generally, BODIPY dyes exhibit greater photostability compared to traditional fluorophores like fluorescein.[3] However, like all fluorophores, this compound is susceptible to photobleaching under intense and prolonged illumination.
Q2: What is photobleaching and why is it a problem for my experiments?
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce. This results in a fading of the fluorescent signal during an imaging experiment.[4] For quantitative studies, this can lead to inaccurate data. In long-term imaging, the signal may be lost before the experiment is complete.
Q3: What are the primary causes of photobleaching for this compound?
The main cause of photobleaching for BODIPY dyes is the interaction of the excited fluorophore with molecular oxygen, which generates reactive oxygen species (ROS). These ROS can then chemically modify and destroy the dye molecule, rendering it non-fluorescent. Factors that accelerate photobleaching include high illumination intensity and long exposure times.
Q4: What are the general strategies to minimize photobleaching of this compound?
There are several general strategies to reduce photobleaching:
-
Reduce Illumination Intensity: Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio.
-
Minimize Exposure Time: Use the shortest possible exposure time for your detector.
-
Use Antifade Reagents: Employ commercially available or custom-made antifade reagents to quench reactive oxygen species.
-
Optimize Imaging Parameters: Carefully select filters and objectives to maximize signal collection efficiency.
-
Proper Sample Preparation: Ensure optimal labeling concentrations and proper mounting of your sample.
Troubleshooting Guide
Problem: My this compound signal is fading very quickly during image acquisition.
| Possible Cause | Suggested Solution |
| Excessive Illumination Intensity | Reduce the laser power or lamp intensity to the lowest level that allows for clear visualization of your target. |
| Long Exposure Times | Decrease the camera exposure time. If the signal is too weak, consider increasing the camera gain or using a more sensitive detector. |
| Absence of Antifade Reagent | For fixed cells, use a compatible antifade mounting medium. For live-cell imaging, add a live-cell compatible antifade reagent to the imaging medium. |
| Oxygen Saturation in Live-Cell Media | For live-cell imaging, consider using an oxygen-scavenging system in your imaging buffer. |
Problem: I am using an antifade reagent, but my signal is still bleaching rapidly.
| Possible Cause | Suggested Solution |
| Incompatible Antifade Reagent | Some common antifade reagents, such as those containing p-phenylenediamine (PPD) found in some formulations of Vectashield™ and ProLong™, may not be optimal for BODIPY dyes.[5] Consider using an antifade reagent with a different mechanism of action, such as one based on a ROXS system or a commercial product validated for BODIPY dyes. |
| Antifade Reagent is Old or Ineffective | Ensure your antifade reagent is not expired and has been stored correctly. Prepare fresh solutions if necessary. |
Problem: My initial fluorescence signal is weak, forcing me to use high laser power.
| Possible Cause | Suggested Solution |
| Suboptimal Labeling | Optimize the concentration of this compound and the incubation time for your specific cell type or sample. Ensure the labeling buffer is free of primary amines (e.g., Tris) that can compete with your target for the NHS ester. |
| Incorrect Filter Sets | Verify that your microscope's excitation and emission filters are well-matched to the spectral properties of this compound (refer to the manufacturer's specifications). |
| pH of Mounting Medium | The fluorescence of some dyes can be pH-sensitive. Ensure your mounting medium has a pH that is optimal for Py-BODIPY fluorescence (generally between 7 and 9). |
Quantitative Data Summary
Table 1: Photostability of BODIPY-FL Under Different Conditions
| Imaging Buffer | Excitation Intensity | Average Lifetime Before Photobleaching (seconds) |
| Standard Buffer (with oxygen) | Low | ~0.02 |
| Standard Buffer (with oxygen) | High | <0.02 |
| ROXS Buffer (oxygen depleted + redox agents) | Low | >10 |
| ROXS Buffer (oxygen depleted + redox agents) | High | ~0.5 |
Data adapted from a study on single-molecule imaging of BODIPY-FL.
Table 2: Comparison of Common Antifade Reagent Components
| Antifade Agent | General Efficacy | Reported Compatibility with BODIPY Dyes |
| p-Phenylenediamine (PPD) | High | Potentially incompatible; may quench fluorescence. |
| n-Propyl gallate (NPG) | Moderate to High | Generally considered compatible. |
| 1,4-diazabicyclo[2.2.2]octane (DABCO) | Moderate | Generally considered compatible. |
| Trolox | Moderate | Often used in live-cell imaging; compatible. |
| Oxygen Scavenging Systems (e.g., glucose oxidase/catalase) | High | Effective, especially when combined with other reagents. |
Experimental Protocols
Protocol 1: General Imaging Workflow to Minimize Photobleaching
-
Optimize Fluorophore Labeling:
-
Prepare a stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution to the desired working concentration in an amine-free buffer (e.g., PBS or HEPES, pH 7.2-8.0).
-
Incubate your sample with the working solution for the optimized time and temperature, protected from light.
-
Wash the sample thoroughly to remove unbound dye.
-
-
Sample Mounting:
-
For fixed cells, mount the coverslip on a microscope slide using a compatible antifade mounting medium (e.g., one containing NPG or DABCO).
-
For live cells, use an imaging dish with a glass bottom and a live-cell compatible imaging medium.
-
-
Microscope Setup:
-
Use a high numerical aperture (NA) objective to maximize light collection.
-
Ensure the filter sets are appropriate for this compound.
-
Start with the lowest possible laser power/illumination intensity.
-
-
Image Acquisition:
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Locate the region of interest using brightfield or a low-magnification objective to minimize light exposure to the fluorescently labeled area.
-
Use the shortest possible exposure time that provides a sufficient signal-to-noise ratio.
-
For time-lapse imaging, use the longest possible interval between acquisitions.
-
Acquire images as quickly as possible after starting the illumination.
-
Protocol 2: Preparation and Use of a ROXS-based Antifade Buffer for Live-Cell Imaging
This protocol is adapted from a published method for single-molecule imaging and provides enhanced photostability for BODIPY-FL.
-
Prepare Stock Solutions:
-
Oxygen Scavenging System:
-
Glucose Oxidase (100 mg/mL in water)
-
Catalase (20 mg/mL in water)
-
-
Redox Agents:
-
Ascorbic Acid (100 mM in water, prepare fresh)
-
Methyl Viologen (10 mM in water)
-
-
-
Prepare the Final Imaging Buffer:
-
Start with your standard live-cell imaging buffer (e.g., phenol red-free DMEM or HBSS).
-
Just before imaging, add the following components to the imaging buffer to the final concentrations indicated:
-
Glucose Oxidase: 0.5 mg/mL
-
Catalase: 0.04 mg/mL
-
Ascorbic Acid: 1 mM
-
Methyl Viologen: 100 µM
-
-
-
Imaging:
-
Replace the cell culture medium with the ROXS-containing imaging buffer.
-
Incubate for 5-10 minutes before starting image acquisition.
-
Proceed with imaging, following the general workflow to minimize photobleaching.
-
Mandatory Visualization
Caption: Troubleshooting workflow for addressing rapid photobleaching of this compound.
Caption: Simplified diagram illustrating photobleaching and the protective role of antifade reagents.
References
- 2. researchgate.net [researchgate.net]
- 3. Comparative photostability studies of BODIPY and fluorescein dyes by using fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection. (2020) | Alexander P. Demchenko | 245 Citations [scispace.com]
- 5. bidc.ucsf.edu [bidc.ucsf.edu]
Py-BODIPY-NHS ester hydrolysis rate and how to minimize it
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Py-BODIPY-NHS ester, focusing on minimizing its hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a fluorescent dye belonging to the BODIPY family, which is known for its sharp fluorescence peaks, high quantum yields, and relative insensitivity to environmental polarity and pH.[1] The N-hydroxysuccinimide (NHS) ester functional group makes it an amine-reactive labeling reagent. Its primary application is the covalent labeling of biomolecules, such as proteins, peptides, and amine-modified oligonucleotides, for use in fluorescence microscopy, flow cytometry, and other fluorescence-based assays.[2]
Q2: What is NHS ester hydrolysis and why is it a critical issue?
NHS ester hydrolysis is a chemical reaction where the NHS ester reacts with water, leading to the cleavage of the ester bond. This results in an inactive carboxylic acid and free N-hydroxysuccinimide (NHS).[3][4] This is a significant problem because it is a direct competitor to the desired labeling reaction with primary amines on the target biomolecule. Once hydrolyzed, the this compound can no longer conjugate to the target, which significantly reduces the labeling efficiency and the final yield of the fluorescently labeled product.
Q3: What are the main factors that influence the rate of this compound hydrolysis?
The rate of hydrolysis for NHS esters is primarily influenced by three factors:
-
pH: The rate of hydrolysis increases significantly with a rise in pH.
-
Temperature: Higher temperatures accelerate the rate of both the desired conjugation reaction and the competing hydrolysis reaction.
-
Buffer Composition: The presence of nucleophiles other than the target amine, such as primary amines in the buffer itself (e.g., Tris), can compete with the labeling reaction.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency / Low Fluorescence Signal | Hydrolysis of this compound: The reagent may have been inactivated by reacting with water before it could react with the target molecule. | - Optimize pH: Ensure the reaction pH is within the optimal range of 7.2-8.5. A pH of 8.3-8.5 is often recommended as an ideal balance between amine reactivity and hydrolysis. - Control Temperature: Perform the reaction at room temperature for 30-120 minutes or overnight at 4°C. Lower temperatures can help minimize hydrolysis for sensitive reagents. - Use Fresh Reagent: Prepare the this compound solution immediately before use. Do not use pre-made aqueous solutions that have been stored. |
| Incorrect Buffer: The buffer may contain primary amines (e.g., Tris, glycine) that compete with the target molecule for the NHS ester. | - Use Amine-Free Buffers: Switch to a non-amine-containing buffer such as 0.1 M sodium bicarbonate or 0.1 M phosphate buffer. - Buffer Exchange: If your protein is in an amine-containing buffer, perform a buffer exchange using dialysis or a desalting column before starting the labeling reaction. | |
| Poor Reagent Quality: The solid this compound may have been compromised by moisture during storage. | - Proper Storage: Store the solid reagent in a cool, dry place, protected from moisture and light. A desiccator is highly recommended. - Equilibrate to Room Temperature: Always allow the reagent vial to equilibrate to room temperature before opening to prevent water condensation on the cold powder. | |
| Inconsistent Results Between Experiments | Variability in Reagent Preparation: Inconsistent concentrations of the this compound stock solution or its premature hydrolysis can lead to variability. | - Use Anhydrous Solvent: Prepare the stock solution in a high-quality, anhydrous, and amine-free organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Ensure the DMF does not have a "fishy" smell, which indicates degradation to dimethylamine. - Consistent Reaction Time: Precisely control the incubation time for all experiments. |
| pH Fluctuation: During large-scale labeling reactions, the hydrolysis of the NHS ester can lead to a drop in the pH of the reaction mixture. | - Monitor pH: For large-scale reactions, monitor the pH of the reaction mixture and adjust if necessary. - Use a More Concentrated Buffer: A higher concentration buffer can better resist pH changes. |
Quantitative Data Summary
| pH | Temperature | Half-life of NHS Ester | Reference(s) |
| 7.0 | 0°C | 4-5 hours | |
| 7.0 | N/A | ~7 hours | |
| 8.0 | N/A | 1 hour | |
| 8.6 | 4°C | 10 minutes | |
| 9.0 | N/A | minutes |
Note: This data is for general NHS esters and the actual hydrolysis rate of this compound may vary.
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound
This protocol provides a general guideline. Optimization may be required based on the specific protein and desired degree of labeling.
Materials:
-
Protein solution (1-10 mg/mL)
-
Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
This compound
-
Anhydrous, amine-free DMSO or DMF
-
Purification column (e.g., gel filtration/desalting column)
Methodology:
-
Buffer Exchange: Ensure the protein is in the appropriate amine-free reaction buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange.
-
Prepare this compound Stock Solution:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.
-
-
Calculate Molar Excess: A 5- to 20-fold molar excess of the this compound over the amount of protein is a common starting point.
-
Initiate Conjugation: Add the calculated volume of the this compound stock solution directly to the protein solution. The final concentration of the organic solvent should ideally not exceed 10% (v/v). Mix gently but thoroughly.
-
Incubate: Allow the reaction to proceed for 30-120 minutes at room temperature or overnight at 4°C, protected from light.
-
Purify: Remove the unreacted this compound and byproducts by passing the reaction mixture through a desalting column or by dialysis.
Protocol 2: Storage and Handling of this compound
Proper storage and handling are crucial to maintain the reactivity of the reagent.
-
Solid Reagent: Store the solid this compound at -20°C, protected from moisture and light in a desiccator.
-
Stock Solutions: Stock solutions in anhydrous DMF or DMSO can be stored for 1-2 months at -20°C. Avoid repeated freeze-thaw cycles.
-
Aqueous Solutions: Aqueous solutions of NHS esters are not stable and should be used immediately after preparation.
Visualizations
Caption: Competing pathways for this compound: desired aminolysis versus undesired hydrolysis.
Caption: Recommended workflow for minimizing hydrolysis during biomolecule labeling with this compound.
References
Improving the signal-to-noise ratio in Py-BODIPY-NHS ester imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their imaging experiments using Py-BODIPY-NHS ester and improve the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with my protein of interest?
A1: The optimal pH range for the reaction of an NHS ester with primary amines is between 7.2 and 8.5.[1] A pH of 8.3-8.5 is often considered ideal for efficient labeling.[1] Below this range, the primary amines on your protein will be protonated and less reactive. Above this range, the hydrolysis of the this compound increases significantly, which will reduce the labeling efficiency.[1][2]
Q2: What buffers should I use for the labeling reaction?
A2: It is crucial to use an amine-free buffer for the labeling reaction. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with your protein for reaction with the this compound, leading to low labeling efficiency.[1] Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, or borate buffer, adjusted to the optimal pH range of 7.2-8.5.
Q3: How should I prepare and store the this compound?
A3: this compound should be dissolved in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. Do not store the NHS ester in solution, as it is susceptible to hydrolysis. The powder form should be stored at -20°C, protected from light and moisture.
Q4: What are the excitation and emission maxima for this compound?
A4: The specific excitation and emission maxima can vary slightly depending on the environment. However, for dyes in the BODIPY family with similar structures, the excitation maximum is typically around 502 nm, and the emission maximum is around 511 nm.
Q5: Why is my signal-to-noise ratio low?
A5: A low signal-to-noise ratio can be due to several factors, including low labeling efficiency, high background fluorescence, or suboptimal imaging parameters. Troubleshooting these issues involves optimizing the labeling protocol, ensuring thorough washing steps to remove unbound dye, and adjusting microscope settings such as excitation intensity and exposure time.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Fluorescent Signal | Inefficient Labeling | - Verify Buffer pH: Ensure the reaction buffer is within the optimal pH range of 7.2-8.5. - Use Amine-Free Buffers: Avoid buffers containing primary amines like Tris or glycine. - Freshly Prepare NHS Ester Solution: Dissolve this compound in anhydrous DMSO or DMF immediately before use to prevent hydrolysis. - Optimize Molar Ratio: Start with a 10- to 20-fold molar excess of the NHS ester to the protein and optimize as needed. - Check Protein Concentration: Ensure the protein concentration is within the recommended range of 2-10 mg/mL for efficient labeling. |
| Hydrolyzed this compound | - Store the powdered dye at -20°C, protected from moisture. - Prepare the dye solution immediately before the labeling reaction. | |
| Inaccessible Amine Groups on the Target Molecule | - Denature the protein under mild conditions if its native structure sterically hinders the primary amines. - Consider using a spacer arm in the NHS ester to improve accessibility. | |
| High Background Fluorescence | Excess Unbound Dye | - Thorough Washing: After staining, wash cells or the labeled protein extensively to remove any non-covalently bound dye. For cells, wash 2-3 times with buffer (e.g., PBS). For proteins, use dialysis or a desalting column for purification. |
| Non-Specific Binding | - Blocking: For cell imaging, pre-incubate with a blocking agent like bovine serum albumin (BSA) to reduce non-specific binding sites. - Reduce Dye Concentration: Titrate the this compound concentration to find the lowest effective concentration that provides a good signal. | |
| Autofluorescence | - Use a Control: Image an unstained sample under the same conditions to assess the level of autofluorescence. - Spectral Unmixing: If your imaging system supports it, use spectral unmixing to separate the specific Py-BODIPY signal from the autofluorescence. | |
| Photobleaching (Signal Fades Quickly) | High Excitation Intensity | - Reduce the laser power or illumination intensity to the lowest level that provides a detectable signal. - Use a neutral density filter to attenuate the excitation light. |
| Long Exposure Times | - Decrease the camera exposure time. If the signal is too weak, consider increasing the gain, although this may also increase noise. | |
| Sample Environment | - Use an antifade mounting medium for fixed cells to reduce photobleaching. |
Quantitative Data Summary
The following tables provide key quantitative data for BODIPY dyes and NHS ester reactions to aid in experimental design and troubleshooting.
Table 1: Photophysical Properties of a Representative Green BODIPY NHS Ester
| Parameter | Value | Reference |
| Excitation Maximum (Ex) | ~503 nm | |
| Emission Maximum (Em) | ~509 nm | |
| Molar Extinction Coefficient (ε) | 92,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | 0.97 |
Note: These values are for BODIPY FL NHS Ester, which is structurally and spectrally similar to this compound and serves as a close approximation.
Table 2: Half-life of NHS Ester Hydrolysis at Different pH Values and Temperatures
| pH | Temperature | Half-life | Reference(s) |
| 7.0 | 0°C | 4-5 hours | |
| 8.0 | Room Temp | ~1 hour | |
| 8.6 | 4°C | ~10 minutes |
Experimental Protocols
Protocol 1: Labeling of Proteins with this compound
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Prepare the Protein Solution:
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Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 2-10 mg/mL.
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If the protein is in a buffer containing amines, perform a buffer exchange using dialysis or a desalting column.
-
-
Prepare the this compound Solution:
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Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
-
Perform the Labeling Reaction:
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Add the dissolved this compound to the protein solution. A 10- to 20-fold molar excess of the dye to the protein is a common starting point.
-
Incubate the reaction for 1 hour at room temperature or overnight at 4°C, with gentle stirring.
-
-
Purify the Labeled Protein:
-
Remove unreacted dye and byproducts by running the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
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Protocol 2: Fluorescent Staining of Adherent Cells
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Cell Preparation:
-
Culture adherent cells on sterile coverslips in a petri dish until they reach the desired confluency.
-
-
Staining:
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Prepare a 1-10 µM working solution of this compound in a serum-free medium or PBS.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C.
-
-
Washing:
-
Remove the staining solution and wash the cells 2-3 times with PBS to remove unbound dye.
-
-
Imaging:
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Mount the coverslip on a microscope slide and observe using a fluorescence microscope with appropriate filters for the BODIPY dye (e.g., a FITC filter set).
-
Mandatory Visualizations
Caption: Chemical reaction of this compound with a primary amine.
Caption: Troubleshooting workflow for low signal-to-noise ratio.
References
Technical Support Center: Py-BODIPY-NHS Ester in Flow Cytometry
This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Py-BODIPY-NHS ester in flow cytometry experiments.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Weak or No Fluorescence Signal
Question: I have stained my cells with a this compound conjugated antibody, but I am seeing a very weak or no signal in my flow cytometry analysis. What are the possible causes and solutions?
Answer:
A weak or absent signal can stem from several factors, ranging from the conjugation process to the flow cytometry setup. Here's a systematic approach to troubleshoot this issue:
Possible Causes & Solutions:
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Inefficient Antibody Conjugation:
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Incorrect pH: The reaction between the NHS ester and the primary amine on the antibody is highly pH-dependent. The optimal pH range is 8.0-9.0 to ensure the amine groups are deprotonated and reactive.[1][2]
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Hydrolyzed this compound: NHS esters are moisture-sensitive and can hydrolyze, rendering them unable to react with the antibody.
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Solution: Always use fresh, anhydrous DMSO or DMF to prepare the this compound stock solution immediately before use. Store the lyophilized dye desiccated and protected from light.
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-
Low Antibody Concentration: The efficiency of the conjugation reaction is dependent on the concentration of the antibody.
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Solution: For optimal labeling, the antibody concentration should be at least 2 mg/mL. If your antibody solution is too dilute, consider concentrating it using an appropriate method.
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-
Suboptimal Dye-to-Protein Ratio: Using too little dye will result in a low degree of labeling (DOL), leading to a weak signal.
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Solution: Start with a dye-to-protein molar ratio of 10:1 to 20:1 and optimize from there.
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-
-
Issues with the Stained Cells:
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Low Antigen Expression: The target protein may be expressed at low levels on your cells of interest.
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Solution: Confirm the expression level of your target antigen in the literature. Use a positive control cell line known to express the antigen.
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-
Cell Viability: Dead cells can non-specifically bind antibodies and also exhibit altered scatter properties.
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Solution: Use a viability dye to exclude dead cells from your analysis. Ensure gentle handling of cells during the staining procedure to maintain cell health.
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-
-
Flow Cytometer Settings:
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Incorrect Laser and Filter Combination: The Py-BODIPY dye has specific excitation and emission spectra that need to be matched with the flow cytometer's lasers and filters.
-
Solution: Ensure you are using the appropriate laser (e.g., a 488 nm blue laser) for excitation and the correct emission filter (typically in the green channel, around 510-530 nm) for Py-BODIPY.
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Incorrect Compensation Settings: If you are performing multicolor flow cytometry, improper compensation for spectral overlap from other fluorochromes can mask a weak signal.
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Solution: Run single-color compensation controls for each fluorochrome in your panel to set up the correct compensation matrix.
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-
Issue 2: High Background or Non-Specific Staining
Question: My negative control cells are showing a high fluorescence signal, and there is poor separation between my positive and negative populations. How can I reduce this background?
Answer:
High background can be caused by non-specific binding of the dye-conjugated antibody or by properties of the dye itself. BODIPY dyes are known to be hydrophobic, which can contribute to non-specific interactions.
Possible Causes & Solutions:
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Non-Specific Antibody Binding:
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Hydrophobic Interactions: The hydrophobic nature of the Py-BODIPY dye can cause the conjugated antibody to stick non-specifically to cell surfaces.
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Solution: Include a protein-based blocking agent like Bovine Serum Albumin (BSA) or serum in your staining and wash buffers (e.g., 1-5% BSA in PBS).
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Fc Receptor Binding: Antibodies can bind non-specifically to cells expressing Fc receptors (e.g., macrophages, B cells).
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Solution: Block Fc receptors with an Fc blocking reagent or by including serum from the same species as your cells in the staining buffer.
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High Antibody Concentration: Using too much antibody increases the likelihood of non-specific binding.
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Solution: Titrate your conjugated antibody to determine the optimal concentration that provides the best signal-to-noise ratio.
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-
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Presence of Unconjugated Dye:
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Inefficient Purification: Free, unreacted this compound or its hydrolyzed form in your antibody solution will bind non-specifically to cells.
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Solution: Ensure that the purification step after conjugation (e.g., gel filtration or dialysis) is performed correctly to remove all unconjugated dye.
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-
-
Dead Cells:
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"Sticky" Dead Cells: Dead cells are known to non-specifically bind fluorescently labeled antibodies.
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Solution: As mentioned previously, use a viability dye to gate out dead cells during your analysis.
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Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to an antibody? A1: The optimal pH for the reaction between an NHS ester and a primary amine is between 8.0 and 9.0. A common buffer used is 0.1 M sodium bicarbonate at pH 8.3.
Q2: Can I use a buffer containing Tris for the conjugation reaction? A2: No, you should avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the primary amines on your antibody for reaction with the this compound, which will significantly reduce the labeling efficiency.
Q3: How should I store my this compound? A3: The lyophilized (solid) form should be stored at -20°C, protected from light and moisture. Stock solutions in anhydrous DMSO or DMF should also be stored at -20°C and are typically stable for at least a month if prepared correctly. It is recommended to prepare fresh solutions for each conjugation.
Q4: What is a good starting dye-to-protein molar ratio for labeling an antibody? A4: A good starting point for optimization is a 10:1 to 20:1 molar ratio of this compound to your antibody. This ratio may need to be adjusted depending on the concentration of your antibody and the desired degree of labeling.
Q5: How can I remove unconjugated this compound after the labeling reaction? A5: Unconjugated dye can be removed by methods that separate molecules based on size, such as gel filtration (e.g., using a Sephadex G-25 column) or dialysis.
Experimental Protocols
Protocol 1: Conjugation of this compound to a Primary Antibody (e.g., anti-CD4)
This protocol provides a general procedure for labeling a primary antibody. The amounts can be scaled as needed.
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Prepare the Antibody:
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The antibody should be in an amine-free buffer (e.g., PBS). If the antibody solution contains stabilizers like BSA or glycine, it must be purified first.
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Adjust the antibody concentration to 2-5 mg/mL.
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Add one-tenth volume of 1 M sodium bicarbonate buffer (pH 8.3) to the antibody solution.
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-
Prepare the this compound Stock Solution:
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Allow the vial of this compound to warm to room temperature before opening.
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Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM. Vortex to ensure it is fully dissolved.
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-
Perform the Labeling Reaction:
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Calculate the volume of the dye stock solution needed to achieve the desired dye-to-protein molar ratio (e.g., 15:1).
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While gently stirring or vortexing the antibody solution, add the dye stock solution dropwise.
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Incubate the reaction for 1 hour at room temperature, protected from light.
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-
Purify the Conjugate:
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Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.
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Collect the first colored fractions that elute from the column, as this will be the conjugated antibody.
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Protocol 2: Flow Cytometry Staining of Human T-cells with Custom Conjugated anti-CD4-Py-BODIPY
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Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.
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Wash the cells with PBS and resuspend them in a suitable staining buffer (e.g., PBS with 2% FBS and 0.05% sodium azide).
-
Adjust the cell concentration to 1 x 10^7 cells/mL.
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-
Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes.
-
Add the titrated amount of your custom anti-CD4-Py-BODIPY antibody to the cells.
-
Incubate for 20-30 minutes at 4°C, protected from light.
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-
Washing:
-
Add 2 mL of staining buffer to each tube and centrifuge at 300-400 x g for 5 minutes.
-
Discard the supernatant.
-
Repeat the wash step.
-
-
Data Acquisition:
-
Resuspend the cells in 300-500 µL of staining buffer.
-
Acquire the data on a flow cytometer equipped with a 488 nm laser, using the appropriate filter for green emission.
-
Ensure that you have set up appropriate voltage and compensation settings using unstained and single-color controls.
-
Data Presentation
Table 1: Key Parameters for this compound Conjugation
| Parameter | Recommended Value/Range | Notes |
| Conjugation pH | 8.0 - 9.0 | Crucial for deprotonation of primary amines. |
| Reaction Buffer | Amine-free (e.g., Bicarbonate, Borate) | Avoid Tris and glycine. |
| Antibody Concentration | > 2 mg/mL | Higher concentrations improve labeling efficiency. |
| Dye-to-Protein Molar Ratio | 10:1 to 20:1 (starting point) | Needs to be optimized for each antibody. |
| Reaction Time | 1 hour at room temperature | Can be extended, but monitor for hydrolysis. |
| Quenching Agent (Optional) | 50-100 mM Tris or Glycine | Stops the reaction by consuming excess dye. |
Mandatory Visualization
Caption: Experimental workflow for labeling a primary antibody with this compound and subsequent use in flow cytometry.
Caption: Troubleshooting flowchart for common issues with this compound in flow cytometry.
References
How to choose the right buffer for Py-BODIPY-NHS ester labeling reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on choosing the right buffer and troubleshooting Py-BODIPY-NHS ester labeling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound labeling reactions?
The optimal pH for NHS ester labeling reactions is a compromise between ensuring the primary amine on the molecule to be labeled is sufficiently nucleophilic and minimizing the hydrolysis of the NHS ester. The generally recommended pH range for NHS ester reactions is 8.3 to 8.5.[1] At a lower pH, the primary amines are protonated (-NH3+), making them poor nucleophiles and thus unreactive towards the NHS ester. Conversely, as the pH increases, the rate of NHS ester hydrolysis also increases significantly, which competes with the desired labeling reaction.[2] For sensitive proteins, a slightly lower pH of 7.2 to 8.0 may be used, but this will require longer incubation times.
Q2: Which buffers are recommended for this compound labeling?
It is crucial to use an amine-free buffer, as buffers containing primary amines will compete with the target molecule for reaction with the this compound.
Recommended Buffers:
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Phosphate-Buffered Saline (PBS): A commonly used buffer, typically at a pH of 7.2-7.4. The pH may need to be adjusted to the optimal range of 8.3-8.5 for efficient labeling.
-
Sodium Bicarbonate Buffer: A 0.1 M sodium bicarbonate solution inherently has a pH in the optimal range of 8.3-8.5.
-
Borate Buffer: Sodium borate buffer (e.g., 50 mM, pH 8.5) is another suitable option.
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HEPES Buffer: This buffer can also be used within the recommended pH range.
Q3: Which buffers should be avoided?
Amine-containing buffers should be strictly avoided as they will react with the this compound, reducing labeling efficiency. Examples of incompatible buffers include:
-
Tris (tris(hydroxymethyl)aminomethane)
-
Glycine
If your protein of interest is in a buffer containing primary amines, a buffer exchange step is necessary before initiating the labeling reaction.
Q4: How does buffer concentration affect the labeling reaction?
A sufficient buffer concentration (e.g., 50-100 mM) is important to maintain a stable pH throughout the reaction, especially since the hydrolysis of the NHS ester can lead to a decrease in pH.
Q5: My this compound is not dissolving in the reaction buffer. What should I do?
This compound, like many BODIPY dyes, can be hydrophobic and may have limited solubility in aqueous buffers. It is recommended to first dissolve the this compound in a small amount of an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to create a concentrated stock solution. This stock solution can then be added to the aqueous reaction buffer containing the molecule to be labeled. The final concentration of the organic solvent in the reaction mixture should be kept low (typically <10%) to avoid denaturation of proteins.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Labeling Efficiency | Suboptimal pH: The reaction buffer pH is too low, leading to protonated, non-reactive amines. | Verify the pH of your reaction buffer is within the optimal range of 8.3-8.5 using a calibrated pH meter. |
| NHS Ester Hydrolysis: The reaction buffer pH is too high, or the reaction time is too long at room temperature, causing significant hydrolysis of the this compound. | Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration (e.g., overnight) to minimize hydrolysis. | |
| Presence of Amines in Buffer: The buffer contains primary amines (e.g., Tris, glycine) that compete with the target molecule for the dye. | Perform a buffer exchange to an amine-free buffer (e.g., PBS, sodium bicarbonate) before adding the this compound. | |
| Poor Dye Solubility: The this compound has not fully dissolved in the aqueous reaction buffer. | Prepare a concentrated stock solution of the dye in anhydrous DMSO or DMF and add it to the reaction mixture. | |
| Insufficient Dye Concentration: The molar ratio of dye to the target molecule is too low. | Increase the molar excess of the this compound. A 10- to 20-fold molar excess is a common starting point. | |
| Precipitation in Reaction | Protein Denaturation: The concentration of organic solvent (from the dye stock solution) is too high, causing the protein to precipitate. | Keep the final concentration of the organic solvent in the reaction mixture below 10%. |
| Dye Aggregation: BODIPY dyes can be hydrophobic and may aggregate in aqueous solutions. | Ensure vigorous mixing when adding the dye stock solution to the aqueous buffer. Consider using a water-soluble formulation of the dye if available. | |
| No or Weak Fluorescence Signal | Low Degree of Labeling (DOL): Insufficient dye has been conjugated to the target molecule. | Refer to the "Low Labeling Efficiency" section for troubleshooting steps. |
| Fluorescence Quenching: High labeling density can lead to self-quenching of the fluorophores. | Optimize the molar ratio of dye to protein to achieve the desired degree of labeling without significant quenching. Start with a lower dye-to-protein ratio. | |
| Photobleaching: The sample has been exposed to excessive light. | Protect the labeled conjugate from light during the reaction, purification, and storage. |
Experimental Protocols
General Protocol for Labeling a Protein with this compound
-
Prepare the Protein Solution:
-
Ensure the protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3). If necessary, perform a buffer exchange using dialysis or a desalting column.
-
The recommended protein concentration is typically 1-10 mg/mL.
-
-
Prepare the this compound Stock Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
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-
Labeling Reaction:
-
Add a calculated amount of the this compound stock solution to the protein solution. A 10- to 20-fold molar excess of the NHS ester is a common starting point, but the optimal ratio may need to be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
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-
Quench the Reaction (Optional):
-
To stop the reaction, add a quenching buffer containing primary amines, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.
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Incubate for 15-30 minutes at room temperature.
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-
Purify the Conjugate:
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Remove unreacted dye and byproducts by size-exclusion chromatography (e.g., a desalting column) equilibrated with a suitable storage buffer (e.g., PBS).
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Quantitative Data
Table 1: Recommended Buffers for this compound Labeling
| Buffer | Concentration | pH Range | Key Considerations |
| Sodium Phosphate | 50-100 mM | 7.2 - 8.5 | pH needs to be adjusted to the optimal range. |
| Sodium Bicarbonate | 100 mM | 8.3 - 8.5 | pH is naturally in the optimal range. |
| Sodium Borate | 50 mM | 8.5 | Effective buffering capacity at the higher end of the optimal pH range. |
| HEPES | 50-100 mM | 7.2 - 8.5 | Ensure the pH is adjusted to the optimal range. |
Table 2: Half-life of NHS Ester Hydrolysis at Different pH Values (General Data)
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.6 | 4 | 10 minutes |
Note: This data is for general NHS esters and serves as a guideline. The specific hydrolysis rate of this compound may vary.
Visualizations
Caption: Experimental workflow for this compound labeling.
Caption: Key factors influencing this compound labeling reactions.
References
Py-BODIPY-NHS Ester Conjugate Purification: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Py-BODIPY-NHS ester conjugates. This guide addresses common issues encountered during experimental workflows to ensure successful conjugation and purification outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying this compound conjugates?
The main challenge is efficiently separating the desired fluorescently labeled conjugate from unreacted (free) this compound and its hydrolysis byproducts. Inadequate removal of these impurities can lead to high background fluorescence and inaccurate quantification of the conjugate.
Q2: Why is my conjugation efficiency low?
Low conjugation efficiency can be attributed to several factors:
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Hydrolysis of the NHS ester: this compound is sensitive to moisture and can hydrolyze, rendering it inactive. This is accelerated at higher pH.
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Presence of primary amines in the buffer: Buffers such as Tris or glycine contain primary amines that will compete with your target molecule for reaction with the NHS ester, significantly reducing the yield of your desired conjugate.
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Incorrect pH: The labeling reaction is most efficient at a pH of 7.2-8.5.[1] At lower pH values, the primary amines on the protein are protonated and less nucleophilic.
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Low protein concentration: Protein concentrations below 2 mg/mL can lead to reduced labeling efficiency.[2]
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Inactive this compound: Improper storage or handling of the dye can lead to its degradation.
Q3: How can I assess the reactivity of my this compound before starting the conjugation?
The reactivity of an NHS ester can be indirectly assessed by measuring the amount of N-hydroxysuccinimide (NHS) released upon hydrolysis. This can be done by measuring the absorbance at 260-280 nm before and after intentional, complete hydrolysis with a strong base (e.g., NaOH). An increase in absorbance after adding the base indicates that the NHS ester was active.[1][3]
Q4: What is the optimal degree of labeling (DOL) for my protein?
The ideal DOL, or the molar ratio of dye to protein, is typically between 0.5 and 1.0 for most applications. A DOL greater than 1 can lead to protein aggregation and potential loss of function.[4] Conversely, a DOL below 0.5 may result in a low signal-to-noise ratio. It is crucial to determine the DOL after purification to ensure consistency between experiments.
Q5: Can I use this compound for labeling in organic solvents?
Yes, BODIPY dyes, in general, are well-suited for labeling in organic solvents due to their nonpolar nature. This is particularly useful for labeling small peptides that may not be soluble in aqueous buffers.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no fluorescence after labeling | This compound hydrolysis: The dye was inactive before the reaction. | Store the solid dye in a desiccator, protected from light. Allow the vial to warm to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF and use them immediately or store them in small aliquots at -20°C or -80°C. |
| Inefficient conjugation reaction: Incorrect buffer (e.g., Tris), pH outside the optimal range (7.2-8.5), or low temperature. | Use an amine-free buffer such as phosphate, bicarbonate, HEPES, or borate. Ensure the reaction pH is between 7.2 and 8.5. While reactions can be performed at 4°C, room temperature for 0.5 to 4 hours is common. | |
| Fluorescence quenching: High degree of labeling can lead to self-quenching of the BODIPY dye. | Reduce the molar excess of the this compound in the labeling reaction to achieve a lower degree of labeling. | |
| Precipitation of the protein during or after labeling | Protein aggregation: The hydrophobic nature of the BODIPY dye can cause the protein to become less soluble and aggregate, especially at a high degree of labeling. | Decrease the molar ratio of dye to protein in the conjugation reaction. Consider using a more hydrophilic variant of the BODIPY dye if available. |
| Use of organic solvent: The organic solvent (e.g., DMSO, DMF) used to dissolve the NHS ester may have denatured the protein. | Keep the final concentration of the organic solvent in the reaction mixture low (typically ≤10%). Add the dye solution slowly to the protein solution while gently mixing. | |
| High background fluorescence in downstream applications | Incomplete removal of free dye: The purification method was not effective in separating the conjugate from the unconjugated dye. | Use a purification method with appropriate size exclusion limits (e.g., gel filtration) or a different separation principle (e.g., HPLC, affinity chromatography). Increase the number of washes or the volume of the dialysis buffer. |
| Inconsistent results between batches | Variability in the degree of labeling (DOL): Different batches of conjugate have different dye-to-protein ratios. | Carefully control the reaction conditions (pH, temperature, time, and molar ratio of reactants). Always measure the DOL of the final purified conjugate to ensure consistency. |
| Protein degradation: The protein may be degrading during the labeling or purification process. | Perform all steps at 4°C if the protein is known to be unstable. Add protease inhibitors to the protein solution before labeling. |
Quantitative Data Summary
Table 1: NHS Ester Hydrolysis Rate
| pH | Half-life of NHS Ester |
| 7.0 (0°C) | 4-5 hours |
| 7.0 (Room Temp) | ~7 hours |
| 8.0 (Room Temp) | ~125-210 minutes |
| 8.5 (Room Temp) | ~130-180 minutes |
| 8.6 (4°C) | 10 minutes |
| 9.0 (Room Temp) | Minutes |
Table 2: Comparison of Purification Methods for Fluorescent Dye-Protein Conjugates
| Purification Method | Typical Yield | Purity | Processing Time | Advantages | Disadvantages |
| Size-Exclusion Chromatography (Spin Columns) | >85% | Good | < 15 minutes | Fast, easy to use, good for small sample volumes. | Limited capacity, potential for sample dilution. |
| Dialysis | >90% | Good to Excellent | 12-48 hours | Gentle on proteins, can handle large volumes. | Time-consuming, potential for sample dilution and protein loss. |
| Reverse-Phase HPLC | 50-80% | Excellent | 1-2 hours per run | High resolution and purity, can be automated. | Requires specialized equipment, potential for protein denaturation. |
| Affinity Chromatography (Protein A/G for antibodies) | >90% | Excellent | 2-4 hours | High specificity and purity for antibodies. | Ligand may not be available for all proteins, can be expensive. |
Yields are approximate and can vary depending on the specific protein, dye, and experimental conditions.
Experimental Protocols
Protocol 1: Purification of Py-BODIPY-Protein Conjugate using a Spin Column (Size-Exclusion Chromatography)
This protocol is suitable for the rapid removal of unconjugated this compound from a labeling reaction.
-
Prepare the Spin Column:
-
Remove the bottom plug of the spin column and place it in a collection tube.
-
Centrifuge the column at 1,500 x g for 1 minute to remove the storage buffer.
-
Place the column in a new collection tube.
-
Equilibrate the column by adding 300 µL of your desired buffer (e.g., PBS, pH 7.4) and centrifuging at 1,500 x g for 1 minute. Discard the flow-through. Repeat this step two more times.
-
-
Apply the Sample:
-
Load your conjugation reaction mixture (typically up to 130 µL for a 0.5 mL column) onto the center of the resin bed.
-
-
Purify the Conjugate:
-
Centrifuge the column at 1,500 x g for 2 minutes.
-
The purified conjugate will be in the collection tube. The unconjugated dye will remain in the resin.
-
-
Storage:
-
Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.
-
Protocol 2: Purification by Dialysis
This method is ideal for larger sample volumes and for proteins that may be sensitive to the shear forces of centrifugation.
-
Prepare the Dialysis Membrane:
-
Cut the dialysis tubing to the desired length and hydrate it according to the manufacturer's instructions.
-
Secure one end of the tubing with a dialysis clip.
-
-
Load the Sample:
-
Pipette the conjugation reaction mixture into the dialysis bag.
-
Remove excess air and seal the other end of the bag with a second clip.
-
-
Perform Dialysis:
-
Immerse the dialysis bag in a beaker containing a large volume of dialysis buffer (e.g., 100-500 times the sample volume) at 4°C.
-
Stir the buffer gently with a magnetic stir bar.
-
Change the dialysis buffer after 2-4 hours. Repeat the buffer change at least two more times over a period of 24-48 hours.
-
-
Recover the Sample:
-
Remove the dialysis bag from the buffer and carefully open one end.
-
Pipette the purified conjugate into a clean tube.
-
-
Storage:
-
Store the purified conjugate at 4°C, protected from light.
-
Protocol 3: Monitoring the Conjugation Reaction with Thin-Layer Chromatography (TLC)
TLC can be used to quickly assess the progress of the conjugation reaction.
-
Prepare the TLC Plate:
-
Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica TLC plate.
-
Mark three lanes on the baseline for your protein, the this compound, and the reaction mixture.
-
-
Spot the Plate:
-
Using a capillary tube, spot a small amount of the unreacted protein, the this compound solution, and the ongoing reaction mixture onto their respective lanes on the baseline.
-
-
Develop the Plate:
-
Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of a polar and a non-polar solvent; this will need to be optimized).
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
-
Visualize the Results:
-
Remove the plate from the chamber and let it dry.
-
Visualize the spots under a UV lamp. The Py-BODIPY-containing spots will be fluorescent.
-
The conjugated protein should have a different Rf value (retention factor) than the free dye. As the reaction progresses, the spot corresponding to the free dye should diminish, and the spot for the conjugate should intensify.
-
Visualizations
Caption: Experimental workflow for this compound conjugation and purification.
References
Validation & Comparative
A Head-to-Head Comparison: Py-BODIPY-NHS Ester vs. Alexa Fluor 488 NHS Ester for Protein Labeling
For researchers, scientists, and drug development professionals, the selection of the optimal fluorescent dye for protein labeling is a critical decision that directly impacts experimental outcomes. This guide provides a comprehensive comparison of two popular green-emitting fluorescent dyes, Py-BODIPY-NHS ester and Alexa Fluor 488 NHS ester, to aid in making an informed choice for your specific application.
This objective guide delves into the key performance characteristics of each dye, supported by available data. We present a clear comparison of their spectral properties, discuss their respective advantages and limitations, and provide detailed experimental protocols for successful protein conjugation.
At a Glance: Key Performance Characteristics
A summary of the core photophysical and chemical properties of this compound and Alexa Fluor 488 NHS ester is presented below. Note that specific data for this compound is less prevalent in the literature; therefore, data for the spectrally similar BODIPY FL NHS ester is included for comparison.
| Property | This compound (Data for BODIPY FL NHS Ester) | Alexa Fluor 488 NHS Ester |
| Excitation Maximum (nm) | ~503[1] | ~494 |
| Emission Maximum (nm) | ~509[1] | ~517 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~92,000[1] | ~73,000 |
| Fluorescence Quantum Yield | ~0.97 | ~0.92 |
| Molecular Weight ( g/mol ) | ~389.16 (BODIPY FL) | ~643.4 |
| Reactive Group | N-hydroxysuccinimidyl (NHS) ester | N-hydroxysuccinimidyl (NHS) ester |
| Reactivity Target | Primary amines | Primary amines |
| pH Sensitivity | Relatively insensitive to pH | Insensitive between pH 4 and 10 |
| Solubility | Good in organic solvents (DMF, DMSO), limited in water | Water-soluble |
Diving Deeper: A Comparative Analysis
This compound: The Challenger
BODIPY dyes, including the Py-BODIPY variant, are known for their sharp fluorescence emission peaks and high quantum yields. They are also generally characterized by their relative insensitivity to the polarity and pH of their environment. One of the key features of many BODIPY dyes is their hydrophobic nature. This can be advantageous for probing nonpolar environments, such as cell membranes, but may lead to challenges with solubility in aqueous buffers commonly used for protein labeling. The high extinction coefficient and quantum yield of BODIPY FL, a close analog, suggest that Py-BODIPY conjugates can be exceptionally bright.
Alexa Fluor 488 NHS Ester: The Gold Standard
Alexa Fluor 488 has established itself as a benchmark in fluorescent labeling due to its exceptional performance and reliability. It is renowned for its high brightness, a product of its high quantum yield and strong light absorption. A significant advantage of Alexa Fluor 488 is its excellent water solubility, which simplifies the labeling process and reduces the risk of protein precipitation. Furthermore, it exhibits remarkable photostability, resisting photobleaching during prolonged imaging sessions, and its fluorescence is stable over a broad pH range.
Experimental Data and Performance
Brightness: Based on the higher extinction coefficient and quantum yield of BODIPY FL, it is plausible that Py-BODIPY conjugates could be brighter than those of Alexa Fluor 488. However, the hydrophobicity of BODIPY dyes can sometimes lead to quenching upon conjugation to proteins in aqueous environments, potentially reducing their effective brightness.
Photostability: Both BODIPY and Alexa Fluor dyes are generally considered to be more photostable than traditional fluorophores like fluorescein. Comparative studies between different members of these dye families suggest that photostability can be context-dependent.
Labeling Efficiency: The labeling efficiency of both NHS esters is dependent on factors such as the concentration of the protein and dye, the pH of the reaction buffer, and the incubation time. The higher water solubility of Alexa Fluor 488 may offer a more robust and straightforward labeling process with a lower risk of aggregation.
Making the Right Choice: A Logical Framework
The selection between this compound and Alexa Fluor 488 NHS ester should be guided by the specific requirements of the experiment.
Caption: Decision workflow for selecting the appropriate fluorescent dye.
Experimental Protocols
The following are generalized protocols for labeling proteins with this compound and Alexa Fluor 488 NHS ester. Optimization may be required for specific proteins and applications.
Protein Preparation
-
Dissolve the protein to be labeled in a suitable buffer, such as 0.1 M sodium bicarbonate, pH 8.3. The protein solution should be free of any amine-containing substances like Tris or glycine.
-
Ensure the protein concentration is at least 2 mg/mL for optimal labeling.
Dye Preparation
-
Dissolve the this compound or Alexa Fluor 488 NHS ester in high-quality anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.
Labeling Reaction
The general workflow for protein labeling with an NHS ester is depicted below.
Caption: General workflow for protein labeling with NHS ester dyes.
-
Add a calculated amount of the dye stock solution to the protein solution. A molar excess of the dye (typically 5-20 fold) is used.
-
Incubate the reaction for 1 hour at room temperature with gentle stirring.
Conjugate Purification
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis.
Determination of Degree of Labeling (DOL)
-
Measure the absorbance of the purified conjugate at 280 nm and at the excitation maximum of the dye.
-
Calculate the DOL using the Beer-Lambert law and the extinction coefficients of the protein and the dye.
Conclusion
Both this compound and Alexa Fluor 488 NHS ester are excellent choices for labeling proteins for a wide range of applications. Alexa Fluor 488 NHS ester stands out for its superior water solubility, extensive validation in the literature, and robust performance across various conditions, making it a reliable workhorse for most protein labeling needs. This compound, and BODIPY dyes in general, offer the potential for exceptional brightness and are a compelling option for applications where hydrophobicity is not a concern or may even be advantageous, such as in lipid-rich environments. The final decision should be based on a careful consideration of the specific experimental requirements, including the nature of the protein, the desired brightness, and the imaging conditions.
References
Choosing the Right Green Fluorophore for Flow Cytometry: A Head-to-Head Comparison of Py-BODIPY-NHS Ester and FITC
In the realm of flow cytometry, the selection of appropriate fluorophores is paramount for achieving sensitive and reproducible results. For researchers interrogating biological systems in the green emission spectrum, fluorescein isothiocyanate (FITC) has long been a workhorse. However, the emergence of newer dyes, such as Py-BODIPY-NHS ester, presents a compelling alternative. This guide provides a comprehensive comparison of these two fluorophores, supported by their photophysical properties and detailed experimental protocols, to aid researchers in making an informed decision for their specific applications.
Key Performance Indicators: A Tabular Comparison
The decision to use this compound or FITC should be guided by the specific requirements of the experiment, such as the expression level of the target antigen and the need for multicolor analysis. The following table summarizes the key photophysical and performance characteristics of each dye.
| Property | This compound | FITC (Fluorescein Isothiocyanate) |
| Excitation Maximum | ~502 nm[1] | ~495 nm[][3] |
| Emission Maximum | ~510 nm[1] | ~519-525 nm[] |
| Quantum Yield | High | 0.5 - 0.92 |
| Extinction Coefficient | High | ~75,000 M⁻¹cm⁻¹ |
| Brightness | Bright | Moderate to Bright |
| Photostability | High | Poor, prone to photobleaching |
| pH Sensitivity | Relatively insensitive | Sensitive to pH changes |
| Spectral Overlap | Narrow emission spectrum, potentially lower spillover | Broad emission, significant spillover into the PE channel |
| Reactive Group | N-hydroxysuccinimidyl (NHS) ester | Isothiocyanate (ITC) |
| Target Moiety | Primary amines | Primary amines |
In-Depth Analysis of Performance Characteristics
Brightness and Photostability:
BODIPY dyes, including this compound, are renowned for their high fluorescence quantum yield and exceptional photostability. This makes them particularly advantageous for applications requiring prolonged exposure to laser illumination, such as cell sorting or the analysis of rare cell populations where a bright and stable signal is crucial. In contrast, FITC is notoriously susceptible to photobleaching, which can lead to a loss of signal intensity over time and complicate data acquisition and analysis. While both dyes can provide adequate brightness for many applications, the superior photostability of this compound ensures more consistent and reliable measurements.
pH Sensitivity:
One of the significant drawbacks of FITC is the pH-dependent nature of its fluorescence. Changes in the pH of the cellular environment or the staining buffer can lead to fluctuations in fluorescence intensity, potentially introducing artifacts into the data. This compound, on the other hand, exhibits fluorescence that is largely independent of pH, offering a more robust and stable signal across a range of experimental conditions.
Spectral Overlap and Compensation:
In multicolor flow cytometry, minimizing spectral overlap between different fluorophores is critical for accurate data interpretation. FITC has a relatively broad emission spectrum that significantly spills over into the phycoerythrin (PE) channel, necessitating substantial compensation. This compensation process can increase data spread and reduce the sensitivity of detection in the PE channel. BODIPY dyes are known for their characteristically sharp and narrow emission peaks, which can result in reduced spectral overlap with adjacent channels. This property can simplify panel design and reduce the complexity of compensation, ultimately leading to cleaner and more reliable multicolor data.
Visualizing the Workflow and Chemical Structures
To better understand the practical application and underlying chemistry of these dyes, the following diagrams illustrate the experimental workflow and the chemical structures of this compound and FITC.
Caption: A generalized workflow for staining cells with fluorescent dyes for flow cytometry analysis.
Caption: Simplified representations of the chemical structures of this compound and FITC.
Caption: The fundamental principle of labeling proteins with amine-reactive dyes like this compound and FITC.
Experimental Protocols
The following are detailed protocols for labeling cells with this compound and FITC for flow cytometry analysis.
Protocol 1: Cell Surface Staining with this compound Conjugated Antibody
Materials:
-
Cells of interest (1 x 10⁶ cells per sample)
-
Phosphate-buffered saline (PBS)
-
Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
This compound conjugated primary antibody
-
Flow cytometry tubes
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of your cells of interest. Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Cell Count and Aliquoting: Resuspend the cell pellet in cold Staining Buffer and perform a cell count. Aliquot 1 x 10⁶ cells into each flow cytometry tube.
-
Antibody Staining: Add the predetermined optimal concentration of the this compound conjugated antibody to each tube.
-
Incubation: Gently vortex the tubes and incubate for 20-30 minutes at 4°C in the dark.
-
Washing: Add 2 mL of cold Staining Buffer to each tube and centrifuge at 300 x g for 5 minutes. Carefully aspirate the supernatant.
-
Resuspension: Resuspend the cell pellet in 300-500 µL of Staining Buffer.
-
Data Acquisition: Analyze the samples on a flow cytometer equipped with a blue laser (488 nm) and appropriate emission filters for the green channel (e.g., 530/30 nm).
Protocol 2: Cell Surface Staining with FITC Conjugated Antibody
Materials:
-
Cells of interest (1 x 10⁶ cells per sample)
-
Phosphate-buffered saline (PBS)
-
Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
FITC conjugated primary antibody
-
Flow cytometry tubes
Procedure:
-
Cell Preparation: Prepare a single-cell suspension and wash the cells once with cold PBS. Centrifuge at 300 x g for 5 minutes.
-
Cell Count and Aliquoting: Resuspend the cell pellet in cold Staining Buffer and aliquot 1 x 10⁶ cells per flow cytometry tube.
-
Antibody Staining: Add the appropriate amount of FITC conjugated antibody to each tube.
-
Incubation: Gently mix and incubate for 20-30 minutes at 4°C, protected from light.
-
Washing: Wash the cells by adding 2 mL of cold Staining Buffer and centrifuging at 300 x g for 5 minutes. Discard the supernatant.
-
Resuspension: Resuspend the cells in 300-500 µL of Staining Buffer.
-
Data Acquisition: Acquire data on a flow cytometer using a 488 nm laser for excitation and a standard FITC emission filter (e.g., 530/30 nm). Ensure that appropriate compensation controls are run to correct for spectral overlap, particularly into the PE channel.
Conclusion
Both this compound and FITC are viable options for flow cytometry in the green emission range. FITC is a cost-effective and widely used dye, but its performance can be hampered by its susceptibility to photobleaching and pH sensitivity. This compound emerges as a superior alternative, offering enhanced photostability, pH insensitivity, and a narrower emission spectrum. These characteristics translate to more robust and reproducible data, especially in demanding applications such as multicolor flow cytometry and the analysis of low-abundance targets. For researchers prioritizing signal stability and minimal spectral overlap, this compound represents a significant advancement over traditional fluorescein-based dyes.
References
A Comparative Guide to the Photostability of Green Fluorescent Dyes: Py-BODIPY-NHS Ester vs. Alternatives
For researchers, scientists, and drug development professionals, the selection of a fluorescent dye is a critical decision that can significantly impact the quality and reliability of experimental data, particularly in applications requiring high-resolution imaging and long-term observation. Photostability, the ability of a fluorophore to resist photochemical degradation under illumination, is a paramount characteristic. This guide provides a detailed comparison of the photostability of Py-BODIPY-NHS ester against other commonly used green fluorescent dyes: Alexa Fluor 488, Fluorescein isothiocyanate (FITC), and Cyanine 2 (Cy2).
This comparison is based on a comprehensive review of available experimental data and technical literature to provide an objective assessment of their performance.
Quantitative Performance Comparison
The following table summarizes the key photophysical properties of this compound and other green fluorescent dyes. It is important to note that "this compound" is not a standard commercial name; the data presented here corresponds to BODIPY FL NHS ester, which is considered the closest structural and spectral equivalent.
| Property | This compound (BODIPY FL) | Alexa Fluor 488 | FITC | Cy2 |
| Excitation Max (nm) | ~503 | ~495 | ~495 | ~492 |
| Emission Max (nm) | ~509 | ~519 | ~525 | ~510 |
| **Molar Extinction Coefficient (cm⁻¹M⁻¹) ** | ~92,000 | >65,000 | ~75,000 | Not readily available |
| Fluorescence Quantum Yield (Φ) | ~0.97 | ~0.92 | ~0.92 | Not readily available |
| Relative Photostability | Very High | Very High | Low | Moderate |
Experimental Protocols
To ensure a fair and accurate comparison of dye photostability, a standardized experimental protocol is crucial. The following methodology outlines a typical procedure for assessing photobleaching using time-lapse fluorescence microscopy.
Objective:
To quantify and compare the photobleaching rates of different fluorescent dyes under continuous illumination.
Materials:
-
Microscope slides and coverslips
-
Phosphate-buffered saline (PBS), pH 7.4
-
Antifade mounting medium (optional, for fixed samples)
-
Fluorescence microscope with a stable light source (e.g., laser or LED), appropriate filter sets for each dye, and a sensitive camera (e.g., sCMOS or EMCCD)
-
Image analysis software (e.g., ImageJ/Fiji)
-
Antibodies or other biomolecules conjugated with the fluorescent dyes of interest (this compound, Alexa Fluor 488, FITC, Cy2)
-
Fixed cells or a stable in vitro sample (e.g., immobilized proteins on a slide)
Methodology:
-
Sample Preparation:
-
Prepare microscope slides with the fluorescently labeled samples. Ensure a consistent sample type and labeling density across all dyes to be compared.
-
For cellular imaging, cells can be fixed, permeabilized, and stained with the dye-conjugated antibodies according to standard immunofluorescence protocols.
-
Mount the coverslip using an appropriate mounting medium. For photostability measurements, it is often recommended to use a non-hardening mounting medium without antifade reagents to observe the intrinsic photostability of the dye.
-
-
Microscope Setup:
-
Turn on the fluorescence light source and allow it to stabilize.
-
Select the appropriate filter set for the dye being imaged.
-
Set the objective lens (e.g., 60x oil immersion) and focus on the sample.
-
Adjust the camera settings (exposure time, gain) to obtain a good signal-to-noise ratio without saturating the detector. These settings must remain constant throughout the experiment for all dyes.
-
Define a region of interest (ROI) for photobleaching analysis.
-
-
Time-Lapse Imaging (Photobleaching):
-
Begin continuous illumination of the sample.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds). The total acquisition time will depend on the photostability of the dyes, ranging from a few minutes for less stable dyes to longer periods for more robust ones.
-
Save the image series for later analysis.
-
-
Data Analysis:
-
Open the time-lapse image series in an image analysis software like ImageJ/Fiji.
-
For each time point, measure the mean fluorescence intensity within the defined ROI.
-
Correct for background fluorescence by measuring the intensity of a region with no fluorescent signal and subtracting it from the ROI intensity.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time.
-
To quantify the photobleaching rate, fit the decay curve to a single or double exponential decay function. The time constant (τ) of the decay is a measure of the dye's photostability (a larger τ indicates higher photostability).
-
Visualizing the Workflow and Comparison
To better understand the experimental process and the relative performance of the dyes, the following diagrams have been generated.
Caption: Experimental workflow for comparative photostability analysis.
Caption: Conceptual comparison of dye photostability.
Conclusion
The selection of a green fluorescent dye with high photostability is crucial for generating reliable and reproducible data in fluorescence microscopy, particularly for quantitative and time-lapse studies. Based on available data, both This compound (BODIPY FL) and Alexa Fluor 488 demonstrate superior photostability compared to traditional green dyes like FITC and Cy2 .
-
This compound (BODIPY FL) offers excellent brightness and very high photostability, making it a robust choice for demanding imaging applications.
-
Alexa Fluor 488 is a well-established and widely used dye renowned for its exceptional photostability and brightness, setting a high standard for fluorescent probes.
-
Cy2 exhibits moderate photostability, outperforming FITC but generally being less stable than Alexa Fluor 488 and BODIPY FL.
-
FITC is highly susceptible to photobleaching, which can limit its use in experiments requiring prolonged or intense illumination.
For researchers prioritizing signal stability and the ability to perform long-term imaging, both this compound and Alexa Fluor 488 are highly recommended. The choice between them may depend on other factors such as the specific conjugation chemistry required, the local chemical environment of the target molecule, and cost considerations.
A Comparative Guide to the Quantum Yield of Py-BODIPY-NHS Ester and Other BODIPY Dyes
For researchers, scientists, and drug development professionals utilizing fluorescent probes, the selection of a dye with optimal photophysical properties is paramount. Among the plethora of available fluorophores, the BODIPY (boron-dipyrromethene) class of dyes is renowned for its exceptional characteristics, including high molar extinction coefficients, sharp emission spectra, and photostability. A key parameter for evaluating the performance of a fluorescent dye is its fluorescence quantum yield (Φ), which quantifies the efficiency of the conversion of absorbed photons into emitted photons.
Comparative Quantum Yield Data
The following table summarizes the reported quantum yields for several common BODIPY dyes. It is important to note that quantum yields are highly dependent on the solvent and local environment.
| BODIPY Dye | Quantum Yield (Φ) | Solvent/Conditions |
| Py-BODIPY-NHS ester | Reportedly High | Not Specified |
| BODIPY FL | 0.9 | Methanol[] |
| BODIPY 493/503 | Quantitative | Aqueous Media |
| BODIPY TMR | 0.64 | Not Specified |
| BODIPY 630/650 | High | Not Specified |
| BODIPY 581/591 | 0.83 | Not Specified[2] |
| BODIPY TR | High | Not Specified |
Experimental Protocol: Relative Quantum Yield Determination
The relative quantum yield of a fluorescent sample can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield. The following protocol outlines the general steps for this measurement.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Solvent (e.g., ethanol, cyclohexane, etc.)
-
Fluorescent standard with a known quantum yield in the chosen solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)
-
Sample of unknown quantum yield (e.g., this compound)
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the fluorescent standard of a known concentration.
-
Prepare a series of dilutions of the standard in the chosen solvent, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.
-
Prepare a stock solution of the sample with an unknown quantum yield.
-
Prepare a series of dilutions of the sample in the same solvent, with absorbances also ranging from 0.01 to 0.1 at the same excitation wavelength.
-
-
Absorbance Measurements:
-
Using the UV-Vis spectrophotometer, measure the absorbance of each standard and sample solution at the chosen excitation wavelength. Ensure the absorbance values are within the 0.01 to 0.1 range to minimize inner filter effects.
-
-
Fluorescence Measurements:
-
Using the spectrofluorometer, record the fluorescence emission spectrum of each standard and sample solution. The excitation wavelength should be the same for all measurements.
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
-
Data Analysis:
-
Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.
-
Determine the slope of the linear fit for both plots.
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation:
Φ_sample = Φ_standard × (Slope_sample / Slope_standard) × (η_sample² / η_standard²)
Where:
-
Φ_standard is the known quantum yield of the standard.
-
Slope_sample is the slope of the plot for the sample.
-
Slope_standard is the slope of the plot for the standard.
-
η_sample is the refractive index of the solvent used for the sample.
-
η_standard is the refractive index of the solvent used for the standard (if different).
-
-
Experimental Workflow
The following diagram illustrates the workflow for determining the relative quantum yield of a fluorescent dye.
References
A Guide to Alternatives for Py-BODIPY-NHS Ester in Live-Cell Imaging
For researchers, scientists, and drug development professionals engaged in live-cell imaging, the selection of a suitable fluorescent probe is paramount for acquiring high-quality, reproducible data. Py-BODIPY-NHS ester is a commonly used reagent for labeling proteins and other biomolecules. However, a range of alternative fluorescent dyes with NHS ester functional groups offer comparable or even superior performance in terms of brightness, photostability, and cell permeability. This guide provides an objective comparison of several key alternatives, supported by quantitative data and detailed experimental protocols to aid in the selection of the optimal probe for your specific research needs.
Performance Comparison of Fluorescent Dyes
The intrinsic photophysical properties of a fluorescent dye, namely its molar extinction coefficient (a measure of light absorption) and quantum yield (the efficiency of converting absorbed light into emitted fluorescence), determine its brightness. Photostability is another critical parameter, as it dictates the duration of imaging experiments before the signal diminishes due to photobleaching. The following table summarizes the key quantitative data for this compound and its alternatives.
| Dye Class | Specific Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε × Φ) | Cell Permeable |
| BODIPY | Py-BODIPY | ~525 | ~545 | ~30,000 | High (not specified) | - | Yes[1][2] |
| Rhodamine | Janelia Fluor® 549 | 549 | 571 | 101,000 | 0.88 | 88,880 | Yes |
| Janelia Fluor® 525 | 525 | 549 | 122,000 | 0.91 | 111,020 | Yes | |
| Janelia Fluor® 585 | 585 | 609 | 156,000 | 0.78 | 121,680 | Yes | |
| ATTO 565 | 564 | 590 | 120,000 | 0.90 | 108,000 | Limited (can be used at µM concentrations) | |
| Alexa Fluor | Alexa Fluor® 488 | 495 | 519 | ~71,000 | 0.92 | ~65,320 | Generally cell-impermeable, requires specific delivery methods |
| Silicon Rhodamine | Janelia Fluor® 669 | ~669 | ~685 | High | High | Very High | Yes (often used with targeting ligands) |
Note: The brightness is a relative measure calculated from the product of the molar extinction coefficient and quantum yield. Higher values indicate brighter dyes. The cell permeability of NHS esters can be limited, and for intracellular targeting, they are often used with genetic tags like HaloTag® or SNAP-tag®, or require specific protocols to facilitate uptake.
Key Considerations for Dye Selection
-
Brightness: For detecting low-abundance proteins or for high-contrast imaging, dyes with high extinction coefficients and quantum yields, such as the Janelia Fluor® dyes, are advantageous.
-
Photostability: For long-term time-lapse imaging, photostability is crucial. Silicon rhodamine-based dyes and some ATTO dyes are known for their exceptional photostability.
-
Cell Permeability: For direct labeling of intracellular proteins without the use of genetic tags, the cell permeability of the NHS ester dye is a critical factor. Janelia Fluor® NHS esters are reported to be cell-permeable. ATTO dyes have also been shown to enter live cells, although potentially through endocytosis at higher concentrations. Alexa Fluor® NHS esters are generally considered cell-impermeable and often require microinjection or other delivery methods for intracellular labeling.
-
Labeling Strategy: The choice of dye is also linked to the labeling strategy. While direct labeling of endogenous proteins with cell-permeable NHS esters is possible, a more common and specific approach for live-cell imaging involves the use of self-labeling protein tags like HaloTag® and SNAP-tag®. These tags can be genetically fused to a protein of interest and then specifically labeled with a bright, cell-permeable dye ligand.
Experimental Workflows and Protocols
Signaling Pathway for NHS Ester Protein Labeling
The fundamental principle of using NHS esters for protein labeling involves the reaction of the succinimidyl ester group with primary amines on the protein, primarily the ε-amino group of lysine residues, to form a stable amide bond.
Caption: General signaling pathway for labeling proteins with NHS ester fluorescent dyes.
Experimental Workflow for Live-Cell Imaging
The overall workflow for live-cell imaging using fluorescent dyes involves several key steps, from cell preparation to image acquisition and analysis.
References
Benchmarking Py-BODIPY-NHS Ester for Super-Resolution Microscopy: A Comparative Guide
For researchers, scientists, and drug development professionals leveraging the power of super-resolution microscopy, the choice of fluorescent probe is paramount to achieving high-quality, reproducible data. This guide provides a comparative analysis of Py-BODIPY-NHS ester against other common fluorophores in a similar spectral range, offering insights into their performance for advanced imaging techniques such as Stimulated Emission Depletion (STED) and Stochastic Optical Reconstruction Microscopy (STORM).
Data Presentation: A Comparative Analysis of Fluorophore Performance
The selection of an appropriate fluorophore for super-resolution microscopy hinges on a combination of key photophysical properties. These include a high extinction coefficient for efficient light absorption, a high quantum yield for bright signal emission, and exceptional photostability to withstand the intense laser illumination required for nanoscale imaging. The following table summarizes the key performance indicators for this compound and two common alternatives, Alexa Fluor 555 and ATTO 565.
| Property | This compound | Alexa Fluor 555 | ATTO 565 |
| Excitation Max (nm) | ~525 - 550 | 555[1] | 564[2][3] |
| Emission Max (nm) | ~550 - 580 | 565[1] | 590[2] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | High (Typical for BODIPY class) | 150,000 | 120,000 |
| Fluorescence Quantum Yield | High (Typical for BODIPY class) | ~0.1 (in water) | 0.90 |
| Photostability | High (Characteristic of BODIPY dyes) | Good | High, suitable for STED |
| Suitability for STED | Potentially Suitable | Good | Excellent |
| Suitability for STORM | Potentially Suitable (blinking properties need characterization) | Good, emits a high number of photons per switching cycle | Suitable |
Note: Specific photophysical data for this compound can vary depending on the specific molecular structure. The values presented are based on the general characteristics of the BODIPY dye family.
Experimental Protocols
To ensure a robust and unbiased comparison of these fluorophores, it is critical to follow standardized experimental protocols. The following sections detail the methodologies for protein labeling and super-resolution imaging.
Protein Labeling with NHS Esters
This protocol outlines the general procedure for labeling a protein with an amine-reactive NHS ester dye.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound, Alexa Fluor 555 NHS ester, or ATTO 565 NHS ester
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5
-
Quenching solution (optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Purification column (e.g., gel filtration or desalting column)
Procedure:
-
Protein Preparation: Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.
-
NHS Ester Solution Preparation: Immediately before use, prepare a stock solution of the NHS ester in anhydrous DMSO or DMF.
-
Labeling Reaction: Add the NHS ester solution to the protein solution. The molar ratio of dye to protein may need to be optimized for the specific protein and desired degree of labeling.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight, protected from light.
-
Quenching the Reaction (Optional): To stop the labeling reaction, a quenching reagent can be added to react with any unreacted NHS ester.
-
Purification: Separate the labeled protein from the free dye using a purification column.
-
Characterization: Determine the concentration of the labeled protein and the degree of labeling (DOL), which is the average number of dye molecules per protein molecule.
Super-Resolution Microscopy Imaging
The following are generalized protocols for STED and STORM imaging. Specific parameters will need to be optimized for the microscope system and sample.
STED Microscopy Protocol:
-
Sample Preparation: Prepare cells labeled with the dye-conjugated antibodies of interest on coverslips suitable for high-resolution imaging. Mount the coverslips in an appropriate imaging medium with a refractive index matching the immersion oil (e.g., 1.518).
-
Microscope Setup:
-
Excitation Laser: Select a laser line appropriate for the excitation maximum of the dye (e.g., 561 nm).
-
STED (Depletion) Laser: Use a high-power laser with a wavelength that overlaps with the emission spectrum of the dye (e.g., 660 nm or 775 nm for ATTO 565). The STED laser should be shaped into a donut-like pattern at the focal plane.
-
-
Image Acquisition:
-
Acquire a conventional confocal image for reference.
-
Acquire STED images, optimizing the STED laser power to achieve the desired resolution enhancement while minimizing photobleaching.
-
Use time-gated detection, if available, to further improve resolution by filtering out scattered excitation light and early-emitted photons.
-
STORM Microscopy Protocol:
-
Sample Preparation: Prepare labeled cells on coverslips.
-
Imaging Buffer Preparation: Prepare a STORM imaging buffer to promote the photoswitching of the fluorophores. A common recipe includes an enzymatic oxygen scavenging system (e.g., glucose oxidase and catalase) and a primary thiol (e.g., β-mercaptoethanol or mercaptoethylamine) in a buffered solution (e.g., Tris-HCl, pH 8.0).
-
Microscope Setup:
-
Excitation Laser: Use a laser line that efficiently excites the fluorophore (e.g., 561 nm).
-
Activation Laser (if required): A lower wavelength laser (e.g., 405 nm) may be needed to reactivate the fluorophores from a dark state.
-
High NA Objective: Use a high numerical aperture objective lens to efficiently collect the emitted photons.
-
-
Image Acquisition:
-
Illuminate the sample with the excitation laser at a power density sufficient to switch most of the fluorophores to a dark state.
-
Acquire a time series of thousands of images, where in each frame, only a sparse subset of fluorophores is stochastically activated and detected.
-
-
Data Analysis: Process the acquired image series with a localization algorithm to determine the precise coordinates of each detected single-molecule event. Reconstruct the final super-resolution image from these coordinates.
Mandatory Visualization
Experimental Workflow for Comparative Super-Resolution Microscopy
The following diagram illustrates a typical workflow for benchmarking the performance of different fluorescent dyes in super-resolution microscopy.
Caption: Comparative experimental workflow for benchmarking fluorescent dyes.
References
A Researcher's Guide to Spectral Overlap: Py-BODIPY-NHS Ester in the Context of GFP and Other Fluorescent Proteins
For researchers, scientists, and drug development professionals navigating the complexities of multiplexed fluorescence imaging and Förster Resonance Energy Transfer (FRET), a thorough understanding of the spectral properties of chosen fluorophores is paramount. This guide provides a detailed comparison of Py-BODIPY-NHS ester, a red-emitting synthetic dye, with Green Fluorescent Protein (GFP) and other commonly used fluorescent proteins. We present quantitative spectral data, detailed experimental protocols for assessing spectral overlap, and discuss the implications for designing robust and reliable fluorescence-based assays.
The selection of appropriate fluorophores is a critical step in the design of multiplexed cell-based assays, immunofluorescence microscopy, and FRET studies. Spectral overlap, the degree to which the emission spectrum of one fluorophore coincides with the excitation spectrum of another, can be a significant challenge, leading to signal bleed-through and complicating data interpretation. However, this same principle is the fundamental requirement for FRET, a powerful technique for studying molecular interactions. This guide focuses on the spectral characteristics of this compound and its potential for spectral overlap with GFP and other fluorescent proteins, providing researchers with the necessary information to harness or mitigate this phenomenon.
Comparative Analysis of Spectral Properties
The following table summarizes the key spectral properties of this compound and a selection of common fluorescent proteins. Understanding these parameters is essential for predicting the extent of spectral overlap and the potential for FRET between different fluorophore pairs.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield |
| This compound | ~582 | ~590 | ~80,000 | ~0.8 |
| EGFP | 488 | 507 | 56,000 | 0.60 |
| mCherry | 587 | 610 | 72,000 | 0.22 |
| DsRed | 558 | 583 | 75,000 | 0.55 |
| BFP | 380 | 448 | 30,000 | 0.29 |
| CFP | 433 | 475 | 32,500 | 0.40 |
| YFP | 514 | 527 | 83,400 | 0.61 |
Note: The spectral properties of fluorescent dyes and proteins can be influenced by their local environment (e.g., solvent polarity, pH). The values presented here are generally accepted values under typical experimental conditions.
Understanding Spectral Overlap and FRET
Spectral overlap is a critical consideration in multi-color fluorescence experiments. When the emission spectrum of a donor fluorophore overlaps with the excitation spectrum of an acceptor fluorophore, excitation of the donor can lead to the emission of the acceptor, a phenomenon known as bleed-through. In the context of FRET, this spectral overlap is a prerequisite for the non-radiative transfer of energy from an excited donor to a nearby acceptor.
Figure 1. Conceptual diagram of spectral overlap leading to FRET.
The efficiency of FRET is highly dependent on the distance between the donor and acceptor molecules (typically 1-10 nm) and the extent of the spectral overlap, which is quantified by the spectral overlap integral (J(λ)).
Experimental Protocols
Measurement of Fluorescence Spectra
A fundamental step in assessing spectral overlap is the accurate measurement of the excitation and emission spectra of the individual fluorophores.
Protocol:
-
Sample Preparation: Prepare dilute solutions of the purified fluorescent protein and this compound in a suitable buffer (e.g., PBS, pH 7.4). The concentration should be low enough to avoid inner filter effects.
-
Instrumentation: Use a calibrated spectrofluorometer.
-
Excitation Spectrum Measurement:
-
Set the emission monochromator to the wavelength of maximum emission for the fluorophore.
-
Scan a range of excitation wavelengths and record the resulting fluorescence intensity.
-
-
Emission Spectrum Measurement:
-
Set the excitation monochromator to the wavelength of maximum excitation for the fluorophore.
-
Scan a range of emission wavelengths and record the fluorescence intensity.
-
-
Data Correction: Correct the raw spectra for instrument-specific variations in lamp intensity and detector response.
A Head-to-Head Battle of Brightness: Cost-Benefit Analysis of Py-BODIPY-NHS Ester Versus Other Fluorescent Labels
For researchers, scientists, and drug development professionals, the selection of the optimal fluorescent label is a critical decision that can significantly impact experimental outcomes and budget allocation. This guide provides a comprehensive cost-benefit analysis of Py-BODIPY-NHS ester in comparison to other widely used fluorescent labels, including fluorescein isothiocyanate (FITC), Alexa Fluor™ dyes, and Cyanine (Cy™) dyes. By presenting quantitative performance data, detailed experimental protocols, and clear visual workflows, this guide aims to empower researchers to make informed decisions for their specific applications.
Executive Summary
This compound emerges as a compelling fluorescent label, offering a balance of excellent photophysical properties and moderate cost. While Alexa Fluor™ dyes often exhibit superior brightness and photostability, they come at a premium price. Cyanine dyes provide strong performance in the red and near-infrared spectra, and FITC remains a cost-effective option for applications where its limitations in photostability and pH sensitivity are not critical. The optimal choice ultimately depends on the specific experimental requirements, including the desired brightness, photostability, spectral properties, and budgetary constraints.
Quantitative Performance Comparison
The following table summarizes the key performance indicators for this compound and its competitors. These values are compiled from various sources and should be considered as representative.
| Fluorescent Label | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε x Φ) | Photostability | Price (per mg of NHS ester) |
| Py-BODIPY | ~496-502 | ~510-525 | ~80,000 | High (~0.9) | ~72,000 | High | ~$34/mg |
| FITC | ~495 | ~518 | ~75,000[1][2] | ~0.92[1][2] | 69,000 | Low | ~$1/mg |
| Alexa Fluor™ 488 | ~495 | ~519 | >65,000[3] | 0.92 | >59,800 | Very High | ~$449/mg |
| Alexa Fluor™ 594 | ~590 | ~617 | ~92,000 | ~0.66 | ~60,720 | Very High | ~$449/mg |
| Alexa Fluor™ 647 | ~651 | ~672 | ~270,000 | 0.33 | 89,100 | Very High | ~$449/mg |
| Cyanine3 (Cy3) | ~555 | ~570 | ~150,000 | ~0.31 | 46,500 | Moderate | ~$240/mg |
| Cyanine5 (Cy5) | ~648 | ~665 | ~250,000 | ~0.2 | 50,000 | Moderate | ~$140/mg |
Note: Relative brightness is a calculated metric to estimate the overall fluorescence intensity. The price is an approximate value based on commercially available NHS ester formulations and may vary between suppliers and package sizes.
Key Advantages and Disadvantages
This compound
Advantages:
-
High Quantum Yield: BODIPY dyes are known for their high fluorescence quantum yields, often approaching 1.0, which contributes to their brightness.
-
Sharp Emission Spectra: They exhibit narrow emission bandwidths, which is advantageous for multiplexing applications to minimize spectral overlap.
-
Insensitivity to Environment: Their fluorescence is relatively insensitive to solvent polarity and pH changes, providing more stable and reliable signals in various experimental conditions.
-
Good Photostability: BODIPY dyes are generally more photostable than traditional dyes like FITC.
Disadvantages:
-
Moderate Cost: While less expensive than Alexa Fluor dyes, they are more costly than FITC.
-
Limited Spectral Range: The core BODIPY structure is primarily in the green to red region of the spectrum, although derivatives are expanding this range.
Fluorescein Isothiocyanate (FITC)
Advantages:
-
Low Cost: FITC is one of the most affordable fluorescent labels available.
-
High Quantum Yield: It possesses a high quantum yield, making it a bright fluorophore.
Disadvantages:
-
Poor Photostability: FITC is highly susceptible to photobleaching, limiting its use in applications requiring prolonged light exposure.
-
pH Sensitivity: Its fluorescence intensity is pH-dependent, which can be a significant drawback in biological experiments where pH can fluctuate.
Alexa Fluor™ Dyes
Advantages:
-
Exceptional Brightness and Photostability: The Alexa Fluor family is renowned for its superior brightness and resistance to photobleaching compared to conventional dyes.
-
Wide Spectral Range: A broad palette of Alexa Fluor dyes is available, spanning the spectrum from UV to near-infrared.
-
pH Insensitivity: Their fluorescence is stable over a wide pH range.
Disadvantages:
-
High Cost: Alexa Fluor dyes are significantly more expensive than other fluorescent labels.
Cyanine (Cy™) Dyes
Advantages:
-
Strong Performance in Red/NIR: Cy3 and Cy5 are widely used and perform well in the red and far-red regions of the spectrum, where cellular autofluorescence is lower.
-
High Extinction Coefficients: They have high molar extinction coefficients, contributing to their brightness.
Disadvantages:
-
Moderate Photostability: While more stable than FITC, they are generally less photostable than Alexa Fluor dyes.
-
Potential for Aggregation: Cyanine dyes can sometimes form non-fluorescent aggregates, especially at high labeling densities, which can quench the fluorescence signal.
Experimental Protocols
A standardized protocol for labeling proteins with NHS ester-functionalized fluorescent dyes is crucial for obtaining reliable and comparable results. The following is a generalized comparative protocol.
Objective: To covalently label a purified protein with this compound, FITC, Alexa Fluor-NHS ester, or Cyanine-NHS ester.
Materials:
-
Purified protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.5) at a concentration of 1-10 mg/mL.
-
This compound, FITC, Alexa Fluor-NHS ester, or Cyanine-NHS ester.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
1 M Sodium bicarbonate buffer, pH 8.3-9.0.
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassette for purification.
Protocol:
-
Protein Preparation: Ensure the protein solution is free of any amine-containing substances (e.g., Tris buffer, ammonium salts) as they will compete with the protein for reaction with the NHS ester. If necessary, exchange the buffer using dialysis or a desalting column.
-
Dye Preparation: Immediately before use, dissolve the NHS ester dye in a small amount of anhydrous DMF or DMSO to create a stock solution (typically 1-10 mg/mL).
-
Labeling Reaction:
-
Adjust the pH of the protein solution to 8.3-9.0 by adding an appropriate volume of 1 M sodium bicarbonate buffer.
-
Slowly add the dissolved dye to the protein solution while gently stirring. The molar ratio of dye to protein will need to be optimized for each specific protein and dye, but a starting point is often a 5- to 20-fold molar excess of the dye.
-
Incubate the reaction for 1 hour at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS). The labeled protein will elute first.
-
Alternatively, perform dialysis against a large volume of buffer for 24-48 hours with several buffer changes.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified labeled protein at 280 nm (for the protein) and at the excitation maximum of the dye.
-
Calculate the protein concentration and the dye concentration using the Beer-Lambert law (A = εcl). A correction factor for the dye's absorbance at 280 nm may be necessary.
-
The DOL is the molar ratio of the dye to the protein.
-
Visualizing Workflows with Graphviz
Intracellular Kinase Target Engagement Assay
This workflow illustrates a common application for fluorescent labels in drug discovery, where a fluorescent tracer (like a Py-BODIPY conjugate) is used to measure the engagement of a drug candidate with its intracellular kinase target.
Caption: Workflow for measuring intracellular kinase target engagement using a BRET-based assay with a fluorescent tracer.
Fluorescent ELISA Workflow
This diagram outlines the steps of a direct fluorescent ELISA, where a fluorescently labeled primary antibody is used for detection.
Caption: Steps involved in a direct fluorescent Enzyme-Linked Immunosorbent Assay (ELISA).
Lipid Droplet Imaging in Live Cells
This diagram illustrates the pathway of using a lipophilic fluorescent dye like a BODIPY derivative to visualize lipid droplets within live cells.
Caption: Pathway for staining and imaging intracellular lipid droplets using a lipophilic fluorescent dye.
Conclusion
The choice of a fluorescent label is a multifaceted decision that requires careful consideration of performance, cost, and the specific demands of the experiment. This compound presents a strong case as a versatile and reliable fluorescent label, offering an excellent balance of brightness, photostability, and environmental insensitivity at a moderate price point. For applications demanding the utmost in performance and where budget is less of a concern, Alexa Fluor™ dyes remain the gold standard. For cost-sensitive applications, FITC can be a viable option if its limitations are managed. In the red and near-infrared spectrum, Cyanine dyes offer a robust solution. By understanding the trade-offs outlined in this guide, researchers can confidently select the most appropriate fluorescent label to achieve their scientific goals.
References
Evaluating the Brightness of Py-BODIPY-NHS Ester Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals seeking highly fluorescent probes, Py-BODIPY-NHS ester offers a compelling option for labeling biomolecules. This guide provides an objective comparison of the brightness of this compound conjugates against other common fluorescent dyes, supported by experimental data and detailed protocols.
Unveiling the Brilliance: A Head-to-Head Comparison
| Fluorophore | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) of Conjugate | Relative Brightness (ε x Φ) |
| Py-BODIPY | ~80,000 (estimated based on BODIPY FL)[1] | High (expected to be similar to BODIPY FL) | High |
| BODIPY FL | >80,000[1] | ~0.9[2] | >72,000 |
| Fluorescein (FITC) | ~75,000 | 0.1 - 0.3 | 7,500 - 22,500 |
| Alexa Fluor™ 488 | ~71,000 | ~0.92 | ~65,320 |
| Rhodamine B | ~106,000 | ~0.31 | ~32,860 |
Note: The values for Py-BODIPY are estimations based on the performance of the core BODIPY structure. Actual brightness can vary depending on the conjugation efficiency and the specific protein being labeled.
Key Advantages of Py-BODIPY Dyes:
-
High Quantum Yield: BODIPY dyes are known for their exceptionally high fluorescence quantum yields, often approaching 1.0, even in aqueous environments. This means they efficiently convert absorbed light into emitted fluorescent light.
-
High Molar Extinction Coefficient: These dyes exhibit strong light absorption, contributing significantly to their overall brightness.
-
Photostability: Compared to traditional dyes like fluorescein, BODIPY dyes are significantly more resistant to photobleaching, allowing for longer and more intense imaging experiments.
-
Narrow Emission Spectra: The sharp emission peaks of BODIPY dyes minimize spectral overlap in multicolor imaging experiments.
-
Environmental Insensitivity: The fluorescence of BODIPY dyes is less sensitive to changes in pH and solvent polarity compared to dyes like fluorescein.
Experimental Protocols
To empirically evaluate the brightness of this compound conjugates, two key experiments are required: protein labeling and fluorescence quantum yield measurement.
Protocol 1: Protein Labeling with this compound
This protocol describes the covalent labeling of a protein with this compound.
Materials:
-
Protein of interest (e.g., Bovine Serum Albumin - BSA) in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the labeling buffer at a concentration of 1-10 mg/mL.
-
Prepare Dye Stock Solution: Immediately before use, dissolve this compound in DMF or DMSO to a concentration of 1-10 mg/mL.
-
Labeling Reaction: While gently vortexing the protein solution, add a 5- to 20-fold molar excess of the reactive dye solution. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS. Collect the fractions containing the protein-dye conjugate.
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the conjugate solution at 280 nm (for the protein) and the absorption maximum of the Py-BODIPY dye (approximately 500 nm).
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.
-
Calculate the dye concentration using the Beer-Lambert law with the molar extinction coefficient of the Py-BODIPY dye.
-
The DOL is the molar ratio of the dye to the protein.
-
Protocol 2: Measurement of Fluorescence Quantum Yield
The relative quantum yield of the Py-BODIPY-protein conjugate can be determined by comparison to a standard with a known quantum yield (e.g., Fluorescein in 0.1 M NaOH, Φ = 0.95).
Materials:
-
Py-BODIPY-protein conjugate solution
-
Quantum yield standard solution (e.g., Fluorescein)
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Cuvettes
Procedure:
-
Prepare a Series of Dilutions: Prepare a series of dilutions for both the conjugate and the standard in the same solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Measure Absorbance: Record the UV-Vis absorption spectra for all solutions and determine the absorbance at the excitation wavelength.
-
Measure Fluorescence Emission: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each solution.
-
Plot Data: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Calculate Quantum Yield: The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_standard * (m_sample / m_standard) * (η_sample² / η_standard²)
where:
-
Φ is the quantum yield
-
m is the slope of the trendline from the plot of integrated fluorescence intensity vs. absorbance
-
η is the refractive index of the solvent
-
Experimental Workflow
The following diagram illustrates the key steps involved in evaluating the brightness of this compound conjugates.
Caption: Experimental workflow for evaluating the brightness of this compound conjugates.
This comprehensive guide provides the necessary framework for researchers to objectively assess the brightness of this compound conjugates and make informed decisions for their specific applications. The superior photophysical properties of the BODIPY core suggest that this compound is a highly promising tool for developing exceptionally bright fluorescent probes.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Py-BODIPY-NHS Ester
Essential safety protocols and operational guidance for the use of Py-BODIPY-NHS ester in research and development. This document provides immediate, actionable information for laboratory personnel, covering personal protective equipment (PPE), step-by-step handling procedures, and waste disposal plans to ensure the safe and effective use of this fluorescent dye.
Immediate Safety and Handling
This compound is a fluorescent dye that requires careful handling to minimize exposure and ensure experimental success. The primary hazards associated with this compound are skin and eye irritation.[1] Adherence to the following personal protective equipment (PPE) guidelines is mandatory for all personnel handling this chemical.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when working with this compound in both its solid and solution forms. The following table outlines the recommended PPE for various laboratory procedures.
| Procedure | Eye and Face Protection | Hand Protection | Protective Clothing | Respiratory Protection |
| Weighing solid powder | Safety glasses with side shields or safety goggles. | Nitrile gloves (double-gloving recommended). | Full-length laboratory coat. | Use in a certified chemical fume hood. |
| Preparing stock solution | Safety glasses with side shields or safety goggles. | Nitrile gloves. | Full-length laboratory coat. | Work in a well-ventilated area or chemical fume hood. |
| Protein labeling reaction | Safety glasses. | Nitrile gloves. | Laboratory coat. | Not generally required if handled in a well-ventilated area. |
| Handling waste | Safety glasses with side shields or safety goggles. | Nitrile gloves. | Full-length laboratory coat. | Not generally required if handled in a well-ventilated area. |
Operational Plan: From Receipt to Disposal
A systematic approach to the lifecycle of this compound in the laboratory is essential for safety and data integrity.
Receiving and Storage
Upon receipt, inspect the container for any damage. This compound is sensitive to moisture and light.[2]
-
Storage of Solid: Store the vial in a desiccator at -20°C.[1]
-
Storage of Stock Solution: Once dissolved in an anhydrous solvent like DMSO, it is recommended to store the stock solution at -20°C to -80°C, protected from light.[1][3] Avoid repeated freeze-thaw cycles.
Experimental Protocol: Protein Labeling
This protocol provides a general guideline for labeling proteins with this compound. Optimization may be required for specific proteins and applications.
Materials:
-
This compound
-
Protein of interest in an amine-free buffer (e.g., phosphate-buffered saline (PBS) at pH 7.2-7.4)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Quenching reagent (e.g., Tris or glycine)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.
-
Prepare Dye Stock Solution: Immediately before use, allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation. Dissolve the dye in anhydrous DMSO to create a 10 mM stock solution. For example, dissolve 1 mg of the dye in 382 µL of DMSO.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dye stock solution to the protein solution. The final concentration of DMSO in the reaction mixture should not exceed 10%.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Quenching (Optional): To terminate the reaction, add a small amount of a quenching reagent like Tris or glycine to a final concentration of 50-100 mM.
-
Purification: Remove unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination. All waste should be handled in accordance with local, state, and federal regulations.
Waste Segregation and Collection
-
Solid Waste: Collect unused this compound powder, contaminated gloves, weigh boats, and other solid materials in a designated, labeled hazardous waste container.
-
Liquid Waste:
-
Stock Solutions: Unused or expired stock solutions in DMSO should be collected in a labeled hazardous waste container for organic solvents.
-
Aqueous Solutions: Collect all aqueous waste from the labeling and purification steps in a separate, labeled hazardous waste container.
-
Treatment of Aqueous Waste (Optional): For dilute aqueous solutions containing the dye but no other hazardous materials, treatment with activated charcoal can be an effective method to remove the fluorescent compound. The filtrate may then be suitable for drain disposal, pending local regulations. The charcoal, now contaminated with the dye, must be disposed of as solid hazardous waste.
-
Visualizing the Workflow
To further clarify the handling and disposal process, the following diagrams illustrate the key steps.
Caption: Workflow for handling this compound from preparation to disposal.
Caption: Decision-making process for the disposal of aqueous waste containing this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
